2,6-Dichlorothiophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichlorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2S/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBISHCXLCGVPGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179680 | |
| Record name | Benzenethiol, 2,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24966-39-0 | |
| Record name | 2,6-Dichlorobenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24966-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenethiol, 2,6-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024966390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenethiol, 2,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichlorothiophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 24966-39-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the 2,6-Dichlorothiophenol Scaffold
An In-Depth Technical Guide to 2,6-Dichlorothiophenol for Advanced Synthesis
This compound (CAS No. 24966-39-0) is a highly reactive organosulfur compound that has emerged as a critical building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1][2] Its unique structural and electronic properties, conferred by the sterically encumbering and electron-withdrawing chlorine atoms flanking the thiol group, provide a powerful tool for medicinal chemists and process scientists. The ortho-dichloro substitution pattern locks the conformation of the phenyl ring, which can be crucial for precise molecular recognition at biological targets, and modulates the acidity and nucleophilicity of the thiol group, influencing its reactivity in predictable ways.[3]
This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of properties to a detailed analysis of its synthesis, reactivity, and application. We will delve into the mechanistic underpinnings of its formation and subsequent reactions, offering field-proven insights and detailed protocols to empower researchers in leveraging this versatile reagent for the synthesis of complex molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral characteristics of this compound is fundamental for its effective use in the laboratory. This data is essential for reaction monitoring, quality control, and structural confirmation of derived products.
Physical Properties
This compound is typically an off-white to yellow solid with a characteristic strong, unpleasant odor (stench).[4][5] Its key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 24966-39-0 | [4] |
| Molecular Formula | C₆H₄Cl₂S | [4] |
| Molecular Weight | 179.07 g/mol | [4] |
| Appearance | Off-white to yellow crystals or chunks | [5] |
| Melting Point | 45-50 °C | [5] |
| Boiling Point | 119-120 °C @ 10 mmHg | [6] |
| Density | 1.421 g/cm³ (estimate) | [6] |
| Flash Point | 112 °C | [6] |
| pKa | 5.17 ± 0.50 (Predicted) | [6] |
Spectroscopic Characterization
The spectroscopic data for this compound provides a definitive fingerprint for its identification. The predicted and observed spectral features are detailed below.
¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple due to the molecule's symmetry. We expect to see two signals corresponding to the aromatic protons.
-
Predicted ¹H NMR (CDCl₃):
-
~7.30-7.40 ppm (d, 2H): Protons ortho to the thiol group (and meta to the chlorine atoms).
-
~7.00-7.10 ppm (t, 1H): Proton para to the thiol group (and ortho to the chlorine atoms).
-
~3.5-4.5 ppm (s, 1H): Thiol proton (this signal is often broad and its chemical shift is highly dependent on concentration and solvent).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show four distinct signals for the aromatic carbons due to symmetry.
-
Predicted ¹³C NMR (CDCl₃):
-
~135-140 ppm: Quaternary carbons bearing the chlorine atoms (C2, C6).
-
~130-135 ppm: Quaternary carbon bearing the thiol group (C1).
-
~128-130 ppm: Carbons ortho to the thiol group (C3, C5).
-
~125-128 ppm: Carbon para to the thiol group (C4).
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present.
-
Key IR Absorption Bands:
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a characteristic molecular ion peak and distinct fragmentation patterns.
-
Expected Fragmentation:
-
Molecular Ion (M⁺): m/z 178/180/182 in an approximate 9:6:1 ratio, characteristic of a molecule containing two chlorine atoms.
-
Key Fragments: Loss of a hydrogen radical (M-1), loss of a chlorine radical (M-35), and loss of the thiol group (M-33).
-
Synthesis of this compound: A Strategic Approach
While several methods exist for the synthesis of thiophenols, the most strategically sound and versatile approach for preparing this compound from a readily available precursor is via the Newman-Kwart Rearrangement .[9] This thermal or palladium-catalyzed reaction sequence converts a phenol into the corresponding thiophenol.[4][10]
The Newman-Kwart Rearrangement: Mechanistic Insight
The Newman-Kwart Rearrangement involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate.[9] The overall transformation is a two-step process starting from the corresponding phenol:
-
Formation of the O-Aryl Thiocarbamate: 2,6-Dichlorophenol is deprotonated with a suitable base and reacted with a dialkylthiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride) to form the O-(2,6-dichlorophenyl) dialkylthiocarbamate.
-
Thermal or Catalytic Rearrangement: The O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C) or treated with a palladium catalyst at milder temperatures to induce a[1][3]-rearrangement, yielding the thermodynamically more stable S-aryl thiocarbamate.[4][10] The driving force for this rearrangement is the formation of the stronger C=O bond at the expense of the weaker C=S bond.[4]
-
Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed under basic conditions to afford the target this compound.
References
- 1. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Newman-Kwart Rearrangement [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Infra-red spectra of thiophenol and thioglycollic acid - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 10. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
An In-depth Technical Guide to 2,6-Dichlorothiophenol: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
2,6-Dichlorothiophenol is a halogenated aromatic thiol that serves as a crucial intermediate in the synthesis of fine chemicals, agrochemicals, and notably, pharmaceuticals.[1][2] Its distinct reactivity, imparted by the sterically hindered and electron-deficient aromatic ring in conjunction with the nucleophilic thiol group, makes it a versatile building block in medicinal chemistry. This guide provides an in-depth exploration of the core physicochemical properties, validated synthetic protocols, characteristic reactivity, and practical applications of this compound for researchers, scientists, and professionals in drug development.
Core Molecular and Physicochemical Properties
This compound, also known as 2,6-Dichlorobenzenethiol, is an organic compound with the chemical formula C₆H₄Cl₂S.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄Cl₂S | [3] |
| Molecular Weight | 179.07 g/mol | [3] |
| CAS Number | 24966-39-0 | [3] |
| Appearance | Off-white to pale yellow solid (crystals or lumps) | [1] |
| Melting Point | 48-50 °C | [4] |
| Boiling Point | 119-120 °C (at 10 mmHg) | |
| Purity | Typically ≥98% | |
| Solubility | Soluble in organic solvents; limited solubility in water. | [2] |
| Odor | Pungent, characteristic aromatic odor | [1] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be approached through several strategic routes, most commonly involving the introduction of a thiol group onto a pre-existing 2,6-dichloro-substituted benzene ring. A robust and frequently employed strategy is the conversion of 2,6-dichloroaniline to the corresponding thiophenol via a diazonium salt intermediate. This method is advantageous as 2,6-dichloroaniline is a readily available commercial starting material.[5]
The causality behind this synthetic choice rests on the reliability of diazotization chemistry for converting an amino group into a versatile diazonium group, which can then be displaced by a sulfur nucleophile.
Caption: Synthetic pathway from 2,6-dichloroaniline to this compound.
Experimental Protocol: Synthesis via Diazotization
This protocol is a self-validating system, with clear checkpoints for reaction completion and product purification.
Step 1: Diazotization of 2,6-Dichloroaniline
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,6-dichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. The formation of the amine hydrochloride salt as a fine slurry is expected.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the stirred aniline suspension, ensuring the temperature is maintained below 5 °C.
-
Causality: The dropwise addition and strict temperature control are critical to prevent the decomposition of the unstable diazonium salt and to minimize side reactions, such as the formation of phenolic byproducts.
-
-
Monitoring: The completion of the diazotization can be verified by testing a drop of the reaction mixture with starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid, signaling the end of the reaction.
Step 2: Nucleophilic Substitution with Xanthate
-
Nucleophile Preparation: In a separate beaker, dissolve potassium ethyl xanthate (1.1 eq) in water and cool to 5-10 °C.
-
Addition: Slowly add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution with vigorous stirring. Maintain the temperature below 10 °C. A dark, oily precipitate of the intermediate xanthate ester should form.
-
Causality: Potassium ethyl xanthate is an effective sulfur nucleophile for this conversion. The reaction proceeds via a Sandmeyer-like mechanism.
-
Step 3: Hydrolysis and Isolation
-
Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases. Add a solution of sodium hydroxide and reflux the mixture to hydrolyze the xanthate ester to the corresponding sodium thiophenolate.
-
Work-up: Cool the reaction mixture and filter to remove any solid impurities. Transfer the filtrate to a separatory funnel and wash with a nonpolar organic solvent (e.g., hexane) to remove non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH ~1). This compound will precipitate as an off-white solid.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or hexane.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the nucleophilic character of the thiol group. However, the two chlorine atoms in the ortho positions exert significant steric hindrance and have a strong electron-withdrawing inductive effect. This electronic effect increases the acidity of the thiol proton, facilitating the formation of the thiophenolate anion, which is a potent nucleophile.[6]
Reactions involving the Thiol Group
The thiolate anion of this compound readily participates in nucleophilic substitution and addition reactions.
-
S-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base (e.g., K₂CO₃, NaOH) yields the corresponding thioethers. This is a standard Sₙ2 reaction.
-
Michael Addition: The thiolate can act as a soft nucleophile, adding to α,β-unsaturated carbonyl compounds in a conjugate fashion.[6]
-
Synthesis of Benzothiophenes: this compound can be a precursor for substituted benzothiophenes, which are important scaffolds in medicinal chemistry.[7] This often involves reaction with an appropriate two-carbon synthon followed by intramolecular cyclization. For instance, reaction with an α-haloketone followed by acid-catalyzed cyclization can yield a benzothiophene core.[8]
Caption: Representative reactions of this compound.
Application in Pharmaceutical Synthesis: A Case Study
This compound and its close analogs are valuable intermediates in the synthesis of biologically active molecules.[1] The steric and electronic properties of the 2,6-dichlorophenyl moiety can be crucial for modulating the pharmacological profile of a drug candidate, for instance, by influencing its conformation or metabolic stability.
A notable example, although using the corresponding phenol, illustrates the utility of the 2,6-dichlorophenyl scaffold. In the enantioselective synthesis of a lofexidine analog, 2,6-dichlorophenol is coupled with an alcohol using a Mitsunobu reaction.[9] This highlights how the 2,6-dichlorophenyl group is incorporated into complex, pharmaceutically relevant structures. A similar reaction could be envisaged for this compound to form a thioether linkage.
Reaction Scheme: Mitsunobu-type Coupling The Mitsunobu reaction allows for the coupling of a nucleophile (like a thiophenol) with a primary or secondary alcohol under mild, neutral conditions, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD).
-
Activation: DIAD activates PPh₃, forming a phosphonium salt.
-
Alcohol Activation: The alcohol attacks the activated phosphorus, forming an alkoxyphosphonium salt and displacing the hydrazine byproduct. This step effectively converts the hydroxyl group into a good leaving group.
-
Nucleophilic Attack: The 2,6-dichlorothiophenolate anion, formed in situ, acts as the nucleophile, attacking the carbon bearing the activated oxygen in an Sₙ2 fashion, leading to inversion of stereochemistry if the carbon is chiral.
This reaction is highly reliable and essential in modern organic synthesis for its ability to form C-S bonds under mild conditions, a critical step in many drug development campaigns.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.[1]
-
Hazards: It is harmful if inhaled, ingested, or absorbed through the skin. It is also an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors or dust.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and acids. The container should be tightly sealed.[1]
Conclusion
This compound is a pivotal chemical intermediate with a well-defined profile of reactivity and utility. Its synthesis is achievable through robust, scalable chemical transformations, and its unique structural features make it a valuable component in the design and synthesis of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
- 1. 2 6-Dichloro Thiophenol Manufacturer in Ankleshwar, 2 6-Dichloro Thiophenol Supplier [maksons.co.in]
- 2. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 8. Benzothiophene synthesis [organic-chemistry.org]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
An In-Depth Technical Guide to the Solubility of 2,6-Dichlorothiophenol in Organic Solvents
Executive Summary
2,6-Dichlorothiophenol is a pivotal organosulfur compound utilized as a building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its utility in these fields is fundamentally governed by its behavior in solution, making a comprehensive understanding of its solubility profile essential for process optimization, purification, and formulation. This technical guide provides an in-depth analysis of the solubility of this compound, moving beyond empirical data to explore the underlying physicochemical principles. We will examine the molecular characteristics influencing its solubility, provide robust, field-proven protocols for both qualitative and quantitative solubility determination, and offer practical insights for researchers, scientists, and drug development professionals.
Core Principles: Understanding the Molecule
A predictive understanding of solubility begins with a thorough analysis of the solute's molecular structure and properties.
Chemical Identity and Structure
This compound (CAS: 24966-39-0) is an aromatic thiol characterized by a benzene ring substituted with a thiol (-SH) group and two chlorine atoms at the ortho positions.[1] This specific arrangement of functional groups dictates its chemical personality.
Caption: Molecular Structure of this compound.
Key Physicochemical Properties
The compound's bulk properties provide the first clues to its solubility behavior. It typically appears as white to yellow crystals with a characteristic pungent odor.[2][3]
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂S | [1][4] |
| Molecular Weight | 179.07 g/mol | [2][4] |
| Appearance | White to yellow solid/crystals | [2][3][5] |
| Melting Point | 45 - 50 °C | [2][3][6] |
| Boiling Point | 119 - 120 °C @ 10 mmHg | [2][3] |
| Predicted pKa | 5.17 ± 0.50 | [2] |
The most telling property here is the pKa . Thiophenols are generally more acidic than their phenol counterparts.[7] The presence of two electron-withdrawing chlorine atoms further increases the acidity of the thiol proton in this compound, making it significantly more acidic than phenol (pKa ≈ 10) and even thiophenol itself (pKa ≈ 6.6).[2][7] This acidity is a critical determinant of its solubility in basic media.
Theoretical Framework for Solubility
The adage "like dissolves like" serves as a foundational principle, guiding our predictions by comparing the intermolecular forces of the solute and solvent.[8]
Analysis of Intermolecular Forces
The solubility of this compound is a result of a competitive interplay between several intermolecular forces:
-
Van der Waals Forces: The non-polar benzene ring contributes significantly to the molecule's interaction with non-polar solvents (e.g., hexane, toluene) through London dispersion forces.
-
Dipole-Dipole Interactions: The two C-Cl bonds create a significant dipole moment, allowing for strong interactions with polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF).
-
Hydrogen Bonding: The thiol (-SH) group can act as a weak hydrogen bond donor. While the S-H bond is less polar than an O-H bond, this capability still enhances solubility in polar protic solvents like ethanol and methanol.[9]
-
Acid-Base Reactions: Due to its notable acidity (pKa ≈ 5.17), this compound will readily deprotonate in the presence of a base to form the 2,6-dichlorothiophenolate anion. This ionic species is highly polar and will be significantly more soluble in polar solvents, particularly water, than the neutral molecule.
Caption: Dominant intermolecular forces governing solubility.
Predicted Solubility Profile
Based on these principles, we can predict a general solubility profile:
-
High Solubility: Expected in polar aprotic solvents (THF, acetone, DMSO, ethyl acetate) and chlorinated solvents (dichloromethane, chloroform) due to strong dipole-dipole interactions.
-
Good Solubility: Expected in polar protic solvents (methanol, ethanol) and aromatic hydrocarbons (toluene, xylenes).
-
Low to Moderate Solubility: Expected in non-polar aliphatic hydrocarbons (hexane, cyclohexane), where only weaker van der Waals forces are at play.
-
Poor Solubility: Expected in neutral water due to the molecule's largely non-polar character.[1]
-
Excellent Solubility (Reactive): Expected in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO₃) where it dissolves by forming a highly soluble thiophenolate salt.[10][11]
Experimental Protocols for Solubility Determination
Theoretical predictions must be validated by empirical data. The following protocols are designed to be robust and self-validating, providing reliable data for research and development.
Protocol 1: Systematic Qualitative Solubility Assessment
This protocol provides a rapid and systematic method to classify the compound and understand its acid-base properties, which is invaluable for designing extraction and purification schemes.[10][11]
Objective: To determine the solubility of this compound in a range of standard solvents, thereby classifying its functional group characteristics.
Materials:
-
This compound
-
Test tubes and rack
-
Vortex mixer
-
Solvents: Deionized Water, Diethyl Ether, 5% w/v NaOH(aq), 5% w/v NaHCO₃(aq), 5% v/v HCl(aq)
Procedure:
-
Preparation: Add approximately 25 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 0.75 mL of the first test solvent (e.g., water) in three 0.25 mL portions.
-
Mixing: After each addition, cap and vortex the test tube vigorously for 30 seconds.
-
Observation: Visually inspect the solution for the complete disappearance of the solid. Record as "Soluble" or "Insoluble".
-
Systematic Testing: Follow the logic outlined in the workflow diagram below. The key test for this compound is its solubility in aqueous bases.
-
Causality: Testing in NaHCO₃ is crucial. Because its pKa is ~5.17, it is a strong enough acid to be deprotonated by sodium bicarbonate (the pKa of carbonic acid is ~6.35). This confirms the presence of a strongly acidic functional group.
-
Caption: Workflow for systematic qualitative solubility testing.
Protocol 2: Quantitative Solubility by the Equilibrium Shake-Flask Method
This is the gold-standard method for generating precise, thermodynamically relevant solubility data.[12]
Objective: To quantify the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (analytical grade)
-
Solvent of interest (HPLC grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Calibrated volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Prepare Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. "Excess" is critical to ensure equilibrium with the solid phase is maintained.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a minimum of 24-48 hours.
-
Causality & Trustworthiness: This extended equilibration time is a self-validating step. To confirm equilibrium has been reached, samples can be taken at 24h, 36h, and 48h. The solubility value should be constant across these time points.
-
-
Phase Separation: Allow the vial to stand quiescently at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean vial.
-
Causality: Filtration is mandatory to remove any microscopic solid particles that would otherwise lead to an overestimation of solubility.
-
-
Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical instrument. A 100-fold or 1000-fold dilution is common.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of this compound.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Practical Applications and Data Synthesis
While precise quantitative data requires experimental execution, the principles discussed allow for the creation of a highly useful reference table for laboratory work.
Reference Table of Expected Solubility
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Application Notes |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Low | Driven by weak forces. Useful as an anti-solvent for crystallization. |
| Non-Polar Aromatic | Toluene, Benzene | Moderate to Good | π-stacking and van der Waals interactions with the aromatic ring. |
| Polar Aprotic | Acetone, THF, Ethyl Acetate, CH₂Cl₂ | High | Strong dipole-dipole interactions. Excellent solvents for reactions and work-up. |
| Polar Protic | Methanol, Ethanol | Good | H-bonding and dipole interactions. Good for general-purpose dissolution. |
| Aqueous (Neutral) | Water | Very Low | Molecule is predominantly non-polar.[1] |
| Aqueous (Basic) | 5% NaOH, 5% NaHCO₃ | Very High (Reactive) | Forms a highly polar and soluble thiophenolate salt. Ideal for extractions. |
Insights for Drug Development Professionals
-
Synthesis & Work-up: The high solubility in common polar aprotic solvents (EtOAc, THF) makes them ideal reaction media. The dramatic shift in solubility upon treatment with aqueous base is the cornerstone of its purification. An organic solution can be washed with aqueous NaHCO₃ or NaOH to remove acidic impurities or, conversely, to extract the this compound product into the aqueous phase, leaving neutral/basic impurities behind.
-
Crystallization: A common strategy for purification would be to dissolve the compound in a "good" solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a "poor" or "anti-solvent" (e.g., hexane) until crystallization occurs.
-
Formulation: For potential therapeutic applications, its poor aqueous solubility would necessitate enabling formulation strategies, such as co-solvents, salt formation (if a basic API is present), or amorphous solid dispersions.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate care.
-
Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[4] It causes skin irritation and serious eye irritation and may cause respiratory irritation.[4] The compound is also noted for its powerful and unpleasant stench.[3]
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat.[3]
-
Storage: Store in a cool, dry, well-ventilated area below +30°C, away from incompatible materials such as strong bases, acids, and reducing agents.[2][3]
Conclusion
The solubility of this compound is not a simple, single-value property but rather a complex behavior governed by a balance of intermolecular forces and a pronounced acidic character. Its profile—high solubility in polar organic solvents and reactive dissolution in aqueous bases—provides chemists with a versatile toolkit for its use in synthesis, purification, and isolation. By understanding the "why" behind its solubility, researchers can make informed, predictive decisions, accelerating discovery and development processes.
References
- 1. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. Benzenethiol, 2,6-dichloro- | C6H4Cl2S | CID 90671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 24966-39-0 [chemicalbook.com]
- 7. Thiophenol - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
- 12. youtube.com [youtube.com]
2,6-Dichlorothiophenol melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Characterization of 2,6-Dichlorothiophenol: Melting and Boiling Point Analysis
Executive Summary
This compound is a pivotal organosulfur compound serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and various specialty chemicals.[1][2] Its molecular structure, featuring a benzene ring substituted with a thiol group and two chlorine atoms at the ortho positions, imparts specific reactivity and physical characteristics. Accurate knowledge of its fundamental physicochemical properties, particularly its melting and boiling points, is paramount for process optimization, purity assessment, and safe handling in research and manufacturing environments. This guide provides a comprehensive analysis of these properties, grounded in established data and field-proven experimental methodologies, designed for researchers, chemists, and drug development professionals. We will delve into the theoretical underpinnings of its phase transitions, present detailed protocols for accurate measurement, and outline essential safety considerations.
Core Physicochemical Properties of this compound
A precise understanding of a compound's physical constants is the foundation of its application in chemical synthesis. These values dictate the conditions required for reactions, purification, and storage.
Chemical Identity
-
Chemical Name: this compound
-
Synonyms: 2,6-Dichlorobenzenethiol, 2,6-Dichlorophenyl mercaptan[2][3][4][5]
Summary of Physical Data
The properties of this compound are well-documented across various chemical suppliers and safety data sheets. The following table summarizes the key quantitative data.
| Property | Value | Notes |
| Appearance | Off-white to yellow solid, powder, or chunks.[1][3][4][7][8] | Color can vary based on purity. |
| Odor | Stench.[6][8] | Typical for thiol compounds. |
| Melting Point | 45–50 °C (113–122 °F).[1][3][6][8][9] | A narrow range indicates high purity. |
| Boiling Point | 119–120 °C (246–248 °F) at 10 mmHg.[3][6][8] | Highly dependent on pressure. |
| Density | ~1.4 g/cm³.[3][6] | Data varies slightly between sources. |
| Flash Point | 112 °C (233.6 °F).[3][8] | Closed cup method. |
Analysis of Phase Transition Data
Melting Point: The reported melting point for this compound typically falls within a range of 45-50 °C.[3][8] In practice, a highly pure, crystalline sample will exhibit a sharp melting range, often spanning only 0.5-1.0 °C. The presence of impurities disrupts the crystal lattice, requiring less energy to transition to a liquid state. This results in both a depression of the melting point and a broadening of the melting range.[10] Therefore, a melting point determination is not just an identification tool but a primary indicator of sample purity.
Boiling Point: The boiling point is critically dependent on the external pressure. The most frequently cited value of 119-120 °C is measured under reduced pressure (10 mmHg).[3][6][8] This is a common practice for high molecular weight or sensitive organic compounds to prevent decomposition at higher temperatures. The boiling point at atmospheric pressure is significantly higher, reported as 245 °C.[1] This distinction is crucial for designing distillation-based purification protocols. Failure to control and report the pressure at which a boiling point is measured renders the data unreliable for reproducibility.
Theoretical Framework for Phase Transitions
The melting and boiling points are direct consequences of the intermolecular forces dictated by the compound's molecular structure.
-
Intermolecular Forces and Melting: The melting of this compound involves supplying sufficient thermal energy to overcome the intermolecular forces holding the molecules in a fixed crystal lattice. These forces include London dispersion forces, which increase with molecular size, and dipole-dipole interactions arising from the polar C-Cl and C-S bonds. The specific arrangement of molecules in the crystal lattice determines the energy required for this phase transition.
-
Vapor Pressure and Boiling: A liquid boils when its vapor pressure equals the surrounding atmospheric pressure.[11] Molecules are constantly escaping from the liquid's surface into the vapor phase, creating a pressure. As temperature increases, the kinetic energy of the molecules rises, leading to a higher vapor pressure. The strong intermolecular forces in this compound mean that significant energy is required to achieve a vapor pressure equal to standard atmospheric pressure, hence its high atmospheric boiling point. By reducing the external pressure (i.e., applying a vacuum), the boiling point is lowered because the vapor pressure needs to overcome a much lower external pressure.[12]
Experimental Determination Protocols
The following protocols describe standard, reliable methods for determining the melting and boiling points of this compound in a laboratory setting. These methods are designed to be self-validating, providing insights into both identity and purity.
Protocol for Melting Point Determination (Capillary Method)
This method is the standard for accurately determining the melting point of a crystalline solid. The principle relies on slow, controlled heating of a small sample and precise observation of the phase transition.
Methodology:
-
Sample Preparation: Place a small amount of dry this compound on a clean, dry watch glass. Thoroughly crush the solid into a fine powder using a spatula.
-
Capillary Tube Packing: Press the open end of a capillary tube into the powder. Invert the tube and tap its sealed end gently on a hard surface to compact the powder into the bottom. Repeat until a 2-3 mm column of packed solid is obtained.[10]
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).
-
Approximate Determination: Heat the block rapidly to get a preliminary, approximate melting point. This saves time and establishes the temperature range for the precise measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Prepare a new capillary tube with a fresh sample.
-
Measurement: Heat the block again, but at a slow rate of 1-2 °C per minute once the temperature is within 10 °C of the expected melting point.
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample becomes a clear liquid.
-
-
Reporting: The melting point is reported as the range T₁ – T₂. For pure this compound, this range should be narrow.
Protocol for Boiling Point Determination (Micro-scale Thiele Tube Method)
This micro-scale method is ideal for determining the boiling point with a small amount of liquid, which is common in research settings.[12] It relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the external pressure.
Methodology:
-
Sample Preparation: Add approximately 0.5 mL of this compound (melted if solid) to a small test tube or fusion tube.
-
Capillary Inversion: Place a standard melting point capillary tube into the liquid with its open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb. Ensure the rubber band is well above the level of the heating oil to prevent it from dissolving or snapping.[12]
-
Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level. Begin gently heating the side arm of the Thiele tube with a microburner.[12]
-
Observation: As the temperature rises, air trapped in the capillary will bubble out. As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tip.
-
Measurement: Once a vigorous bubble stream is observed, remove the heat source. The apparatus will begin to cool.
-
Data Recording: The bubble stream will slow and eventually stop. The exact moment the bubbling ceases and the cooling liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at this precise moment is the boiling point.
-
Reporting: Record the boiling point and the ambient atmospheric pressure.
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound requires careful handling to ensure personnel safety.
-
Hazard Identification: The compound is harmful if inhaled, ingested, or absorbed through the skin.[1][6] It is also classified as an irritant to the eyes, respiratory system, and skin.[6] It has a strong, unpleasant odor (stench).[8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[8][13]
-
Handling: Avoid creating dust. Use appropriate tools for transferring the solid. Keep the container tightly closed when not in use.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, strong acids, and strong reducing agents.[8] The recommended storage temperature is below 30°C.[6][9]
Conclusion
The melting point (45–50 °C) and pressure-dependent boiling point (119–120 °C at 10 mmHg) are fundamental physical constants of this compound. These properties are not merely identification markers but also crucial indicators of purity and essential parameters for designing synthetic and purification processes. Adherence to precise, well-established experimental protocols, such as the capillary and Thiele tube methods described herein, is critical for obtaining accurate and reproducible data. Coupled with rigorous safety practices, a thorough understanding of these characteristics enables researchers and chemists to effectively and safely utilize this important chemical intermediate in the development of new pharmaceuticals and advanced materials.
References
- 1. 2 6-Dichloro Thiophenol Manufacturer in Ankleshwar, 2 6-Dichloro Thiophenol Supplier [maksons.co.in]
- 2. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 2,6-Dichlorobenzenethiol | 24966-39-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chembk.com [chembk.com]
- 7. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 24966-39-0 [chemicalbook.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. 2-CHLOROTHIOPHENOL - Safety Data Sheet [chemicalbook.com]
Spectroscopic Signature of 2,6-Dichlorothiophenol: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-Dichlorothiophenol, a vital intermediate in the synthesis of pharmaceuticals and agrochemicals. For professionals in drug development and scientific research, a thorough understanding of the nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics of this compound is paramount for quality control, reaction monitoring, and structural elucidation. This document synthesizes experimental data with foundational spectroscopic principles to offer a field-proven perspective on the analysis of this compound.
Introduction to the Spectroscopic Analysis of this compound
This compound (C₆H₄Cl₂S) is an aromatic thiol whose structure is characterized by a benzene ring substituted with a thiol group (-SH) and two chlorine atoms at the ortho positions.[1][2][3] This substitution pattern creates a unique electronic environment that is reflected in its NMR and IR spectra. The symmetry of the molecule, the electron-withdrawing nature of the chlorine atoms, and the presence of the acidic thiol proton all contribute to a distinct spectroscopic fingerprint. Understanding these features is crucial for confirming the identity and purity of the compound in a laboratory or industrial setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is anticipated to exhibit three distinct signals corresponding to the thiol proton and the two types of aromatic protons. Due to the symmetrical substitution, the protons at the 3 and 5 positions are chemically equivalent, as are the protons at the 4 position.
Expected ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.5 | d | 2H | H-3, H-5 |
| ~ 7.1 - 7.3 | t | 1H | H-4 |
| ~ 3.5 - 4.5 | s | 1H | S-H |
Interpretation and Causality:
-
Aromatic Protons (H-3, H-5, and H-4): The electron-withdrawing effect of the two chlorine atoms deshields the aromatic protons, causing them to resonate in the downfield region of the spectrum. The protons at positions 3 and 5 (H-3, H-5) are expected to appear as a doublet due to coupling with the proton at position 4 (H-4). Conversely, the H-4 proton should appear as a triplet, being coupled to the two equivalent protons at H-3 and H-5.
-
Thiol Proton (S-H): The chemical shift of the thiol proton can be highly variable and is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet. In the absence of moisture, coupling to adjacent protons may be observed.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four signals, corresponding to the four chemically non-equivalent carbon atoms in the molecule.
Expected ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 135 - 140 | C-2, C-6 (ipso-carbons to Cl) |
| ~ 130 - 135 | C-1 (ipso-carbon to SH) |
| ~ 128 - 130 | C-4 |
| ~ 125 - 128 | C-3, C-5 |
Interpretation and Causality:
-
Ipso-Carbons (C-1, C-2, C-6): The carbons directly attached to the electronegative chlorine atoms (C-2, C-6) are expected to be the most deshielded and therefore appear at the lowest field. The carbon bearing the thiol group (C-1) will also be in the downfield region.
-
Aromatic Carbons (C-3, C-4, C-5): The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the chloro and thiol substituents. Due to symmetry, C-3 and C-5 are equivalent.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.5-0.7 mL of CDCl₃.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the S-H, C-H, C=C, and C-Cl bonds.
Expected IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 2550 - 2600 | Weak | S-H stretch |
| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |
| ~ 1550 - 1600 | Medium-Strong | Aromatic C=C stretch |
| ~ 700 - 800 | Strong | C-Cl stretch |
Interpretation and Causality:
-
S-H Stretch: The S-H stretching vibration is typically weak and appears in a distinct region of the spectrum, making it a useful diagnostic peak for thiols.
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring occur at frequencies just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: The characteristic stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to one or more bands in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: The strong absorption due to the C-Cl stretching vibration is expected in the fingerprint region of the spectrum.
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: As this compound is a solid at room temperature, a small amount of the finely ground powder can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the spectrum, typically by co-adding 16 or 32 scans, with a resolution of 4 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.
Visualizing Spectroscopic Correlations
The following diagrams illustrate the structure of this compound and the key correlations for its NMR and IR spectra.
Caption: Molecular structure of this compound.
Caption: Key Spectroscopic Correlations for this compound.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra offer detailed insights into the carbon-hydrogen framework, while the IR spectrum confirms the presence of key functional groups. By understanding the principles behind these spectroscopic techniques and adhering to the outlined experimental protocols, researchers and drug development professionals can confidently utilize this data for their specific applications. The self-validating nature of combining these analytical techniques ensures a high degree of confidence in the structural assignment and purity assessment of this compound.
References
synthesis and purification of 2,6-Dichlorothiophenol
An In-Depth Technical Guide to the Synthesis and Purification of 2,6-Dichlorothiophenol
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and purification of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The methodologies detailed herein are grounded in established chemical principles, offering researchers a robust framework for obtaining this compound with high purity.
Compound Overview and Safety Imperatives
1.1. Overview this compound (CAS No: 24966-39-0) is an organosulfur compound with the molecular formula C₆H₄Cl₂S.[2] It typically appears as yellow crystals or chunks and is utilized for its reactive thiol group, which allows for its incorporation into more complex molecular structures.[1][2][3]
| Property | Value | Source |
| CAS Number | 24966-39-0 | [2] |
| Molecular Weight | 179.07 g/mol | [2] |
| Appearance | Yellow crystals or chunks | [2] |
| Melting Point | 45-50°C | [2] |
| Boiling Point | 119-120°C | [2] |
| Purity (Typical) | >98% | [2] |
1.2. Critical Safety Precautions Thiophenols are notoriously hazardous, and this compound is no exception. Strict adherence to safety protocols is mandatory.
-
Toxicity and Handling: Thiophenols are highly toxic if inhaled, ingested, or absorbed through the skin.[4][5][6][7] All manipulations must be performed within a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE): A complete PPE ensemble is required, including a lab coat, chemical-resistant gloves (consult manufacturer compatibility charts), and chemical splash goggles.[5][7]
-
Air Sensitivity and Odor: Thiols are susceptible to air oxidation, which can lead to the formation of disulfides.[8] Furthermore, they possess a powerful and unpleasant stench.[5] It is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon) where possible, especially during purification and storage.
-
Waste Disposal: All waste materials, including contaminated solvents and glassware, must be treated as hazardous and disposed of according to institutional and local regulations. A quench solution (e.g., bleach) can be used to neutralize the thiol's odor and reactivity before disposal.
Synthetic Methodologies: A Mechanistic Approach
The synthesis of aryl thiols can be approached from several precursors. For this compound, two primary, reliable routes are considered: the diazotization of 2,6-dichloroaniline and the reduction of 2,6-dichlorobenzenesulfonyl chloride.
2.1. Primary Route: Diazotization of 2,6-Dichloroaniline via a Xanthate Intermediate This classic and highly effective method involves three distinct chemical transformations. It is favored for its reliability and use of readily available starting materials.
-
Diazotization: 2,6-dichloroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5°C) to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Xanthate Formation: The diazonium salt is then reacted with a sulfur-based nucleophile, typically potassium ethyl xanthate.[9][10] The xanthate displaces the dinitrogen group in a substitution reaction, forming a stable aryl xanthate intermediate. This approach avoids the use of highly odorous and toxic reagents like H₂S.[11]
-
Hydrolysis: The final thiophenol is liberated by the alkaline hydrolysis of the xanthate intermediate, typically using a strong base like sodium hydroxide or potassium hydroxide.
2.2. Alternative Route: Reduction of 2,6-Dichlorobenzenesulfonyl Chloride This method provides a more direct path to the thiophenol. The corresponding sulfonyl chloride, which can be synthesized from this compound[12][13] or other precursors, is reduced to the thiol. A common and effective reducing agent for this transformation is zinc dust in the presence of a strong acid, such as sulfuric or hydrochloric acid.[10] This method is powerful but requires careful control of the highly exothermic reduction reaction.
Detailed Experimental Protocol: Synthesis via Diazotization
This section provides a step-by-step methodology for the synthesis of this compound from 2,6-dichloroaniline.
dot```dot graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Caption: General workflow for the purification of this compound.
4.1. Step-by-Step Procedure
Step 1: Work-up and Extraction
-
Transfer the acidified mixture containing the crude product to a separatory funnel.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash them with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or low-melting solid.
Step 2: Purification by Vacuum Distillation
-
Set up a distillation apparatus for vacuum distillation.
-
Distill the crude product under vacuum. The main fraction should be collected at approximately 119-120°C, though the exact temperature will depend on the vacuum pressure. [2]This step is highly effective at removing non-volatile impurities. [14] Step 3: Final Purification by Recrystallization
-
Dissolve the distilled product in a minimum amount of a hot solvent. A non-polar solvent like hexane or petroleum ether is a good starting point. [15][16]2. Add the hot solvent portion-wise until the solid is fully dissolved. [17]3. Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield. [18]5. Collect the pure crystals by vacuum filtration, washing them with a small amount of cold solvent. [18]6. Dry the crystals under vacuum to remove any residual solvent. The final product should be pale yellow crystals with a melting point of 45-50°C. [2]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic aromatic proton signals, and the thiol proton (-SH) will appear as a singlet.
-
Melting Point Analysis: A sharp melting point within the expected range (45-50°C) is a strong indicator of high purity. [2]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight and assess the purity of the final product.
By following this guide, researchers can confidently synthesize and purify this compound, enabling its use in further synthetic applications.
References
- 1. 2 6-Dichloro Thiophenol - High Quality Product at Affordable Prices [maksons.co.in]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]
- 4. research.uga.edu [research.uga.edu]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2002030883A1 - Process for the preparation of thiophenols - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
- 12. 2,6-DICHLOROBENZENESULFONYL CHLORIDE | 6579-54-0 [chemicalbook.com]
- 13. 2,6-DICHLOROBENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 14. US3734969A - Manufacture of thiophenol - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
An In-Depth Technical Guide to the Safe Handling of 2,6-Dichlorothiophenol
This guide provides a comprehensive overview of the essential safety and handling precautions for 2,6-Dichlorothiophenol (CAS No. 24966-39-0), a key organic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Given its hazardous properties, including its potent stench and irritant nature, adherence to stringent safety protocols is paramount for all researchers, scientists, and drug development professionals. This document moves beyond standard safety data sheets to provide causal explanations and field-proven insights, ensuring a self-validating system of laboratory safety.
Core Hazard Profile and Physicochemical Characteristics
Understanding the intrinsic properties of this compound is the foundation of its safe handling. The compound is a yellow or off-white solid, often appearing as a powder, lumps, or crystalline cast.[1][3][4] Its most notable characteristic is a powerful, unpleasant stench, which serves as an immediate, albeit hazardous, indicator of its presence.[3]
The primary hazards associated with this chemical are its effects as an irritant and its potential harm upon exposure.[4][5] According to the Globally Harmonized System (GHS) classifications aggregated by the European Chemicals Agency (ECHA), it is consistently identified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5] Some notifications also classify it as harmful if swallowed, in contact with skin, or inhaled.[5] The causality is clear: the reactive thiol group and chlorinated aromatic ring can interact with biological tissues, leading to irritation and potential toxicity.
Table 1: Key Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 24966-39-0 | [1][3] |
| Molecular Formula | C₆H₄Cl₂S | [3][5] |
| Molecular Weight | 179.07 g/mol | [1][5] |
| Appearance | Yellow to off-white solid | [1][3] |
| Odor | Stench | [3] |
| Melting Point | 45 - 50 °C (113 - 122 °F) | [3][4] |
| Boiling Point | 119 - 120 °C @ 10 mmHg | [3] |
| Flash Point | 112 °C (233.6 °F) | [3] |
| GHS Hazard | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |
| Incompatibilities | Bases, strong acids, strong reducing agents, strong oxidizing agents | [3] |
Exposure Controls: Engineering and Personal Protective Equipment (PPE)
Minimizing exposure is achieved through a multi-layered approach, beginning with engineering controls and supplemented by robust personal protective equipment. The objective is to create a physical barrier between the researcher and the chemical, preventing inhalation, ingestion, or dermal contact.[1]
Mandatory Engineering Controls
All handling of this compound must be conducted within a properly functioning chemical fume hood.[6] This is non-negotiable. The fume hood provides critical exhaust ventilation to prevent the accumulation of dust and vapors in the breathing zone of the operator, directly mitigating the inhalation hazard.[6]
Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and based on a thorough risk assessment.
-
Eye and Face Protection: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[3][6] In situations with a higher risk of splashing, such as during reaction quenching or transfers, a face shield should be worn in addition to goggles.
-
Skin Protection: A full-length laboratory coat is required. Gloves must be worn for all handling procedures. Nitrile gloves are a suitable choice, but they must be inspected for integrity before each use.[6] The proper glove removal technique (without touching the outer surface) is critical to avoid cross-contamination.[6] Contaminated gloves must be disposed of as hazardous waste immediately after use.
-
Respiratory Protection: Under normal operating conditions within a certified fume hood, respiratory protection is not typically required.[3] However, if dust formation is unavoidable or in the event of a ventilation failure, a NIOSH/MSHA-approved respirator with a particle filter should be used.[7]
Step-by-Step Laboratory Handling Protocol
This protocol outlines a self-validating workflow for handling this compound, from initial preparation to final decontamination.
-
Preparation and Pre-Handling Check:
-
Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE (lab coat, safety goggles, gloves).
-
Assemble all necessary glassware and equipment within the fume hood to minimize movement in and out of the controlled space.
-
Have designated waste containers for solid and liquid hazardous waste ready within the hood.
-
-
Weighing and Dispensing:
-
Due to its solid form, dust generation is a primary risk.[6] Instead of pouring, use a spatula to carefully transfer the compound from its storage container to a tared weigh boat or reaction vessel.
-
Perform all weighing operations inside the fume hood or in a ventilated balance enclosure to contain any airborne particles.
-
Close the primary container tightly immediately after dispensing.[1]
-
-
Reaction and Monitoring:
-
Keep the reaction vessel closed to the extent possible while maintaining necessary experimental conditions (e.g., using a condenser for reflux, a septum for inert atmosphere additions).
-
All additions and manipulations should be performed deliberately and carefully to avoid splashes.
-
-
Decontamination and Cleanup:
-
Upon completion of the experiment, all contaminated glassware should be carefully rinsed with a suitable organic solvent (e.g., acetone, ethanol) inside the fume hood. This initial rinseate must be collected as hazardous waste.
-
Wipe down the working surface of the fume hood with a cloth dampened with an appropriate solvent, followed by soap and water.[7] Dispose of the cleaning materials as solid hazardous waste.
-
Storage, Stability, and Incompatibility
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.[1]
-
Storage Conditions: Store this compound in a cool, dry, and well-ventilated area in tightly sealed containers.[1][3][6] High-density polyethylene (HDPE) containers are recommended.[1] It should be stored away from sources of heat or ignition.
-
Stability: The compound is stable under recommended storage conditions.[3]
-
Incompatible Materials: Segregate this compound from bases, strong acids, strong reducing agents, and strong oxidizing agents.[3] Contact with these substances can lead to vigorous or exothermic reactions. For instance, strong bases will deprotonate the acidic thiol, and strong oxidizing agents can react with the thiol group.
Emergency Response Protocols
Rapid and correct response during an emergency is critical to minimizing harm.
Spill Response
-
Action: Evacuate non-essential personnel from the immediate area.[6]
-
Procedure: While wearing full PPE, prevent further spillage if it is safe to do so. Do not allow the chemical to enter drains.[6] For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for hazardous waste disposal, avoiding the creation of dust.[3][6] The spill area should then be decontaminated as described above.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]
Firefighting Measures
-
Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[6]
-
Specific Hazards: In a fire, this compound can decompose to produce highly toxic and irritating gases, including carbon oxides (CO, CO₂), sulfur oxides, and hydrogen chloride gas.[3][6] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Waste Disposal
All waste containing this compound, including unused product, rinseates, and contaminated lab supplies (e.g., gloves, weigh boats, wipes), must be disposed of as hazardous waste.[3] Chemical waste generators must consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Visualized Safe Handling Workflow
The following diagram illustrates the logical flow for the safe laboratory handling of this compound, integrating risk assessment, control measures, and disposal.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
References
- 1. 2 6-Dichloro Thiophenol Manufacturer in Ankleshwar, 2 6-Dichloro Thiophenol Supplier [maksons.co.in]
- 2. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. Benzenethiol, 2,6-dichloro- | C6H4Cl2S | CID 90671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. homesciencetools.com [homesciencetools.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
2,6-Dichlorothiophenol reactivity and stability
An In-depth Technical Guide to the Reactivity and Stability of 2,6-Dichlorothiophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 24966-39-0) is a highly reactive organosulfur compound that serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and various specialty chemicals.[1][2] Its utility stems from the unique properties imparted by the thiol (-SH) group, which is sterically hindered and electronically influenced by two flanking chlorine atoms on the aromatic ring. This guide provides a comprehensive analysis of the molecule's structural characteristics, reactivity profile, stability considerations, and best practices for its application in a research and development setting.
Physicochemical Properties and Structural Analysis
This compound is typically an off-white to yellow solid, appearing as a powder, lumps, or crystalline chunks.[1][3][4] It is characterized by a strong, unpleasant stench, a common feature of thiols.[5] Its solubility is limited in water but good in organic solvents, which is typical for aromatic compounds of its class.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 24966-39-0 | [1][5][6] |
| Molecular Formula | C₆H₄Cl₂S | [1][2] |
| Molecular Weight | 179.07 g/mol | [1][7][8] |
| Appearance | Off-white/yellow powder, lumps, or crystals | [1][3][9] |
| Melting Point | 45 - 51 °C | [1][5][6][10] |
| Boiling Point | 119 - 120 °C @ 10 mmHg | [5] |
| Flash Point | 112 °C | [5] |
| Purity | ≥95.0% (by GC) | [6][11] |
The reactivity of this compound is fundamentally governed by its molecular structure. The two chlorine atoms at the ortho positions exert significant steric and electronic effects on the adjacent thiol group.
-
Electronic Effect: As electronegative atoms, the chlorine substituents act as electron-withdrawing groups, increasing the acidity (lowering the pKa) of the thiol proton compared to unsubstituted thiophenol. This facilitates the formation of the corresponding thiolate anion, a potent nucleophile.
-
Steric Hindrance: The bulky chlorine atoms sterically shield the sulfur atom. This can influence the kinetics of its reactions, favoring approaches by smaller electrophiles and potentially hindering reactions with sterically demanding substrates.
Caption: Structural effects of chlorine atoms on the thiol group.
Chemical Reactivity and Synthetic Applications
The thiol group is the primary center of reactivity, participating in a range of transformations including oxidation, alkylation, and coordination with metals.[1]
Oxidation and Disulfide Bond Formation
Like other thiols, this compound can be readily oxidized. The most common oxidation reaction is the coupling of two thiol molecules to form a disulfide.[12] This reaction can be promoted by mild oxidizing agents, air (oxygen), or light.[12][13] This dimerization is a redox process where the sulfur atom is oxidized.[12]
Caption: General pathway for thiol oxidation to a disulfide.
Further oxidation with stronger oxidizing agents can lead to the formation of sulfinic acids (R-SO₂H) and ultimately sulfonic acids (R-SO₃H), which are highly acidic compounds.[14]
Protocol: Visible-Light-Promoted Oxidative Self-Coupling
This protocol is adapted from general procedures for the photoinduced coupling of thiols.[13]
-
Preparation: In an oven-dried glass vial, add this compound (1.0 mmol, 179 mg) and a suitable base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.5 mmol, 56 mg).
-
Solvent Addition: Add 5 mL of acetonitrile to the reaction mixture.
-
Reaction: Stir the mixture under irradiation from a 12W blue LED light source in the presence of air (ambient atmosphere).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically within 30 minutes).[13]
-
Work-up: Dilute the reaction mixture with ethyl acetate (15 mL) and wash with water (10 mL).
-
Extraction: Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure disulfide.
Nucleophilic Substitution Reactions
The deprotonated form of this compound, the thiolate, is an excellent nucleophile. This allows it to readily participate in nucleophilic substitution reactions (e.g., S-alkylation and S-arylation) to form thioethers.[2] These reactions are fundamental to its use as a building block in drug development.[1]
Caption: Workflow for a typical S-alkylation reaction.
Coordination to Metal Ions
As a soft Lewis base, the sulfur atom of the thiolate can coordinate strongly with soft Lewis acidic metal centers.[15] This property allows this compound to be used as a ligand in the synthesis of transition metal thiolate complexes.[1][15] These complexes have applications in catalysis and materials science. The formation of such complexes often involves the deprotonation of the thiol followed by reaction with a metal salt.[15]
Stability and Degradation
While stable under recommended storage conditions for up to two years, this compound is sensitive to several environmental factors that can lead to its degradation.[1]
-
Sensitivity to Air/Oxygen: The thiol group is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of the corresponding disulfide.[6][13] For this reason, storage under an inert atmosphere is recommended.[6]
-
Sensitivity to Light and Moisture: The compound is sensitive to light and moisture, which can accelerate degradation.[1]
-
Thermal Stability: While generally stable at room temperature, elevated temperatures can promote decomposition. Hazardous decomposition products include toxic gases such as carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[5]
Table 2: Stability and Incompatibility Profile
| Factor | Description | Source(s) |
| Conditions to Avoid | Heat, sources of ignition, light, moisture, dust formation, and incompatible materials. | [1][5][16] |
| Incompatible Materials | Strong bases, strong acids, strong reducing agents. | [5] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides (SOx), Hydrogen chloride (HCl) gas. | [5] |
Safe Handling and Storage
Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is harmful if swallowed, inhaled, or absorbed through the skin, and causes skin, eye, and respiratory irritation.[1][17]
Table 3: Recommended Handling and Storage Procedures
| Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves, and appropriate clothing. Use respiratory protection if dust is formed. | [1][5][18] |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. Provide exhaust ventilation where dust is formed. | [18] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep containers tightly sealed. Storage under an inert gas is recommended. | [1][4][5][6] |
| Container Material | High-density polyethylene (HDPE) containers are commonly used. | [1] |
| Spill Procedures | Evacuate the area. Avoid creating dust. Sweep up the spilled solid and place it in a suitable, closed container for disposal. Do not allow it to enter drains. | [5][18] |
Conclusion
This compound is a versatile and valuable reagent whose utility is directly linked to the reactivity of its sterically hindered and electronically activated thiol group. Its capacity for oxidation, nucleophilic substitution, and metal coordination makes it a key building block in modern organic synthesis. However, its reactivity also necessitates careful handling and storage to ensure stability and protect personnel from its hazardous properties. A thorough understanding of its chemical nature, as detailed in this guide, is essential for its safe and effective application in research and development.
References
- 1. 2 6-Dichloro Thiophenol - High Quality Product at Affordable Prices [maksons.co.in]
- 2. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. synsmart.in [synsmart.in]
- 5. fishersci.com [fishersci.com]
- 6. 2,6-Dichlorobenzenethiol | 24966-39-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. scbt.com [scbt.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. chembk.com [chembk.com]
- 10. This compound | 24966-39-0 [chemicalbook.com]
- 11. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Transition metal thiolate complex - Wikipedia [en.wikipedia.org]
- 16. lobachemie.com [lobachemie.com]
- 17. Benzenethiol, 2,6-dichloro- | C6H4Cl2S | CID 90671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. cdhfinechemical.com [cdhfinechemical.com]
The Synthetic Versatility of 2,6-Dichlorothiophenol: An In-depth Technical Guide for Researchers
Abstract
2,6-Dichlorothiophenol, a seemingly niche organosulfur compound, emerges as a highly versatile and powerful building block in modern organic synthesis. Its unique electronic and steric properties, stemming from the presence of two ortho-chloro substituents flanking a reactive thiol group, unlock a diverse array of synthetic transformations. This guide provides an in-depth exploration of the reactivity and potential applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into its fundamental reactivity, including nucleophilic substitution, metal-catalyzed cross-coupling, and oxidation reactions, and showcase its utility in the synthesis of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. Detailed experimental protocols and mechanistic insights are provided to empower researchers to harness the full synthetic potential of this remarkable reagent.
Introduction: Unveiling the Potential of a Sterically Hindered Thiol
This compound (CAS No: 24966-39-0) is a yellow solid characterized by a pungent odor.[1] Its molecular structure, featuring a thiol group sterically shielded by two adjacent chlorine atoms, dictates its unique chemical behavior. This steric hindrance, coupled with the electron-withdrawing nature of the chlorine atoms, modulates the nucleophilicity and acidity of the thiol proton, rendering it a fascinating substrate for a variety of organic transformations.[2][3] While broadly classified as an organic intermediate for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, a deeper dive into the literature reveals its specific and often crucial role in the construction of complex, biologically active molecules.[1][4] This guide aims to move beyond generalities and provide a detailed, practical overview of its synthetic applications.
Table 1: Physicochemical Properties of this compound [5][6]
| Property | Value |
| Molecular Formula | C₆H₄Cl₂S |
| Molecular Weight | 179.07 g/mol |
| Appearance | Yellow solid |
| Melting Point | 45-50 °C |
| Boiling Point | 119-120 °C @ 10 mmHg |
| CAS Number | 24966-39-0 |
Core Reactivity and Synthetic Manifolds
The synthetic utility of this compound is rooted in the reactivity of its thiol group. This section will explore the primary reaction manifolds, providing both mechanistic understanding and practical experimental frameworks.
Nucleophilic Reactivity: S-Alkylation and S-Arylation
The sulfur atom in this compound, despite steric hindrance, retains sufficient nucleophilicity to participate in a range of substitution reactions.
S-alkylation is a fundamental transformation for the synthesis of thioethers. The reaction typically proceeds via an SN2 mechanism, where the thiolate anion, generated by deprotonation of the thiol with a suitable base, displaces a leaving group on an alkyl halide.[7]
Caption: General workflow for the S-alkylation of this compound.
Experimental Protocol: General Procedure for S-Alkylation [7][8]
-
Dissolution and Deprotonation: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).
-
Base Addition: Add a base (1.1-1.5 equiv., e.g., K₂CO₃, NaH) to the solution and stir at room temperature until deprotonation is complete (typically 15-30 minutes).
-
Alkylating Agent Addition: Add the alkylating agent (1.0-1.2 equiv.) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may proceed at room temperature or require heating depending on the reactivity of the alkylating agent.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
The formation of a C(aryl)-S bond can be achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a thiol.[9][10] This reaction is particularly useful for creating diaryl sulfides, which are prevalent in many biologically active molecules. While traditional Ullmann conditions often require harsh conditions, modern protocols with appropriate ligands allow for milder reaction temperatures.[11]
Caption: Key components of the Ullmann condensation for S-arylation.
Experimental Protocol: General Procedure for Ullmann C-S Coupling [10][12]
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), a copper(I) salt (e.g., CuI, 5-10 mol%), a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv.), and a high-boiling polar solvent (e.g., DMF, NMP).
-
Ligand Addition (Optional): In some cases, the addition of a ligand (e.g., 1,10-phenanthroline, an amino acid) can improve the reaction efficiency and lower the required temperature.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the required temperature (typically 100-160 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield the desired diaryl sulfide.
Oxidation: Accessing Higher Oxidation States of Sulfur
The thiol group of this compound can be readily oxidized to various higher oxidation states, primarily sulfonic acids. These sulfonic acids and their derivatives are valuable intermediates in organic synthesis.
Experimental Protocol: Oxidation to 2,6-Dichlorophenylsulfonic Acid
This protocol is adapted from general procedures for thiol oxidation.
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent such as acetic acid or a mixture of acetonitrile and water.
-
Oxidant Addition: Cool the solution in an ice bath and slowly add an oxidizing agent such as hydrogen peroxide (excess) or potassium permanganate solution.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Quench any excess oxidant (e.g., with sodium bisulfite for KMnO₄). If the product precipitates, it can be collected by filtration. Otherwise, extract the product into a suitable organic solvent.
-
Purification: The crude sulfonic acid can be purified by recrystallization.
Applications in Pharmaceutical Synthesis
The 2,6-dichlorophenylthio moiety is a recurring structural motif in a number of pharmaceutically active compounds. Its presence can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
Synthesis of a p38 MAP Kinase Inhibitor Analog (VX-745 Analog)
The synthesis of an analog of VX-745, a potent p38 MAP kinase inhibitor, showcases the application of a substituted thiophenol in the construction of a complex heterocyclic scaffold.[13] In this synthesis, a thiophenol derivative is used to displace a chlorine atom on a pyridazine ring via a nucleophilic aromatic substitution reaction.[12][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one (a VX-745 analog) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 13. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for Nucleophilic Aromatic Substitution with 2,6-Dichlorothiophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of nucleophilic aromatic substitution (SNAr) reactions utilizing 2,6-Dichlorothiophenol. It is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering both a theoretical framework and practical, field-tested protocols. We will delve into the nuanced reactivity of this sterically hindered nucleophile and provide a robust experimental blueprint for its successful application in the synthesis of diaryl thioethers, which are pivotal structural motifs in numerous pharmaceuticals and agrochemicals.[1][2][3]
The Strategic Value of this compound in SNAr Chemistry
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds on activated aromatic rings.[4] In this context, thiols are potent nucleophiles for forging C-S bonds, leading to the synthesis of valuable diaryl thioethers.[5]
This compound (CAS 24966-39-0) is a unique building block in this chemical space.[6] Its utility stems from the combination of a highly reactive thiol group and a dichlorinated aromatic ring.[1][6] This substitution pattern, however, introduces significant steric and electronic considerations that differentiate its reactivity from simpler thiophenols. Understanding these factors is paramount for successful and reproducible synthetic outcomes.
Unpacking the Reactivity Profile: Steric Hindrance and Electronic Effects
The two chlorine atoms positioned ortho to the thiol group in this compound present a formidable steric shield around the nucleophilic sulfur atom. This steric congestion can impede the approach of the thiolate to the electrophilic carbon on the target aromatic ring, potentially slowing down the reaction rate compared to unhindered thiols.[7][8]
From an electronic standpoint, the chlorine atoms are electron-withdrawing through induction, which increases the acidity of the thiol proton (pKa of thiophenol is ~6.6) and facilitates the formation of the reactive thiolate anion in the presence of a base.[5] However, the polar influence of an ortho-substituent can be complex, and in some cases, the polar effects can predominate over steric hindrance.[8]
The interplay of these steric and electronic factors necessitates careful optimization of reaction conditions to achieve efficient C-S bond formation. Key parameters to consider include the choice of base, solvent, and temperature, as well as the nature of the electrophilic coupling partner.
The SNAr Mechanism: A Stepwise Pathway to C-S Bond Formation
The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[9] The presence of electron-withdrawing groups (EWGs) on the aromatic electrophile is crucial for stabilizing the intermediate and driving the reaction forward.
Diagram: The Addition-Elimination Mechanism of SNAr
A visual representation of the stepwise SNAr mechanism.
-
Nucleophilic Attack: The reaction is initiated by the attack of the 2,6-dichlorothiophenolate anion on the carbon atom bearing the leaving group (typically a halide) of the electron-deficient aromatic ring. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
-
Elimination: In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final diaryl thioether product.
Experimental Protocol: Synthesis of a Diaryl Thioether via SNAr
This protocol provides a general method for the SNAr reaction of this compound with an activated aryl halide. Due to the aforementioned steric hindrance, this protocol employs a strong base and a polar aprotic solvent to facilitate the reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., CymitQuimica | Off-white solid.[6] |
| Activated Aryl Halide | Reagent Grade | Various | e.g., 2,4-Dinitrochlorobenzene |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Various | Handle with extreme care. |
| Anhydrous Dimethylformamide (DMF) | DriSolv® or equivalent | Various | Polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction. |
| Saturated aq. NH₄Cl | For quenching. | ||
| Brine | For washing. | ||
| Anhydrous MgSO₄ or Na₂SO₄ | For drying. | ||
| Round-bottom flask | Flame-dried. | ||
| Magnetic stirrer and stir bar | |||
| Inert atmosphere setup | Nitrogen or Argon. | ||
| Ice bath | |||
| Thin Layer Chromatography (TLC) plates | For reaction monitoring. |
Step-by-Step Procedure
Diagram: Experimental Workflow
A streamlined workflow for the SNAr synthesis.
-
Preparation of the Thiolate: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF. Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous DMF to the NaH suspension. Stir the mixture at 0°C for 30 minutes to ensure complete formation of the sodium 2,6-dichlorothiophenolate.
-
SNAr Reaction: To the freshly prepared thiolate solution, add a solution of the activated aryl halide (1.0 equivalent) in anhydrous DMF dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Due to the steric hindrance of this compound, gentle heating (e.g., 50-80°C) may be necessary to drive the reaction to completion.[10][11]
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diaryl thioether.
Key Considerations and Troubleshooting
-
Choice of Base: While NaH is effective for generating the thiolate, other bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) can also be used, potentially requiring higher temperatures.[4][12] The choice of base may need to be optimized depending on the reactivity of the aryl halide.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cation of the base and do not interfere with the nucleophile.[4][13]
-
Reaction Monitoring: TLC is a crucial tool for monitoring the progress of the reaction. The disappearance of the starting materials and the appearance of a new, typically more non-polar, product spot will indicate reaction completion.
-
Incomplete Reaction: If the reaction stalls, gentle heating can be applied. Alternatively, using a more reactive aryl fluoride instead of a chloride or bromide can accelerate the reaction.
-
Safety Precautions: this compound can be harmful if inhaled, ingested, or absorbed through the skin.[1] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium hydride is a flammable solid and reacts violently with water; handle it with extreme caution under an inert atmosphere.
Concluding Remarks
This compound is a valuable, albeit sterically demanding, nucleophile for the synthesis of diaryl thioethers via SNAr reactions. By understanding the interplay of steric and electronic effects and by carefully selecting the appropriate base and solvent, researchers can effectively employ this reagent to construct complex molecules for applications in drug discovery and materials science. The protocol provided herein serves as a robust starting point for the exploration of the rich chemistry of this versatile building block.
References
- 1. 2 6-Dichloro Thiophenol - High Quality Product at Affordable Prices [maksons.co.in]
- 2. Synthesis and antiestrogenic activity of diaryl thioether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assembly of thioether analogs from 2-mercaptobenzoxazole-fused honokiol and heterocyclic scaffolds and evaluation of their agrochemical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 5. nbinno.com [nbinno.com]
- 6. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]
- 7. Secondary steric effects in SNAr of thiophenes: a coordinate kinetic, thermodynamic, UV–VIS, crystallographic and ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Polar and steric effects of substituents in aromatic nucleophilic substitution. Reactions of 4-, 5-, and 6-substituted 1-chloro-2-nitrobenzenes with sodium thiophenoxide in methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
The Strategic S-Alkylation of 2,6-Dichlorothiophenol: A Comprehensive Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the strategic introduction of sulfur-containing moieties is a cornerstone of molecular design. Aryl thioethers, in particular, are prevalent scaffolds in a myriad of biologically active compounds, prized for their metabolic stability and ability to form key interactions with biological targets.[1][2] Among the diverse array of thiophenolic starting materials, 2,6-dichlorothiophenol presents a unique combination of steric hindrance and electronic properties, making its reactivity both a challenge and an opportunity for synthetic chemists. The 2,6-dichloro substitution pattern is a recognized pharmacophore, often imparting potent and selective biological activities by restricting the rotation of the phenyl ring and engaging in specific van der Waals and halogen bonding interactions.[3]
This technical guide provides an in-depth exploration of the S-alkylation of this compound with alkyl halides. Moving beyond a simple recitation of steps, this document elucidates the underlying mechanistic principles, offers detailed and validated experimental protocols, and provides a framework for troubleshooting, empowering researchers to confidently and effectively utilize this critical transformation in their synthetic endeavors.
Mechanistic Underpinnings: A Nucleophilic Substitution Approach
The reaction of this compound with alkyl halides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This reaction is analogous to the well-established Williamson ether synthesis. The core of this transformation lies in the generation of a potent nucleophile, the 2,6-dichlorothiophenolate anion, through the deprotonation of the parent thiophenol.
The Crucial Role of Basicity and Nucleophilicity
Thiophenols are generally more acidic than their phenolic counterparts. This compound has a predicted pKa of approximately 5.17, indicating a relatively acidic thiol proton.[4] Deprotonation with a suitable base generates the corresponding thiophenolate, a significantly more powerful nucleophile. The choice of base is critical; it must be strong enough to quantitatively deprotonate the thiophenol without promoting undesirable side reactions. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).[5]
The SN2 Reaction Pathway
Once formed, the 2,6-dichlorothiophenolate anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide in a concerted, backside attack. This displaces the halide leaving group and forms the desired carbon-sulfur bond of the thioether product. The efficiency of this step is governed by several factors:
-
The Nature of the Alkyl Halide: Primary alkyl halides are the ideal substrates for this SN2 reaction, as they are sterically unhindered. Secondary alkyl halides may also be used, but can lead to competing elimination (E2) reactions. Tertiary alkyl halides are generally unsuitable as they will predominantly undergo elimination. The reactivity of the halide leaving group follows the established trend: I > Br > Cl.
-
Solvent Effects: The choice of solvent plays a pivotal role in modulating the reactivity of the nucleophile. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are preferred. These solvents solvate the cation of the base but leave the thiophenolate anion relatively "naked" and highly reactive. Protic solvents, such as ethanol or water, can decrease the nucleophilicity of the thiophenolate through hydrogen bonding.
Figure 1. General mechanism for the S-alkylation of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the S-alkylation of this compound with representative alkyl halides.
Protocol 1: Synthesis of 2,6-Dichlorophenyl Methyl Sulfide using Sodium Hydride in DMF
This protocol is adapted from a procedure for the S-alkylation of a similar thiophenol derivative and represents a robust method for achieving high yields.[6]
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Methyl iodide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add sodium hydride (1.2 eq). Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time under a gentle stream of nitrogen.
-
Reaction Setup: Suspend the washed sodium hydride in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Thiophenol: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension via syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Addition of Alkyl Halide: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 2-4 hours).
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2,6-dichlorophenyl methyl sulfide.
Protocol 2: Synthesis of 2,6-Dichlorophenyl Ethyl Sulfide using Potassium Carbonate in Acetone
This protocol offers a milder alternative to sodium hydride and is particularly useful for large-scale synthesis.
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃, anhydrous, powdered, 2.0 eq)
-
Ethyl bromide (1.2 eq)
-
Anhydrous Acetone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Addition of Alkyl Halide: Add ethyl bromide (1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC, typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 2,6-dichlorophenyl ethyl sulfide.
Data Presentation: A Comparative Overview
The choice of reaction conditions can significantly impact the yield and reaction time. The following table summarizes typical parameters for the S-alkylation of this compound with various alkyl halides.
| Alkyl Halide | Base | Solvent | Temperature | Typical Reaction Time | Typical Yield |
| Methyl Iodide | NaH | DMF | 0 °C to RT | 2-4 hours | >90% |
| Ethyl Bromide | K₂CO₃ | Acetone | Reflux | 4-8 hours | 85-95% |
| Benzyl Bromide | K₂CO₃ | DMF | RT to 50 °C | 3-6 hours | >90% |
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. The following section addresses common issues and provides strategies for optimization.
References
Application Notes & Protocols: 2,6-Dichlorothiophenol in Advanced Organic Synthesis
Introduction: The Strategic Importance of 2,6-Dichlorothiophenol
In the landscape of modern organic synthesis, the strategic introduction of specific structural motifs is paramount to tuning the biological activity and material properties of target molecules. This compound (CAS: 24966-39-0) has emerged as a important reagent for installing the 2,6-dichlorophenylthio group, a moiety of significant interest in the development of pharmaceuticals and agrochemicals.[1][2] The presence of two chlorine atoms ortho to the sulfur linkage imparts unique conformational and electronic properties. These include steric hindrance that can lock a molecule into a specific bioactive conformation and electronic-withdrawing effects that modulate the reactivity and metabolic stability of the parent structure.
This guide provides an in-depth exploration of this compound as a reagent, focusing on its application in the synthesis of aryl sulfides through transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer expert insights into experimental design and optimization.
Reagent Profile and Safe Handling
A thorough understanding of the reagent's properties is fundamental to its successful application and to ensuring laboratory safety.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 24966-39-0 | [3][4] |
| Molecular Formula | C₆H₄Cl₂S | [1][5] |
| Molecular Weight | 179.07 g/mol | [3][4] |
| Appearance | Off-white to yellow solid, crystals, or chunks | [3][5] |
| Melting Point | 45-50 °C | [3] |
| Solubility | Soluble in most organic solvents; limited solubility in water | [1] |
| Synonyms | 2,6-Dichlorobenzenethiol, 2,6-Dichlorophenyl mercaptan | [5][6] |
Safety, Storage, and Handling
This compound is harmful if inhaled, ingested, or absorbed through the skin. It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a well-ventilated chemical fume hood.[2]
-
Storage: Store the compound in a cool, dry, well-ventilated area in tightly sealed containers, away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Core Application: Synthesis of Diaryl Sulfides via C–S Cross-Coupling
The formation of a carbon-sulfur bond to construct a diaryl sulfide is the most prominent application of this compound. This structural unit is a key feature in numerous biologically active compounds.[7][8] Transition metal catalysis provides a powerful and versatile platform for achieving this transformation with high efficiency and broad functional group tolerance.[7]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig C–S coupling reaction is a robust method for the arylation of thiols. The reaction proceeds via a well-established catalytic cycle, enabling the coupling of this compound with a wide range of aryl and heteroaryl halides or triflates.
The catalytic cycle, illustrated below, is initiated by the oxidative addition of an aryl halide (Ar-X) to a low-valent Palladium(0) complex. The resulting Pd(II) intermediate undergoes ligand exchange with the deprotonated thiophenol (thiolate). The crucial C–S bond is formed in the final reductive elimination step, which releases the diaryl sulfide product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical, as it must stabilize the palladium center throughout the cycle and facilitate both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are often employed for this purpose.
Figure 1. Catalytic Cycle of Buchwald-Hartwig C-S Coupling.
This protocol is a representative procedure and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), and phosphine ligand (e.g., Xantphos, 0.06 mmol, 6 mol%).
-
Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv). The flask is sealed, evacuated, and backfilled with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Solvent and Thiol Addition: Under the inert atmosphere, add this compound (1.2 mmol, 1.2 equiv) followed by anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL).
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired diaryl sulfide.
Copper-Catalyzed C–S Coupling (Ullmann-type Reaction)
Copper-catalyzed C–S coupling reactions represent a cost-effective alternative to palladium-based systems. These reactions are particularly effective for coupling thiols with aryl iodides.[7] While mechanistically complex, the reaction generally involves a Cu(I) active species and can tolerate a wide variety of functional groups.[9]
-
Reaction Setup: In a sealable reaction tube, combine the aryl iodide (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), Copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and a base (e.g., K₂CO₃ or KOH, 2.0 mmol, 2.0 equiv).[7][9]
-
Ligand and Solvent Addition: Add a suitable ligand if required (e.g., 1,10-phenanthroline or an amino acid like L-proline, 0.2 mmol, 20 mol%) and a polar aprotic solvent (e.g., DMF or DMSO, 3-5 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 100-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude material is purified by flash column chromatography.
Application in Nucleophilic Aromatic Substitution (SNAr)
For aryl halides that are sufficiently electron-deficient (e.g., those bearing nitro or cyano groups ortho or para to the leaving group), C–S bond formation can occur via a Nucleophilic Aromatic Substitution (SNAr) mechanism without the need for a metal catalyst.[10]
Mechanistic Rationale
The reaction proceeds in two key steps. First, the thiolate, generated by deprotonating this compound with a base, acts as a potent nucleophile. It attacks the electron-poor aromatic ring at the carbon bearing the leaving group (e.g., F, Cl). This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.
Figure 2. General Mechanism for SNAr Reaction with a Thiolate.
Experimental Protocol: General Procedure for SNAr Reaction
-
Thiolate Generation: In a round-bottom flask, dissolve this compound (1.1 mmol, 1.1 equiv) in a polar aprotic solvent like DMF, DMSO, or NMP (5 mL). Add a non-nucleophilic base (e.g., NaH, 1.2 mmol, 1.2 equiv, or K₂CO₃, 2.0 mmol, 2.0 equiv) portion-wise at 0 °C and stir for 30 minutes to generate the thiolate in situ.
-
Reagent Addition: Add a solution of the electron-deficient aryl halide (1.0 mmol, 1.0 equiv) in the same solvent to the thiolate mixture.
-
Reaction Execution: Allow the reaction to warm to room temperature or heat as necessary (typically 25-80 °C). The reaction is usually rapid. Monitor progress by TLC.
-
Work-up and Purification: Quench the reaction by pouring it into ice-water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry, filter, and concentrate. Purify the residue by column chromatography or recrystallization.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of sterically hindered and electronically modulated diaryl sulfides. Its utility in robust, well-characterized transformations such as palladium- and copper-catalyzed cross-coupling reactions, as well as in catalyst-free SNAr reactions, makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and mechanistic insights provided herein serve as a comprehensive guide for the practical application of this important synthetic building block.
References
- 1. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]
- 2. 2 6-Dichloro Thiophenol Manufacturer in Ankleshwar, 2 6-Dichloro Thiophenol Supplier [maksons.co.in]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 24966-39-0 [chemicalbook.com]
- 7. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globethesis.com [globethesis.com]
- 9. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 10. repositorio.udd.cl [repositorio.udd.cl]
Application Notes and Protocols for the S-Alkylation of 2,6-Dichlorothiophenol
Introduction: The Strategic Importance of 2,6-Dichlorophenyl Thioethers
2,6-Dichlorothiophenol is a key synthetic intermediate whose utility is unlocked through the functionalization of its thiol group. The S-alkylation of this molecule provides access to a diverse range of 2,6-dichlorophenyl thioethers. These products are of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the dichloro-substituted aromatic ring. The chlorine atoms at the ortho positions sterically hinder the sulfur atom, influencing reaction kinetics and the conformational properties of the resulting thioethers. Furthermore, these substituents are strongly electron-withdrawing, which modulates the nucleophilicity of the sulfur and the chemical properties of the final product. This guide provides a comprehensive protocol for the successful S-alkylation of this compound, grounded in established mechanistic principles and supplemented with practical insights for researchers, scientists, and drug development professionals.
Mechanistic Underpinnings: A Nucleophilic Substitution Pathway
The S-alkylation of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, analogous to the well-known Williamson ether synthesis.[1][2] The reaction proceeds in two fundamental steps:
-
Deprotonation: The acidic proton of the thiol group (pKa ≈ 5-7) is abstracted by a suitable base to form a potent nucleophile, the 2,6-dichlorothiophenolate anion. The choice of base is critical; a sufficiently strong base is required for complete deprotonation, which in turn maximizes the concentration of the active nucleophile.
-
Nucleophilic Attack: The generated thiophenolate anion then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group in a concerted fashion. This step results in the formation of a new carbon-sulfur bond and the desired thioether product.
Several factors can influence the efficiency of this transformation, including the choice of base, solvent, temperature, and the nature of the alkylating agent. Potential side reactions include C-alkylation of the aromatic ring and oxidative dimerization to form a disulfide, although the latter is less common under inert reaction conditions.[3]
Safety Precautions and Reagent Handling
This compound is a hazardous substance and must be handled with appropriate safety measures.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6] Causes skin and serious eye irritation, and may cause respiratory irritation.[4][5][6] It also has a strong, unpleasant odor (stench).[5]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Handling: Avoid generating dust. Ensure adequate ventilation. Keep away from heat and sources of ignition.[5]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5]
Sodium Hydride (NaH): A common base for this reaction, NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture.
Alkyl Halides: Many alkylating agents are toxic, lachrymatory, and/or carcinogenic. Always consult the specific Safety Data Sheet (SDS) for the chosen alkyl halide and handle it with appropriate care.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the S-alkylation of related thiophenols and provides a robust starting point for a variety of alkylating agents.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Alfa Aesar | Store under nitrogen. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Handle under inert atmosphere. |
| Alkyl Halide (e.g., Methyl Iodide) | Reagent Grade | Fisher Scientific | Consult SDS for specific hazards. |
| Anhydrous Dimethylformamide (DMF) | DriSolv® or equivalent | EMD Millipore | Use a freshly opened bottle or from a solvent purification system. |
| Diethyl Ether | Anhydrous | J.T.Baker | |
| Saturated Ammonium Chloride (NH4Cl) | ACS Grade | VWR | |
| Brine (Saturated NaCl solution) | ACS Grade | VWR | |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | BDH |
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet adapter, and a rubber septum.
-
Allow the flask to cool to room temperature under a gentle stream of dry nitrogen.
-
-
Deprotonation of this compound:
-
Under a positive pressure of nitrogen, add sodium hydride (1.1 equivalents, e.g., 44 mg of a 60% dispersion for 1 mmol of thiophenol) to the flask.
-
Wash the NaH dispersion with anhydrous hexanes (3 x 5 mL) to remove the mineral oil. Carefully decant the hexanes via cannula after each wash.
-
Suspend the washed NaH in anhydrous DMF (5 mL per 1 mmol of thiophenol).
-
In a separate flask, dissolve this compound (1.0 equivalent, e.g., 179 mg, 1 mmol) in anhydrous DMF (5 mL per 1 mmol).
-
Slowly add the this compound solution to the NaH suspension via syringe at 0 °C (ice bath).
-
Allow the mixture to stir at 0 °C for 10-15 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
-
S-Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add the alkyl halide (1.05 equivalents) to the reaction mixture dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 1 to 12 hours depending on the reactivity of the alkyl halide.
-
-
Work-up and Isolation:
-
Upon completion of the reaction, cautiously quench the mixture by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure S-alkylated this compound.
-
Visualizing the Workflow
The following diagram illustrates the key stages of the experimental protocol.
Caption: Experimental workflow for the S-alkylation of this compound.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Incomplete deprotonation (weak base).2. Inactive alkylating agent.3. Insufficient reaction temperature or time. | 1. Ensure NaH is fresh and properly washed. Consider a stronger base if needed, though NaH is generally sufficient.2. Use a more reactive alkylating agent (e.g., iodide > bromide > chloride).3. Gradually increase the reaction temperature and monitor by TLC. |
| Formation of Disulfide Byproduct | 1. Presence of oxygen in the reaction.2. Impure starting thiophenol. | 1. Ensure the reaction is maintained under a strict inert atmosphere (N2 or Ar). Use degassed solvents.2. Purify the this compound by recrystallization or distillation before use. |
| C-Alkylated Byproducts | 1. High reaction temperatures.2. Use of protic solvents. | 1. Maintain the reaction at a lower temperature (0 °C to room temperature).2. Use a polar aprotic solvent like DMF, acetonitrile, or acetone. |
| Formation of Sulfonium Salt | 1. Over-alkylation of the thioether product.2. Using a large excess of a highly reactive alkylating agent. | 1. Use a stoichiometry of ~1:1.05 for the thiophenol and alkylating agent.2. Add the alkylating agent slowly to the reaction mixture. |
Conclusion
The S-alkylation of this compound is a reliable and versatile method for the synthesis of valuable thioether derivatives. By understanding the underlying SN2 mechanism and carefully controlling reaction conditions—particularly through the use of an appropriate base, an inert atmosphere, and a suitable solvent—researchers can achieve high yields of the desired products. Adherence to strict safety protocols is paramount when handling the hazardous starting materials. This guide provides a solid foundation for the successful execution and optimization of this important chemical transformation.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. Benzenethiol, 2,6-dichloro- | C6H4Cl2S | CID 90671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one (a VX-745 analog) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2,6-Dichlorothiophenol
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 2,6-Dichlorothiophenol (2,6-DCTP), a halogenated aromatic thiol of interest in pharmaceutical and chemical synthesis. Recognizing the diverse needs of researchers, scientists, and drug development professionals, this document outlines multiple validated analytical techniques, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and UV-Visible spectrophotometry. Each section is designed to provide not only step-by-step protocols but also the underlying scientific principles and rationale for procedural choices, ensuring robust and reproducible results.
Introduction to this compound and the Imperative for its Accurate Quantification
This compound (CAS No. 24966-39-0) is a substituted aromatic thiol that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Its reactivity, stemming from the nucleophilic thiol group and the influence of the two chlorine atoms on the benzene ring, makes it a versatile building block.[1] However, the presence of halogenated organic compounds in final products or environmental discharges is often under strict regulatory scrutiny due to potential toxicological and environmental concerns.
Therefore, the ability to accurately quantify 2,6-DCTP is paramount for several reasons:
-
Process Chemistry and Optimization: To monitor reaction kinetics, determine yield, and optimize synthetic routes.
-
Quality Control: To ensure the purity of intermediates and final active pharmaceutical ingredients (APIs), and to quantify residual impurities.
-
Safety and Environmental Monitoring: To assess potential exposure in occupational settings and to monitor for its presence in waste streams.
This guide provides a selection of analytical methods, ranging from the high specificity and sensitivity of GC-MS to the more accessible technique of UV-Vis spectrophotometry, to cater to different laboratory capabilities and analytical requirements.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂S | [2][3] |
| Molecular Weight | 179.07 g/mol | [2][3] |
| CAS Number | 24966-39-0 | [2][3] |
| Appearance | Yellowish crystals or chunks | [4] |
| Melting Point | 43-53 °C | [5] |
| Boiling Point | 119-120 °C | [4] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
| IUPAC Name | 2,6-dichlorobenzenethiol | [2] |
Core Analytical Strategy: A Multi-Technique Approach
The choice of analytical technique for 2,6-DCTP quantification is dictated by the sample matrix, the required sensitivity, and the available instrumentation. This guide will focus on three primary methods, each with its own strengths and applications.
Caption: Overview of analytical techniques for 2,6-DCTP quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
For its high sensitivity and specificity, GC-MS is the preferred method for the trace-level quantification of 2,6-DCTP, especially in complex matrices. The volatility of 2,6-DCTP makes it amenable to gas chromatography. Coupling GC with a mass spectrometer allows for unambiguous identification based on the analyte's mass spectrum and retention time.
Principle of GC-MS Analysis
The sample extract is injected into the GC, where 2,6-DCTP is volatilized and separated from other components on a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for identification and quantification.
Sample Preparation: A Critical Step for Accuracy
The goal of sample preparation is to extract 2,6-DCTP from the sample matrix and concentrate it into a solvent compatible with the GC-MS system. The choice of extraction method depends on the sample type.
Protocol 4.2.1: Liquid-Liquid Extraction (LLE) for Aqueous Samples
This protocol is suitable for wastewater or reaction quench solutions.
-
pH Adjustment: Adjust the pH of a 100 mL aqueous sample to < 2 with concentrated sulfuric acid. This ensures that the thiophenol is in its protonated, less polar form, facilitating extraction into an organic solvent.
-
Solvent Extraction: Transfer the acidified sample to a separatory funnel and add 30 mL of dichloromethane or a similar water-immiscible organic solvent.
-
Extraction: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure. Allow the layers to separate.
-
Collection: Drain the organic layer (bottom layer for dichloromethane) into a flask.
-
Repeat: Repeat the extraction two more times with fresh portions of the organic solvent.
-
Drying: Pool the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard: Add an internal standard (e.g., 2,4,6-tribromophenol) for improved quantification accuracy.
Protocol 4.2.2: Solid-Phase Extraction (SPE) for Cleaner Samples
SPE is an excellent alternative to LLE, offering reduced solvent consumption and potentially cleaner extracts.[6]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of methanol and 5 mL of deionized water through it.
-
Sample Loading: Load the pre-acidified aqueous sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Drying: Dry the cartridge by drawing air through it for 10-15 minutes.
-
Elution: Elute the trapped 2,6-DCTP with 5 mL of a 1:1 mixture of methanol and acetonitrile.
-
Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen and add the internal standard.
Caption: Workflow for the GC-MS analysis of this compound.
GC-MS Instrumental Protocol
The following parameters provide a starting point for method development and should be optimized for your specific instrument and application.
| Parameter | Setting | Rationale |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column providing good separation for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Splitless (for trace analysis) | Maximizes the amount of analyte transferred to the column. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A typical temperature program for separating semi-volatile compounds. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Acquisition Mode | Full Scan (m/z 40-400) for identification, Selected Ion Monitoring (SIM) for quantification | Full scan provides qualitative data, while SIM significantly enhances sensitivity by monitoring only characteristic ions. |
| SIM Ions for 2,6-DCTP | m/z 178, 143, 108 | Based on the mass spectrum of this compound, with m/z 178 being the molecular ion.[2] |
Quantification and Performance
Quantification is typically performed using a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
| Performance Metric | Expected Value | Notes |
| Linearity (r²) | > 0.995 | Over a concentration range of, for example, 1-200 ng/mL. |
| Limit of Detection (LOD) | 0.1-1 ng/mL | Highly dependent on the matrix and instrument sensitivity. |
| Limit of Quantification (LOQ) | 0.5-5 ng/mL | Typically 3-5 times the LOD. |
| Precision (%RSD) | < 15% | For replicate analyses. |
| Accuracy (% Recovery) | 85-115% | Determined by spiking a blank matrix with a known amount of analyte. |
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
HPLC is another powerful technique for the quantification of 2,6-DCTP, particularly for less volatile or thermally labile compounds. It is often coupled with a UV detector, as aromatic compounds like 2,6-DCTP absorb UV light. For enhanced sensitivity and specificity, derivatization of the thiol group with a fluorescent tag can be employed, followed by fluorescence detection.[7][8]
Principle of HPLC Analysis
A liquid sample is injected into a high-pressure stream of solvent (the mobile phase), which carries it through a column packed with a stationary phase. Separation occurs based on the analyte's differential partitioning between the mobile and stationary phases. A detector at the end of the column measures the concentration of the analyte as it elutes.
HPLC Instrumental Protocol with UV Detection
This protocol is for the direct analysis of 2,6-DCTP.
| Parameter | Setting | Rationale |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size | A versatile reversed-phase column suitable for a wide range of organic molecules. |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid | A common mobile phase for reversed-phase chromatography. Formic acid improves peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | A DAD allows for the acquisition of the full UV spectrum for each peak, aiding in identification. |
| Detection Wavelength | Monitor at ~210 nm and ~254 nm | Aromatic compounds typically have strong absorbance at these wavelengths. The optimal wavelength should be determined experimentally. |
Protocol for Thiol Derivatization for Fluorescence Detection
To increase sensitivity, the thiol group of 2,6-DCTP can be derivatized with a fluorogenic reagent like ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F).[7]
-
Sample Preparation: Prepare the sample extract in a suitable buffer (e.g., borate buffer, pH 9.5).
-
Derivatization: To 100 µL of the sample, add 100 µL of a 1 mg/mL solution of SBD-F in buffer.
-
Reaction: Incubate the mixture at 60 °C for 1 hour in the dark.
-
Stopping the Reaction: Cool the mixture and add a small amount of acid (e.g., 1 M HCl) to stop the reaction.
-
Analysis: Inject the derivatized sample into the HPLC system equipped with a fluorescence detector.
Fluorescence Detector Settings:
-
Excitation Wavelength: ~385 nm
-
Emission Wavelength: ~515 nm
Caption: Workflow for the HPLC analysis of this compound.
UV-Visible Spectrophotometry: A Simple Screening Method
For applications where high specificity is not required and the sample matrix is relatively simple, UV-Visible spectrophotometry can be a rapid and cost-effective method for estimating the concentration of 2,6-DCTP.
Principle of UV-Vis Analysis
This technique relies on the principle that 2,6-DCTP, being an aromatic compound, absorbs light in the UV region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.
Protocol for UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which 2,6-DCTP is soluble (e.g., methanol or ethanol).
-
Wavelength of Maximum Absorbance (λmax): Prepare a standard solution of 2,6-DCTP and scan it across the UV range (e.g., 200-400 nm) to determine the λmax. For the related compound 2,6-dichlorophenol, absorbance peaks have been observed around 205 nm, 278 nm, and 285 nm.[9] A similar profile would be expected for 2,6-DCTP, but must be confirmed experimentally.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample in the same solvent, ensuring it is free of interfering substances, and measure its absorbance at the λmax.
-
Concentration Determination: Determine the concentration of 2,6-DCTP in the sample using the calibration curve.
| Parameter | Description |
| λmax | To be determined experimentally. Expect absorbance in the 200-300 nm range. |
| Solvent | Methanol, Ethanol, or Acetonitrile. |
| Limitations | Prone to interference from other UV-absorbing compounds in the sample. Not suitable for complex matrices. |
Emerging Technique: Electrochemical Sensors
Electrochemical methods represent a promising frontier for the detection of phenolic and thiophenolic compounds.[10][11] These methods are based on the oxidation of the analyte at the surface of a modified electrode, generating a current that is proportional to its concentration.
Key Advantages:
-
High sensitivity
-
Rapid response time
-
Potential for miniaturization and in-field analysis
While this is an active area of research, standardized protocols for the routine analysis of 2,6-DCTP using electrochemical sensors are not yet widely established. Researchers interested in this approach should consult the primary literature for the latest developments in electrode materials and sensing strategies.[10][11]
Method Validation and Quality Control
Regardless of the chosen method, rigorous validation is essential to ensure the reliability of the results. Key validation parameters include:
-
Specificity: The ability to accurately measure the analyte in the presence of other components.
-
Linearity: The range over which the method gives a response directly proportional to the concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified.
Routine quality control checks, such as the analysis of blanks, standards, and spiked samples, should be integrated into the workflow to monitor the ongoing performance of the method.
Conclusion
The quantification of this compound can be effectively achieved through a variety of analytical techniques. GC-MS offers the highest level of specificity and sensitivity, making it ideal for regulatory and trace-level analysis. HPLC with UV or fluorescence detection provides a versatile and robust alternative. For rapid screening of simple samples, UV-Vis spectrophotometry is a viable option. The selection of the most appropriate method will depend on the specific analytical needs, sample characteristics, and available resources. The protocols and guidelines presented in this document provide a solid foundation for developing and implementing reliable analytical methods for this compound in a research or quality control setting.
References
- 1. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Benzenethiol, 2,6-dichloro- | C6H4Cl2S | CID 90671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. A12854.14 [thermofisher.com]
- 6. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 7. mdpi.com [mdpi.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A novel electrochemical sensor for simultaneous determination of 2,4-dichlorophenol and 3-chlorophenol - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
large-scale synthesis of 2,6-Dichlorothiophenol derivatives
An Application Guide for the Scalable Synthesis of 2,6-Dichlorothiophenol and Its Derivatives
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed guide to the large-scale synthesis of this compound and its subsequent derivatization. This key intermediate is a vital building block in the synthesis of numerous pharmaceutical and agrochemical compounds due to its unique electronic and structural properties.[1][2][3] This guide emphasizes scalable and reliable protocols, underpinned by a strong commitment to safety and scientific rationale.
Critical Safety Protocols: Managing the Risks of Thiophenols
Thiophenols and their derivatives are notoriously hazardous. Their pungent stench, high toxicity, and reactivity necessitate stringent safety protocols, especially at a large scale.[1][4] Adherence to these guidelines is not merely procedural; it is a prerequisite for safe and successful synthesis.
1.1 Hazard Overview
-
Acute Toxicity: Thiophenols are highly toxic if inhaled, swallowed, or absorbed through the skin.[5][6][7] Overexposure can be fatal.[4]
-
Irritation: They are severe irritants to the skin, eyes, and respiratory system.[7][8]
-
Flammability: Thiophenol is a flammable liquid, and appropriate care must be taken to avoid ignition sources.[4][8]
-
Stench: Thiophenols possess an extremely unpleasant and pervasive odor. All operations must be conducted in a manner that contains vapors.
1.2 Engineering Controls and Personal Protective Equipment (PPE)
Effective containment is the primary line of defense. All manipulations should be performed within a certified, high-performance chemical fume hood.
| Control/PPE | Specification | Rationale |
| Ventilation | Dedicated Chemical Fume Hood | To contain toxic and malodorous vapors, preventing operator exposure. |
| Respiratory | Full-face respirator with appropriate cartridges (e.g., multi-gas/vapor) | Provides protection against inhalation of toxic vapors and prevents eye irritation.[4][5] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Viton™ or laminate). Consult manufacturer compatibility charts.[5] | Prevents dermal absorption, which is a primary route of exposure.[4] |
| Eye Protection | Chemical splash goggles and a full-face shield | Protects against splashes and vapors.[6] |
| Body Protection | Chemical-resistant apron or lab coat over long-sleeved clothing | Minimizes the risk of skin contact from spills.[4] |
1.3 Handling and Storage
-
Inert Atmosphere: Store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative dimerization into the corresponding disulfide.[4]
-
Storage Conditions: Keep containers tightly sealed in a cool, dry, and well-ventilated area designated for flammable and toxic materials, away from heat and ignition sources.[1][4][8]
-
Spill Management: Spills should be immediately contained with an inert absorbent material (e.g., vermiculite or activated carbon) and collected into a sealed container for hazardous waste disposal.[8] The area must be decontaminated, typically with a bleach solution to oxidize the thiol.
Synthetic Pathways to the this compound Core
Several methods exist for the synthesis of substituted thiophenols.[9] For large-scale industrial production, the selection of a synthetic route is governed by factors such as the availability and cost of starting materials, reaction efficiency, and scalability. The most common strategies begin with readily available chlorinated aromatic compounds.
A prevalent and scalable approach involves the reduction of an arylsulfonyl chloride. This method is advantageous because the sulfonyl chloride precursors are often accessible via well-established chlorosulfonation reactions. Another viable route is the transition-metal-catalyzed cross-coupling of an aryl halide with a sulfur source.[10]
References
- 1. 2 6-Dichloro Thiophenol Manufacturer in Ankleshwar, 2 6-Dichloro Thiophenol Supplier [maksons.co.in]
- 2. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. research.uga.edu [research.uga.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Benzenethiol, 2,6-dichloro- | C6H4Cl2S | CID 90671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
Application Notes & Protocols: Leveraging 2,6-Dichlorothiophenol in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
2,6-Dichlorothiophenol (CAS 24966-39-0) is a highly reactive aromatic thiol that serves as a critical building block in the synthesis of advanced agrochemicals.[1][2] Its distinct chemical properties, primarily governed by the nucleophilic thiol group and the electron-withdrawing effects of the two chlorine atoms, make it a versatile intermediate for creating potent herbicides, fungicides, and insecticides.[1][3] This guide provides an in-depth exploration of the strategic application of this compound in agrochemical synthesis, focusing on the rationale behind its use and a detailed protocol for the synthesis of a representative herbicidal scaffold.
Introduction: The Strategic Importance of this compound
This compound is an organosulfur compound featuring a benzene ring substituted with a thiol group (-SH) and two chlorine atoms at the ortho positions.[3] This specific substitution pattern confers unique reactivity and imparts desirable physicochemical properties to derivative molecules, which is a key consideration in the design of modern crop protection agents.
Key Molecular Attributes:
-
Reactive Thiol Group: The sulfur atom is a soft nucleophile, readily participating in S-alkylation, S-acylation, and transition metal-catalyzed cross-coupling reactions.[3] This allows for the facile introduction of the 2,6-dichlorophenylthio moiety into a wide range of molecular scaffolds.
-
Steric Hindrance: The two ortho-chlorine atoms provide steric shielding to the sulfur atom. This can influence reaction kinetics and, more importantly, can dictate the binding orientation of the final agrochemical within the target enzyme or protein, potentially increasing selectivity and reducing off-target effects.
-
Electronic Effects: The chlorine atoms are electron-withdrawing, which increases the acidity of the thiol proton and influences the overall electronic profile of the molecule. This can enhance the metabolic stability and biological activity of the resulting pesticide.
-
Lipophilicity: The dichlorinated phenyl ring contributes to the lipophilicity of the molecule, a critical factor for cell membrane penetration and translocation within the target pest or weed.
These attributes make this compound a valuable starting material for generating libraries of novel compounds in the agrochemical discovery pipeline.
Application Focus: Synthesis of Herbicidal 2,6-Dihalobenzthiohydrazides
One of the documented applications of the 2,6-dichlorophenylthio-scaffold is in the development of herbicides. Patent literature describes a class of 2,6-dihalobenzthiohydrazides with notable herbicidal activity. These compounds demonstrate the utility of incorporating the this compound-derived structure to create active agrochemicals.
The core principle involves converting the thiophenol into a more reactive intermediate, such as a thioacyl chloride, which can then be coupled with a substituted hydrazine to form the final active compound.
Workflow for Synthesis of a Representative Thiohydrazide Herbicide
Below is a conceptual workflow illustrating the multi-step synthesis of a model herbicidal compound, 1-(2,6-dichlorothiobenzoyl)-2,2-dimethylhydrazine, based on established chemical transformations.
Caption: Synthetic workflow for a model herbicidal thiohydrazide.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-(2,6-dichlorothiobenzoyl)-2,2-dimethylhydrazine . This procedure is intended for trained chemists in a controlled laboratory setting.
Causality and Experimental Choices:
-
Two-Step Approach: Directly converting this compound to the target compound is challenging. A more reliable and higher-yielding route involves first creating the benzoyl hydrazine and then converting the carbonyl group to a thiocarbonyl. This avoids side reactions associated with the thiol group.
-
Thionating Agent: Phosphorus pentasulfide (P₄S₁₀) is a classic and effective reagent for converting amides and carbonyls into their thio-analogs. Lawesson's reagent can be used as a milder, more soluble alternative, often resulting in cleaner reactions and higher yields.
-
Solvent Choice: A high-boiling, non-reactive solvent like pyridine or toluene is chosen for the thionation step to ensure the reaction goes to completion, as this step often requires elevated temperatures.
Part A: Synthesis of 1-(2,6-Dichlorobenzoyl)-2,2-dimethylhydrazine
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,1-dimethylhydrazine (6.0 g, 0.1 mol) and anhydrous diethyl ether (100 mL).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 2,6-dichlorobenzoyl chloride (20.9 g, 0.1 mol) in anhydrous diethyl ether (50 mL) to the stirred hydrazine solution over 30 minutes. A white precipitate (dimethylhydrazine hydrochloride) will form.
-
Reaction: Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Filter the reaction mixture to remove the hydrochloride salt. Wash the filtrate sequentially with 5% aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-(2,6-dichlorobenzoyl)-2,2-dimethylhydrazine, as a solid. This intermediate is often of sufficient purity to be used in the next step without further purification.
Part B: Thionation to 1-(2,6-Dichlorothiobenzoyl)-2,2-dimethylhydrazine
-
Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, combine the crude 1-(2,6-dichlorobenzoyl)-2,2-dimethylhydrazine from Part A (approx. 0.1 mol) and phosphorus pentasulfide (P₄S₁₀) (11.1 g, 0.025 mol).
-
Solvent Addition: Add anhydrous pyridine (100 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 115 °C) with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it carefully into 500 mL of ice-water with vigorous stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.
Quantitative Data & Characterization
| Parameter | Expected Value |
| Intermediate Yield (Part A) | > 90% |
| Final Product Yield (Part B) | 60-80% |
| Appearance | Yellowish solid |
| Purity (Post-Purification) | > 95% (by HPLC/GC) |
Note: Yields are representative and may vary based on reaction scale and purity of reagents. Characterization would typically involve ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: Conduct all steps in a well-ventilated fume hood.
-
Reagent Hazards:
-
This compound & Intermediates: Can be harmful if inhaled, ingested, or absorbed through the skin.[2]
-
1,1-Dimethylhydrazine: Is a toxic and flammable compound.
-
Phosphorus Pentasulfide: Reacts with moisture to release toxic hydrogen sulfide gas. Handle in a dry atmosphere.
-
-
Storage: Store this compound and its derivatives in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials.[2]
Conclusion
This compound is a cornerstone intermediate for constructing complex agrochemicals. The protocol provided for a model herbicidal thiohydrazide illustrates a practical synthetic route, highlighting the chemical principles that make this building block so valuable. The strategic incorporation of the 2,6-dichlorophenylthio moiety, achieved through robust and scalable chemical reactions, enables researchers to explore novel chemical spaces in the quest for more effective and selective crop protection solutions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in 2,6-Dichlorothiophenol Reactions
Welcome to the technical support center for reactions involving 2,6-Dichlorothiophenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to enhance reaction yields and product purity. Our approach is grounded in mechanistic principles and validated through extensive field application.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with this compound.
Q1: My C-S cross-coupling reaction with this compound is resulting in low yields. What are the primary factors to investigate?
Low yields in C-S cross-coupling reactions involving this compound can often be attributed to several key factors. The thiol group's reactivity and the steric hindrance from the ortho-chlorine atoms make the reaction sensitive to specific conditions.[1]
Initial Checklist:
-
Purity of Starting Materials: Ensure the this compound is of high purity (typically >98%).[2] Impurities can interfere with the catalyst. The purity of your coupling partner (e.g., aryl halide) and solvent is also critical.
-
Catalyst System: The choice and handling of the catalyst are paramount. For S-arylation, copper- and palladium-based catalysts are common.[3][4] Catalyst deactivation, often due to oxidation or poisoning, is a frequent cause of low yield.
-
Reaction Atmosphere: The presence of oxygen can lead to the oxidative self-coupling of this compound to form the corresponding disulfide, a major byproduct.[5] Maintaining an inert atmosphere (e.g., with Argon or Nitrogen) is crucial.
-
Base Selection: The choice of base is critical for deprotonating the thiol to the more nucleophilic thiolate. Common bases include potassium carbonate (K₂CO₃) and potassium hydroxide (KOH).[3][6] The strength and solubility of the base can significantly impact the reaction rate.
Q2: I'm observing a significant amount of disulfide byproduct in my reaction mixture. How can I minimize its formation?
Disulfide formation is a common side reaction. Here’s how to mitigate it:
-
Strictly Anaerobic Conditions: As mentioned, oxygen is the primary culprit. Ensure your reaction vessel is thoroughly purged with an inert gas before adding reagents. Degas your solvents prior to use.
-
Order of Addition: Adding the this compound slowly to the reaction mixture containing the catalyst and aryl halide can help to ensure it reacts in the desired pathway rather than self-coupling.
-
Reducing Agents: In some cases, the addition of a mild reducing agent can help to cleave any disulfide that forms in situ, returning the thiophenol to the reactive pool.
Q3: What are the best practices for purifying the final product?
Product purification can be challenging due to the presence of unreacted starting materials, byproducts, and catalyst residues.
-
Work-up Procedure: A well-designed aqueous work-up is the first line of defense. Washing with a dilute acid can remove basic impurities, while a wash with a mild base can remove unreacted thiophenol.
-
Crystallization: If your product is a solid, recrystallization is often the most effective and scalable purification method.[7][8] Experiment with different solvent systems to achieve high purity and recovery.
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, flash column chromatography is a powerful technique.[4][8] A range of solvent systems, often hexane/ethyl acetate based, can be employed.
-
Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.[7]
Section 2: Troubleshooting Guides for Low Yield
This section provides detailed, step-by-step troubleshooting for a common reaction type involving this compound: a copper-catalyzed S-arylation.
Scenario: Low Yield in a Copper-Catalyzed S-Arylation of an Aryl Iodide with this compound
You are attempting the following reaction, but the yield of the desired thioether is consistently below 40%.
Reaction Scheme: this compound + Aryl Iodide ---(CuI, Base, Solvent, Heat)---> 2,6-Dichlorophenyl Aryl Sulfide
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yield.
Step 1: Verify Purity of Reagents and Solvents
-
Action:
-
This compound: Obtain a fresh bottle or purify the existing stock. Purity can be checked by GC-MS or NMR. Commercial grades are often 97-98% pure.[2]
-
Aryl Iodide: Ensure the purity of your aryl iodide. Electron-withdrawing groups on the aryl iodide can enhance yields, while electron-donating groups may slightly reduce them.[3]
-
Solvents: Use anhydrous, high-purity solvents. DMSO has been shown to be an effective solvent for similar reactions.[3] Ensure it is properly dried and stored.
-
-
Causality: Impurities in the thiophenol can include the disulfide, which will not participate in the reaction. Water in the solvent can hydrolyze intermediates and affect the solubility of the base.
Step 2: Ensure a Strictly Inert Atmosphere
-
Action:
-
Degas Solvents: Before use, sparge the solvent with argon or nitrogen for at least 30 minutes.
-
Schlenk Technique: Employ Schlenk techniques or a glovebox for the reaction setup to exclude oxygen and moisture.
-
Purge Reaction Vessel: Thoroughly flush the reaction flask with an inert gas before adding any reagents.
-
-
Causality: As previously noted, oxygen facilitates the oxidative dimerization of the thiophenol to the disulfide, which is often the primary cause of yield loss.
Step 3: Optimize Reaction Conditions
-
Action: Systematically vary the following parameters.
| Parameter | Standard Condition | Optimization Range | Rationale |
| Base | K₂CO₃ (1.7 equiv) | Try KOH, Cs₂CO₃ (1.5-2.5 equiv) | The base must be strong enough to deprotonate the thiol but not so strong as to cause side reactions. Solubility is also a factor.[3] |
| Temperature | 100 °C | 80 °C to 120 °C | Higher temperatures can increase reaction rates but may also lead to decomposition. An optimal temperature balances rate and stability. |
| Concentration | 0.1 M | 0.05 M to 0.5 M | Higher concentrations can favor the desired bimolecular reaction, but may also increase the rate of side reactions. |
-
Causality: The interplay between base, temperature, and concentration is critical. An insufficient amount or strength of the base will result in a low concentration of the active thiolate nucleophile. The temperature must be high enough to overcome the activation energy of the reaction.
Step 4: Evaluate the Catalyst System
-
Action:
-
Catalyst Source: Use a fresh, high-purity source of the copper catalyst (e.g., CuI).
-
Catalyst Loading: While 0.05 equivalents of CuI can be effective, consider increasing the loading to 0.1 equivalents if the reaction is sluggish.[3]
-
Ligand Addition: While some copper-catalyzed S-arylations are "ligand-free," the addition of a ligand like 1,10-phenanthroline can sometimes stabilize the copper catalyst and improve yields.[9]
-
-
Causality: The active catalytic species is often a copper(I) complex. If the catalyst is oxidized to copper(II) or poisoned by impurities, the catalytic cycle will be arrested.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for C-S coupling.
Step 5: Refine Work-up and Purification
-
Action:
-
Quenching: Quench the reaction with a dilute solution of ammonium chloride to neutralize the base.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, dilute HCl, and brine.
-
Monitor Purification: Use TLC or LC-MS to track your product during purification to ensure you are not losing a significant amount during this stage.
-
-
Causality: Improper work-up can lead to emulsions or incomplete extraction, resulting in product loss. Overly aggressive purification, such as using highly active silica gel, can sometimes lead to product degradation on the column.
By systematically working through these steps, you can identify the root cause of the low yield and implement effective solutions to optimize your reaction.
References
- 1. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Copper-Catalyzed C-S Cross-Coupling Reaction: S-Arylation of Arylthioureas [organic-chemistry.org]
- 4. orgsyn.org [orgsyn.org]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
common side reactions with 2,6-Dichlorothiophenol
Welcome to the Technical Support Center for 2,6-Dichlorothiophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile but reactive intermediate. Here, we move beyond basic protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring the integrity and success of your syntheses.
Introduction to this compound
This compound (C₆H₄Cl₂S) is a valuable reagent in organic synthesis, prized for its role as a nucleophile in the formation of aryl thioethers, which are key structural motifs in many pharmaceutical and agrochemical compounds.[1][2] Its reactivity is centered around the thiol (-SH) group, which can be readily deprotonated to form a potent thiophenolate nucleophile. However, the two chlorine atoms in the ortho positions introduce significant steric hindrance and electronic effects that profoundly influence its reactivity, often leading to undesired side reactions.[3]
This guide provides a structured approach to troubleshooting these common issues, presented in a question-and-answer format to directly address the practical problems you may encounter at the bench.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses the most frequently observed side reactions with this compound and provides detailed protocols and explanations to overcome them.
Issue 1: Formation of Bis(2,6-dichlorophenyl) Disulfide
Question: I am attempting a nucleophilic substitution reaction with this compound, but I am observing a significant amount of a white, crystalline byproduct that I suspect is the corresponding disulfide. How can I confirm its identity and, more importantly, prevent its formation?
Answer:
The formation of bis(2,6-dichlorophenyl) disulfide is the most common side reaction when working with this compound. This occurs through the oxidation of the thiol, a reaction that is often catalyzed by trace metals or exposure to atmospheric oxygen, especially under basic conditions.[4]
The thiol-disulfide interchange is a redox process where two thiol molecules are oxidized to form a disulfide bond. The deprotonated thiophenolate is highly susceptible to oxidation. The steric hindrance from the ortho-chloro groups can slow down the desired bimolecular nucleophilic attack, giving the oxidative dimerization more time to occur.
-
Thin-Layer Chromatography (TLC): The disulfide is significantly less polar than the starting thiophenol. It will have a higher Rf value on a normal-phase silica gel plate.
-
Mass Spectrometry (MS): The disulfide will have a distinct isotopic pattern due to the presence of four chlorine atoms. Look for the molecular ion peak corresponding to C₁₂H₆Cl₄S₂ (m/z ≈ 354 g/mol ).[5] The characteristic M, M+2, M+4, M+6, and M+8 peaks from the chlorine isotopes will be a definitive indicator.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance of the thiol proton (S-H) peak is a key indicator. The aromatic protons of the disulfide will show a distinct pattern, which can be compared to literature values if available.
1. Rigorous Exclusion of Oxygen:
The most effective way to prevent disulfide formation is to work under strictly anaerobic conditions.
-
Protocol for Degassing Solvents:
-
Place your solvent in a flask with a stir bar.
-
Seal the flask with a rubber septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Subject the solvent to at least three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). For more rigorous degassing, sparging the solvent with the inert gas for 15-30 minutes is recommended.
-
2. Control of Reaction pH:
Under basic conditions, the formation of the highly oxidizable thiophenolate is favored.
-
Expert Insight: While a base is often necessary to deprotonate the thiol for nucleophilic attack, using a milder base or adding the base slowly at low temperatures can minimize the concentration of the free thiophenolate at any given time, thus reducing the rate of oxidation. If possible, maintaining a slightly acidic to neutral pH can significantly inhibit disulfide formation.[6]
3. Use of Reducing Agents:
In situations where complete oxygen exclusion is challenging, the addition of a sacrificial reducing agent can help maintain the thiol in its reduced state.
-
Recommended Agents:
-
Tris(2-carboxyethyl)phosphine (TCEP): A powerful, odorless, and water-soluble reducing agent that is effective over a wide pH range.
-
Dithiothreitol (DTT): Another effective reducing agent, though it has a strong odor and may need to be removed prior to certain downstream applications.
-
-
General Protocol: Add a small excess (1.1-1.5 equivalents) of the reducing agent to the reaction mixture along with the this compound.
Issue 2: Unwanted Side Products in Ullmann-Type Coupling Reactions
Question: I am performing a copper-catalyzed Ullmann coupling of this compound with an aryl halide, but my yields are low, and I am isolating byproducts. What are the likely side reactions, and how can I optimize my reaction to favor the desired C-S cross-coupling?
Answer:
Ullmann-type reactions are powerful for forming C-S bonds, but they are notoriously sensitive to reaction conditions and can be plagued by side reactions, especially with sterically hindered substrates.[7][8] The two most common byproducts are the homocoupled disulfide (as discussed above) and hydrodehalogenation of the aryl halide starting material.
-
Homocoupling: The oxidative dimerization of the thiophenol to the disulfide can compete with the cross-coupling reaction. This is often exacerbated by high temperatures and the presence of oxygen.
-
Hydrodehalogenation: The aryl halide can be reduced to the corresponding arene. This side reaction is often promoted by the presence of a hydrogen donor in the reaction mixture (e.g., solvent, amine bases) and can be a significant pathway at elevated temperatures.
Caption: Troubleshooting workflow for Ullmann coupling reactions.
This protocol provides a systematic approach to optimizing the Ullmann coupling of this compound.
Materials:
-
This compound
-
Aryl halide (iodides are generally more reactive than bromides)
-
Copper(I) catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., 1,10-phenanthroline, L-proline, N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF, DMSO, Dioxane)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the copper catalyst (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).
-
Addition of Reactants: Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents) dissolved in the anhydrous, degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80-100 °C, and increase if necessary). The steric hindrance of this compound may require higher temperatures or longer reaction times than less hindered thiophenols.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Key Optimization Parameters:
| Parameter | Rationale and Recommendations |
| Catalyst | CuI is a common and effective choice. The quality of the copper source is critical; use freshly purchased or properly stored material. |
| Ligand | The choice of ligand is crucial for stabilizing the copper catalyst and promoting the desired cross-coupling. For sterically hindered substrates, bidentate nitrogen-based ligands like 1,10-phenanthroline or diamines can be particularly effective. |
| Base | An inorganic base like K₂CO₃ or Cs₂CO₃ is generally preferred over amine bases, which can act as hydrogen donors and promote hydrodehalogenation. The choice of base can also affect the solubility of the thiophenolate. |
| Solvent | A polar aprotic solvent like DMF or DMSO is typically used. Ensure the solvent is anhydrous and thoroughly degassed. |
| Temperature | Start with a moderate temperature and increase incrementally. High temperatures can lead to decomposition and an increase in side products. |
Issue 3: Dehalogenation of the Thiophenol Ring
Question: In some of my reactions, particularly under strongly basic or reductive conditions, I suspect I am seeing byproducts where one or both of the chlorine atoms on the thiophenol ring have been replaced by hydrogen. Is this a common issue?
Answer:
While less common than disulfide formation, reductive dehalogenation of the this compound itself can occur under certain conditions. This is a known reaction pathway for polychlorinated aromatic compounds.[9][10]
-
Strongly Reductive Environments: The presence of strong reducing agents or certain catalytic systems (e.g., palladium on carbon with a hydrogen source) can lead to the cleavage of the C-Cl bonds.
-
Harsh Basic Conditions at High Temperatures: Some strong bases, especially in combination with high temperatures, can promote dehalogenation, although this is less common for aryl chlorides compared to aryl bromides or iodides.
-
Avoid Harsh Reducing Agents: If a reduction is necessary elsewhere in the molecule, choose a chemoselective reducing agent that will not affect the aryl chlorides.
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, especially when strong bases are present.
-
Careful Catalyst Selection: If using a transition metal catalyst for a different transformation in the presence of the 2,6-dichlorophenylthio moiety, be mindful of its potential to catalyze dehalogenation.
Frequently Asked Questions (FAQs)
Q1: How does the steric hindrance of this compound affect its reactivity compared to other thiophenols?
The two ortho-chloro substituents create significant steric bulk around the sulfur atom. This can decrease the rate of S-alkylation and S-arylation reactions compared to less hindered thiophenols like thiophenol or 4-chlorothiophenol.[11] This reduced reactivity may necessitate more forcing reaction conditions (higher temperatures, longer reaction times), which in turn can increase the likelihood of side reactions. However, the steric hindrance can also be advantageous in preventing unwanted side reactions at other positions on the aromatic ring.
Q2: What is the pKa of this compound, and how does this influence my reaction setup?
Q3: How should I store this compound to ensure its stability?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[3] It is particularly important to protect it from moisture and air to prevent oxidation to the disulfide. Storing under an inert atmosphere (e.g., in a desiccator or glove box) is recommended for long-term stability.
Q4: What analytical techniques are best for monitoring reactions involving this compound?
-
GC-MS is an excellent technique for monitoring the disappearance of the relatively volatile starting materials and the appearance of products and byproducts. The mass spectrometer is particularly useful for identifying chlorinated species due to their characteristic isotopic patterns.
-
LC-MS is also suitable, especially for less volatile products.
-
¹H NMR can be used to monitor the reaction in situ if a deuterated solvent is used. The disappearance of the S-H proton signal and the appearance of new aromatic signals are key diagnostic markers.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Bis(2,4-dichlorophenyl) disulfide | C12H6Cl4S2 | CID 305594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Degradation of polycyclic aromatic hydrocarbons at low temperature under aerobic and nitrate-reducing conditions in enrichment cultures from northern soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of Polycyclic Aromatic Hydrocarbons at Low Temperature under Aerobic and Nitrate-Reducing Conditions in Enrichment Cultures from Northern Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2,6-Dichlorothiophenol by Recrystallization
Welcome to the technical support center for the purification of crude 2,6-Dichlorothiophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-purity this compound for your research and development needs.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the recrystallization of this compound, providing quick and accessible answers to fundamental questions.
Q1: What is the typical appearance and melting point of pure this compound?
Pure this compound typically appears as white to light yellow crystals or chunks.[1] The reported melting point ranges from 45-50°C.[1][2] A broad melting point range or a discolored appearance of your crude material are indicators of impurities.
Q2: What are the key characteristics of a good recrystallization solvent for this compound?
A suitable recrystallization solvent for this compound should exhibit the following properties[2][3][4]:
-
High solubility at elevated temperatures: The crude material should be very soluble in the boiling solvent.
-
Low solubility at room temperature and below: The purified compound should be sparingly soluble or insoluble in the cold solvent to ensure a good recovery yield.
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Dissolves impurities well at all temperatures or not at all: This allows for the separation of impurities either by remaining in the mother liquor or by being removed via hot filtration.
Q3: What are some potential starting solvents to screen for the recrystallization of this compound?
Given that this compound is soluble in organic solvents and has limited solubility in water, good starting points for solvent screening include[5]:
-
Alcohols: Methanol, Ethanol, Isopropanol.
-
Hydrocarbons: Hexane, Heptane, Toluene.
-
Solvent Pairs: A mixture of a solvent in which the compound is highly soluble (e.g., ethanol) and a solvent in which it is poorly soluble (e.g., water or hexane) can be effective.
Q4: What are the primary safety precautions to consider when working with this compound?
This compound is an irritant and can be harmful if inhaled, ingested, or absorbed through the skin.[6] It is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[2]
Q5: How can I handle the strong, unpleasant odor of this compound?
The characteristic "stench" of thiophenol compounds is a significant practical challenge.[2] To mitigate this:
-
Always handle the compound and its solutions in a certified chemical fume hood.
-
Quench any residual thiophenol on glassware and in waste solutions with a bleach solution (sodium hypochlorite) before removal from the hood.
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the recrystallization of this compound.
Problem 1: The crude this compound does not fully dissolve in the hot solvent.
-
Possible Cause 1: Insufficient Solvent. This is the most common reason for incomplete dissolution.
-
Possible Cause 2: Insoluble Impurities. The crude material may contain impurities that are insoluble in the chosen solvent.
-
Solution: If a small amount of solid material remains suspended in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble impurities before allowing the solution to cool.
-
-
Possible Cause 3: Inappropriate Solvent. The chosen solvent may not be a good choice for recrystallizing this compound.
-
Solution: Re-evaluate your solvent selection. Refer to the solvent screening protocol to find a more suitable solvent or solvent system.
-
Problem 2: No crystals form upon cooling the solution.
-
Possible Cause 1: Too Much Solvent. An excessive amount of solvent was used, resulting in a solution that is not saturated enough for crystallization to occur.[8]
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration.[9] Allow the concentrated solution to cool again.
-
-
Possible Cause 2: Supersaturation. The solution is supersaturated, meaning the concentration of the dissolved solid is higher than its normal solubility at that temperature, but crystal nucleation has not initiated.
-
Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[10] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seed Crystals. If you have a small amount of pure this compound, add a tiny crystal to the solution.[9] This "seed" crystal will act as a template for further crystallization.
-
-
Possible Cause 3: Cooling Too Rapidly. Rapid cooling can sometimes inhibit crystal formation.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of larger, purer crystals.[9]
-
Problem 3: The product "oils out" instead of forming crystals.
"Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is highly impure.[8]
-
Possible Cause 1: High Concentration of Impurities. Impurities can depress the melting point of the compound, leading to the formation of an oil.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and try cooling the solution more slowly. If the problem persists, it may be necessary to purify the crude material by another method, such as column chromatography, before attempting recrystallization.
-
-
Possible Cause 2: Inappropriate Solvent System. The polarity of the solvent may not be ideal.
-
Solution: Experiment with a different solvent or a different ratio in your solvent pair.
-
Problem 4: The recrystallized product has a low melting point or appears discolored.
-
Possible Cause 1: Incomplete Removal of Impurities. The recrystallization was not efficient in removing all impurities.
-
Solution 1: Repeat the Recrystallization. A second recrystallization will often result in a purer product.
-
Solution 2: Use Decolorizing Carbon. If the solution is colored by soluble impurities, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.
-
-
Possible Cause 2: Solvent Trapped in the Crystals. The crystals were not dried sufficiently.
-
Solution: Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for common recrystallization issues.
III. Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of crude this compound. The ideal solvent and volumes will need to be determined empirically based on the purity of your starting material.
Step 1: Solvent Selection
-
Place approximately 50 mg of your crude this compound into several test tubes.
-
To each test tube, add a different potential solvent (e.g., methanol, ethanol, hexane, toluene, or a mixture) dropwise at room temperature, vortexing after each addition.
-
A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
If the compound dissolves at room temperature, the solvent is not suitable for single-solvent recrystallization.
-
If the compound does not dissolve at room temperature, heat the test tube in a water bath. If the compound dissolves when hot, and then precipitates upon cooling, you have found a suitable solvent.
-
For a two-solvent system, dissolve the crude material in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.
Step 2: Recrystallization Procedure
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate in a fume hood. Continue adding solvent until the solid just dissolves.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration at this stage (optional, see Troubleshooting).
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
-
Determine the melting point and yield of the purified this compound.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Melting Point | 45-50 °C[1][2] | A sharp melting point indicates high purity. |
| Appearance | White to light yellow crystals[1] | Color may indicate the presence of impurities. |
| Purity | >98% | As determined by techniques such as GC or HPLC. |
Recrystallization Workflow Diagram
Caption: Step-by-step workflow for the recrystallization of this compound.
IV. Potential Impurities and Their Origin
Understanding the potential impurities in your crude this compound is crucial for effective purification. The nature of these impurities will depend on the synthetic route used. A common route to aromatic thiols is the reduction of the corresponding sulfonyl chloride.[11]
-
Starting Materials: Unreacted starting materials from the synthesis, such as 2,6-dichlorobenzenesulfonyl chloride.
-
Isomers: Other isomers of dichlorothiophenol (e.g., 2,4- or 3,5-dichlorothiophenol) may be present depending on the regioselectivity of the synthesis.
-
Over-reduction Products: If the reduction is too harsh, the chlorine atoms could potentially be reduced, leading to monochlorothiophenols.
-
Oxidation Products: The thiol group is susceptible to oxidation, especially in the presence of air, which can lead to the formation of the corresponding disulfide (bis(2,6-dichlorophenyl) disulfide). This is a common impurity in thiol samples.
V. References
-
Alfa Chemistry. (n.d.). CAS 24966-39-0 this compound. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024, March 26). SAFETY DATA SHEET - this compound. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3326981A - Process for the preparation of aromatic thiols. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization1. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 24966-39-0: this compound. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--
-
Wellesley College, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5338886A - Process for preparation of aromatic thiols. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3374274A - Process for the production of aromatic thiols and aromatic sulfides. Retrieved from --INVALID-LINK--
-
Organic Letters. (2009, October 16). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2025, February 6). Purification of thiols. Retrieved from --INVALID-LINK--
-
IndiaMART. (n.d.). 2 6-Dichloro Thiophenol. Retrieved from --INVALID-LINK--
References
- 1. mt.com [mt.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Recrystallization [sites.pitt.edu]
- 5. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]
- 6. 2 6-Dichloro Thiophenol Manufacturer in Ankleshwar, 2 6-Dichloro Thiophenol Supplier [maksons.co.in]
- 7. Home Page [chem.ualberta.ca]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. US3326981A - Process for the preparation of aromatic thiols - Google Patents [patents.google.com]
Introduction: Navigating the Synthesis of 2,6-Dichlorothiophenol
Answering the user's request.## Technical Support Center: Synthesis & Purification of 2,6-Dichlorothiophenol
Welcome to the technical support guide for the synthesis and purification of this compound (CAS: 24966-39-0). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining high-purity this compound. This guide provides in-depth, experience-driven answers to common issues, focusing on the underlying chemical principles to empower you to troubleshoot your experiments effectively.
This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] Its reactive thiol group makes it a valuable building block, but this same reactivity can also lead to the formation of challenging impurities.[2] The most common and industrially scalable synthesis route involves the diazotization of 2,6-dichloroaniline, followed by reaction with a xanthate salt and subsequent hydrolysis.[3] This guide focuses primarily on troubleshooting this pathway, as it is a frequent source of purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific impurities and experimental problems in a question-and-answer format.
Issue 1: Presence of 2,6-Dichlorophenol in the Final Product
Question: My post-synthesis analysis (HPLC/GC-MS) shows a significant peak corresponding to 2,6-dichlorophenol. Why is this forming, and how can I eliminate it?
Answer:
Causality: The formation of 2,6-dichlorophenol is a classic side reaction in syntheses involving diazonium salts. The 2,6-dichlorobenzenediazonium ion is a highly reactive intermediate. While the intended reaction is with the xanthate nucleophile, it can also be readily attacked by water, which is present in the reaction medium.[4][5] This side reaction is particularly favored if:
-
The reaction temperature is too high: Diazonium salts are thermally unstable. Allowing the temperature to rise above the recommended 0-5°C significantly accelerates the decomposition of the diazonium salt and its reaction with water.[6]
-
The xanthate addition is too slow: If the xanthate is not available to react, the diazonium salt will react with the most abundant nucleophile, which is often water.
-
Localized "hot spots" occur: Poor stirring can lead to areas of higher temperature where the diazonium salt decomposes before it can react as desired.
Troubleshooting & Purification Protocol:
-
Strict Temperature Control: Maintain the diazotization and xanthate addition steps at 0-5°C using an ice/salt bath. Ensure the xanthate solution is pre-cooled before addition.
-
Efficient Mixing: Use an overhead stirrer for larger-scale reactions to ensure homogeneity and prevent localized heating.
-
Purification via pKa Manipulation: While both this compound and 2,6-dichlorophenol are acidic, thiophenols are generally more acidic than the corresponding phenols. This difference can be exploited for selective extraction.
-
Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic solution with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The more acidic this compound will be preferentially deprotonated to its sodium salt and move into the aqueous layer, while the less acidic 2,6-dichlorophenol will largely remain in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and carefully re-acidify with cold, dilute HCl to precipitate the pure this compound.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Issue 2: Contamination with Unreacted 2,6-Dichloroaniline
Question: My crude product is contaminated with the starting material, 2,6-dichloroaniline. What caused this, and what is the most efficient removal method?
Answer:
Causality: The presence of unreacted 2,6-dichloroaniline points directly to an incomplete diazotization reaction.[7] The key factors are:
-
Incorrect Stoichiometry: An insufficient amount of sodium nitrite (NaNO₂) or acid (typically HCl or H₂SO₄) will result in unreacted aniline.[6]
-
Poor Nitrite Addition: Adding the sodium nitrite solution too quickly can cause localized warming and decomposition of the nitrous acid (HNO₂) before it can react with the aniline.[8]
-
Low Acidity: The reaction requires a strongly acidic medium to generate the necessary nitrosonium ion (NO⁺) electrophile.[5][8]
Troubleshooting & Purification Protocol:
-
Verify Reagent Stoichiometry: Ensure at least one full equivalent of both sodium nitrite and a strong acid are used. It is common practice to use a slight excess of acid.
-
Controlled Reagent Addition: Add a pre-cooled aqueous solution of sodium nitrite dropwise to the cold (0-5°C) acidic solution of the aniline, ensuring the tip of the addition funnel is below the surface of the reaction mixture to promote immediate reaction.
-
Purification via Acid Extraction: This is the most straightforward method for removing a basic impurity like aniline from a desired acidic product.
-
Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate, ether).
-
Extract the organic solution with 1-2 M hydrochloric acid (HCl). The basic 2,6-dichloroaniline will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer. The acidic this compound will remain in the organic layer.
-
Separate the organic layer, wash it with brine to remove excess water, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure to obtain the aniline-free product.
-
Issue 3: Formation of Bis(2,6-dichlorophenyl) Disulfide
Question: After my workup, I've isolated a significant amount of a high-molecular-weight impurity that I believe is the corresponding disulfide. How can I prevent its formation and remove it?
Answer:
Causality: Thiophenols are highly susceptible to oxidation, readily forming disulfides, especially in the presence of air (oxygen).[1] This oxidative coupling can be accelerated by:
-
Air Exposure: Particularly during basic workup when the thiolate anion is present, which is even more easily oxidized than the neutral thiol.
-
Presence of Trace Metals: Metal ions can catalyze the oxidation process.
-
Elevated Temperatures: Higher temperatures during workup or storage can increase the rate of oxidation.
Troubleshooting & Purification Protocol:
Prevention (The Best Approach):
-
Use Degassed Solvents: Before the workup, sparge all solvents (water, organic solvents, acid/base solutions) with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Conduct the entire workup and purification process under a blanket of nitrogen or argon.
-
Add a Reducing Agent: During the workup, especially after neutralization, a small amount of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) can be added to the aqueous layer to scavenge dissolved oxygen.
Removal:
-
Chromatography: The disulfide is a neutral, less polar molecule compared to the acidic thiophenol. It can be effectively removed using flash column chromatography on silica gel.[9]
-
Reductive Cleavage: If a large amount of disulfide has formed, it can be chemically reduced back to the thiophenol.
-
Dissolve the crude product in a solvent like ethanol or THF.
-
Add a reducing agent such as sodium borohydride (NaBH₄) and stir until the disulfide is consumed (monitor by TLC).
-
Carefully quench the reaction with acid and then re-purify the resulting this compound using one of the methods described above (e.g., basic extraction).
-
Visualizing Reaction & Purification Pathways
To better understand the process, the following diagrams illustrate the key chemical transformations and the logic behind the purification strategy.
Caption: Synthesis of this compound and common impurity side reactions.
Caption: Logical workflow for purifying this compound by extraction.
Quantitative Data & Protocols
Table 1: Recrystallization Solvent Systems
For final polishing of the product after initial purification, recrystallization is highly effective. The choice of solvent is critical.
| Solvent System | Initial Purity (%) | Purity after 1st Recrystallization (Typical %) | Yield (%) | Comments |
| Heptane / Toluene | 98.0 | >99.5 | 85 | Good for removing more polar impurities. Dissolve in minimal hot toluene, add heptane until cloudy, then cool. |
| Aqueous Ethanol (70% EtOH) | 98.0 | >99.5 | 90 | Effective for a range of impurities. Dissolve in hot ethanol, add water until persistent cloudiness, then cool.[9] |
| Petroleum Ether | 98.0 | >99.0 | 80 | Best for removing non-polar impurities like residual disulfide.[10] |
Disclaimer: The quantitative data is illustrative and based on typical results. Actual results may vary.
Protocol: General Purification by Basic Extraction
This protocol provides a detailed, step-by-step methodology for the purification of crude this compound.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (degassed)
-
2M Hydrochloric Acid (HCl) (pre-cooled to 0-5°C)
-
Brine (saturated NaCl solution, degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel, beakers, filtration apparatus
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolution: Dissolve the crude product in diethyl ether (~10 mL per gram of crude material) in an Erlenmeyer flask.
-
Transfer: Transfer the solution to a separatory funnel. It is advisable to purge the funnel with nitrogen before use.
-
Basic Extraction: Add an equal volume of cold, degassed saturated NaHCO₃ solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer (containing the sodium 2,6-dichlorothiophenolate) into a clean flask and keep it under a nitrogen atmosphere.
-
Re-extraction (Optional): To maximize recovery, extract the remaining organic layer a second time with a fresh portion of NaHCO₃ solution. Combine the aqueous extracts.
-
Precipitation: Place the combined aqueous extracts in an ice bath and stir. Slowly add cold 2M HCl dropwise until the solution is acidic (test with pH paper, target pH ~1-2). The pure this compound will precipitate as a white or off-white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any residual salts.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 30-40°C) until a constant weight is achieved. The expected melting point of the pure product is 48-50°C.[11]
References
- 1. 2 6-Dichloro Thiophenol - High Quality Product at Affordable Prices [maksons.co.in]
- 2. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound | 24966-39-0 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for 2,6-Dichlorothiophenol
Welcome to the technical support center for 2,6-Dichlorothiophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile but challenging reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your synthetic strategies.
Critical Safety Overview
This compound is a hazardous substance with a strong, unpleasant odor.[1][2] It is harmful if swallowed, inhaled, or absorbed through the skin and causes irritation to the skin, eyes, and respiratory system.[3][4][5] Always handle this chemical in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [6][7]
Part 1: FAQs - Foundational Knowledge
This section addresses fundamental questions about the properties, handling, and reactivity of this compound.
Q1.1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of this compound is the first step toward successful experimentation. Key data is summarized below.
| Property | Value | Source(s) |
| CAS Number | 24966-39-0 | [1][3][4][8] |
| Molecular Formula | C₆H₄Cl₂S | [1][3][8] |
| Molecular Weight | 179.07 g/mol | [3][4][8] |
| Appearance | White to yellow crystals or solid | [3][8] |
| Melting Point | 45-51 °C | [3][8] |
| Boiling Point | 119-120 °C (at 10 mmHg) | [3][8] |
| Solubility | Soluble in organic solvents; limited in water | [1] |
| pKa | ~5.17 (estimated) | [3] |
Q1.2: How do the ortho-dichloro substituents impact the reactivity of the thiol group?
The two chlorine atoms at the 2- and 6-positions profoundly influence the thiol's reactivity in two primary ways:
-
Electronic Effect: Chlorine is an electron-withdrawing group. The inductive effect of two adjacent chlorines significantly increases the acidity of the thiol proton (S-H) compared to unsubstituted thiophenol. This means a weaker base is required for deprotonation to form the reactive thiolate anion (ArS⁻).
-
Steric Effect: The bulky chlorine atoms create significant steric hindrance around the sulfur atom. This can slow down the rate of reaction with sterically demanding electrophiles and may necessitate higher reaction temperatures or longer reaction times. This steric shield also influences the choice of catalyst and ligands in cross-coupling reactions, as they must be able to access the sulfur center.
Q1.3: How should I properly store and handle this compound to prevent degradation?
Proper storage is critical to maintain the purity and reactivity of this compound.
-
Inert Atmosphere: Thiols are susceptible to oxidation, primarily forming the corresponding disulfide (2,2',6,6'-tetrachlorodiphenyl disulfide). This is often accelerated by air and trace metals. Always store the reagent under an inert atmosphere (Nitrogen or Argon).
-
Container: Use a tightly sealed container, preferably amber glass, to protect it from light and air.[6]
-
Temperature: Store in a cool, dry, and well-ventilated place.[2][6] While ambient storage is sometimes listed, refrigeration (<15°C) is recommended to minimize degradation and vapor pressure.
-
Incompatibilities: Keep it away from bases, strong acids, and strong oxidizing/reducing agents.[2]
Part 2: Troubleshooting Guide - Common Reaction Challenges
This section provides a problem-oriented approach to tackling the most common issues encountered during reactions with this compound.
Logical Troubleshooting Workflow
Before diving into specific problems, use this workflow to diagnose the general state of your reaction.
Caption: A decision tree for troubleshooting reactions.
S-Alkylation Reactions (Thioether Synthesis)
S-alkylation is a fundamental transformation, typically proceeding via an Sₙ2 mechanism where the generated thiolate attacks an alkyl halide.[9]
Q2.1.1: My S-alkylation reaction shows low conversion. What are the likely causes?
Low conversion is typically a problem of insufficient reactivity. Consider these factors:
-
Incomplete Deprotonation: The thiolate is a much stronger nucleophile than the neutral thiol.[10] If your base is too weak or used in insufficient quantity, the concentration of the reactive nucleophile will be too low.
-
Solution: While this compound is acidic, a moderately strong base is still required. For simple alkyl halides, potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or Acetone is a standard choice.[9] For less reactive systems, consider stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Crucially, ensure the base is fresh and anhydrous, especially NaH.
-
-
Poor Solvent Choice: The solvent must dissolve the reactants and facilitate the Sₙ2 mechanism.
-
Solution: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus maximizing its reactivity.
-
-
Insufficient Temperature: Due to the steric hindrance from the ortho-chlorines, the activation energy for the reaction may be higher than expected.
-
Solution: If the reaction is sluggish at room temperature, gently heat it to 40-60 °C. Monitor by TLC to avoid byproduct formation at higher temperatures.
-
Q2.1.2: I'm observing disulfide formation as a major byproduct. How do I prevent this?
Disulfide formation arises from the oxidation of the thiol or thiolate.[11]
-
Solution: This is almost always caused by the presence of oxygen. Rigorously de-gas all solvents by bubbling an inert gas (N₂ or Argon) through them for 15-30 minutes before use. Assemble your reaction glassware hot from the oven and purge the entire apparatus with inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
S-Arylation Reactions (Metal-Catalyzed)
Forming a C-S bond with an aryl halide typically requires a metal catalyst. Copper- and palladium-based systems are most common.[12][13]
Q2.2.1: My copper-catalyzed S-arylation (Ullmann-type) is failing. What should I optimize?
Ullmann-type couplings are often heterogeneous and sensitive to reaction conditions.
| Parameter | Recommendation & Rationale |
| Catalyst | Cu(I) salts like CuI are generally more effective than Cu(II) salts.[12] Use 5-10 mol% catalyst loading. Ensure the catalyst is pure; old sources can be inactive. |
| Base | A strong, non-nucleophilic base is needed. K₂CO₃ or Cs₂CO₃ are excellent choices.[12] The base neutralizes the HX formed and promotes the catalytic cycle. |
| Solvent | High-boiling polar aprotic solvents like DMSO, DMF, or NMP are required to achieve the necessary temperatures (typically >100 °C).[12] |
| Ligand | While some reactions are "ligand-free," performance can be dramatically improved with a ligand like 1,10-phenanthroline. The ligand stabilizes the copper center and increases its solubility and reactivity. |
| Temperature | These reactions are often slow and require high temperatures, typically in the range of 100-150 °C. |
Q2.2.2: I suspect my catalyst is being poisoned in a Palladium-catalyzed coupling. What's the cause?
Thiols and thiolates are notorious poisons for palladium catalysts. The sulfur atom can coordinate strongly to the palladium center, inhibiting its catalytic activity.
-
Solution:
-
Use Specialized Ligands: Employ ligands with bulky, electron-rich phosphines (e.g., Xantphos, DPEPhos) that can favor the desired reductive elimination step over catalyst-thiolate binding.
-
Slow Addition: Instead of adding all the this compound at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the thiol low, minimizing catalyst poisoning.
-
Inverse Addition: Add the aryl halide and catalyst to a pre-formed solution of the thiolate and base.
-
Part 3: Experimental Protocols & Mechanisms
Protocol 3.1: A Robust Method for S-Alkylation with Benzyl Bromide
This protocol provides a reliable starting point for the synthesis of alkyl aryl sulfides.
Step-by-Step Methodology:
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.79 g, 10 mmol) and anhydrous potassium carbonate (1.5 eq, e.g., 2.07 g, 15 mmol).
-
Inerting: Seal the flask with a septum, and purge with dry Argon for 10 minutes.
-
Solvent Addition: Add 40 mL of anhydrous DMF via syringe.
-
Thiolate Formation: Stir the suspension at room temperature for 30 minutes. The mixture should be a fine, white suspension.
-
Electrophile Addition: Add benzyl bromide (1.05 eq, e.g., 1.25 mL, 10.5 mmol) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup: Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Mechanism: Catalytic Cycle for Copper-Catalyzed S-Arylation
The mechanism for Ullmann-type C-S coupling is complex, but a generally accepted cycle is illustrated below.
Caption: Simplified catalytic cycle for Cu-catalyzed S-arylation.
Part 4: References
-
CymitQuimica, "this compound", CymitQuimica Website, --INVALID-LINK--
-
ChemBK, "this compound", ChemBK Database, --INVALID-LINK--
-
Alfa Chemistry, "CAS 24966-39-0 this compound", Alfa Chemistry Website, --INVALID-LINK--
-
TradeIndia, "2 6-Dichloro Thiophenol", TradeIndia Marketplace, --INVALID-LINK--
-
Sigma-Aldrich, "this compound", Sigma-Aldrich Product Page, --INVALID-LINK--
-
Apollo Scientific, "this compound", Apollo Scientific SDS, --INVALID-LINK--
-
PubChem, "Benzenethiol, 2,6-dichloro-", PubChem Database, --INVALID-LINK--
-
Fisher Scientific, "SAFETY DATA SHEET - this compound", Fisher Scientific SDS, --INVALID-LINK--
-
CDH Fine Chemical, "2,6-DICHLORO PHENOL MATERIAL SAFETY DATA SHEET", CDH Website, --INVALID-LINK--
-
Thermo Fisher Scientific, "SAFETY DATA SHEET - 2,4-Dichlorobenzenethiol", Thermo Fisher Scientific SDS, --INVALID-LINK--
-
Loba Chemie, "2,6-DICHLOROPHENOL FOR SYNTHESIS MSDS", Loba Chemie SDS, --INVALID-LINK--
-
Organic Chemistry Portal, "Copper-Catalyzed C-S Cross-Coupling Reaction: S-Arylation of Arylthioureas", Organic Chemistry Portal, --INVALID-LINK--
-
Benchchem, "Synthesis of 2,6-Difluorobenzenethiol and Its Derivatives: A Technical Guide", Benchchem Technical Guides, --INVALID-LINK--
-
Biosynth, "2,6-Dichlorobenzenethiol", Biosynth Product Page, --INVALID-LINK--
-
Tokyo Chemical Industry, "2,6-Dichlorobenzenethiol", TCI Chemicals Website, --INVALID-LINK--
-
NIH, "Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics", PubMed Central, --INVALID-LINK--
-
Organic Chemistry Portal, "Synthesis of aryl sulfides and diaryl sulfides", Organic Chemistry Portal, --INVALID-LINK--
-
ResearchGate, "Optimization of the reaction conditions for the reduction-alkylation of disulfide 3", ResearchGate Publication, --INVALID-LINK--
-
NIH, "Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis", PubMed Central, --INVALID-LINK--
-
YouTube, "03.03 Oxidation Reactions of Thiols", Professor Dave Explains, --INVALID-LINK--
-
Chemistry Steps, "Reactions of Thiols", Chemistry Steps Website, --INVALID-LINK--
References
- 1. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 24966-39-0 [sigmaaldrich.com]
- 5. Benzenethiol, 2,6-dichloro- | C6H4Cl2S | CID 90671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2 6-Dichloro Thiophenol - High Quality Product at Affordable Prices [maksons.co.in]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Copper-Catalyzed C-S Cross-Coupling Reaction: S-Arylation of Arylthioureas [organic-chemistry.org]
- 13. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
troubleshooting failed reactions with 2,6-Dichlorothiophenol
Technical Support Center: 2,6-Dichlorothiophenol
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile yet challenging reagent. My goal is to move beyond simple procedural lists and provide you with the causal reasoning behind common reaction failures, empowering you to troubleshoot effectively and optimize your synthetic routes. We will address issues from reagent integrity to complex, reaction-specific failures, grounding our advice in established chemical principles and field-proven experience.
Part 1: Foundational Troubleshooting - First Principles
Before blaming a specific reaction step, it is crucial to validate the foundational parameters of your experiment. Failures often originate from overlooked issues with the reagent itself or the general reaction environment.
FAQ 1.1: My reaction is sluggish or has failed completely. What is the first thing I should check?
Answer: The first step in any troubleshooting process is to assess the quality of your starting materials and the integrity of your reaction setup. This compound is susceptible to degradation, primarily through oxidation.
Expert Insight: The thiol (-SH) group is readily oxidized to form a disulfide dimer (bis(2,6-dichlorophenyl) disulfide), especially in the presence of atmospheric oxygen, trace metals, or basic conditions. This dimerization consumes your nucleophile and introduces a significant, often difficult-to-remove impurity. Before re-running a complex reaction, perform a simple quality check on your stored reagent via TLC or ¹H NMR to confirm its purity.
Below is a logical workflow to diagnose a failed reaction systematically.
preventing oxidation of 2,6-Dichlorothiophenol to disulfide
Welcome to the technical support center for 2,6-Dichlorothiophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive reagent. Our goal is to provide you with the foundational knowledge, practical protocols, and troubleshooting advice necessary to prevent its oxidative dimerization to 2,2',6,6'-tetrachloro-diphenyl disulfide, ensuring the integrity of your starting material and the success of your experiments.
Section 1: Understanding the Problem - The Chemistry of Thiophenol Oxidation
Before delving into preventative measures, it is crucial to understand the underlying chemical principles driving the undesired oxidation. Thiols (R-SH), and particularly aromatic thiols (Ar-SH) like this compound, are susceptible to oxidation, which converts two thiol molecules into a disulfide (Ar-S-S-Ar) with the concomitant loss of two protons and two electrons.
Q1: What is the primary mechanism for the oxidation of this compound?
A1: The primary mechanism is a process known as autoxidation, which is mediated by atmospheric oxygen. The reaction is significantly accelerated by several factors:
-
Base: The process typically begins with the deprotonation of the thiol (pKa ≈ 5-7 for aryl thiols) to form the more reactive thiolate anion (Ar-S⁻).[1] This anion is much more susceptible to oxidation than the neutral thiol.
-
Trace Metal Ions: Transition metal ions, especially copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for this reaction.[2][3][4] They can facilitate electron transfer from the thiolate to molecular oxygen, often through the formation of metal-thiolate complexes, generating a thiyl radical (Ar-S•).[4][5]
-
Oxygen: Molecular oxygen acts as the terminal electron acceptor. The reaction with the thiolate can produce reactive oxygen species (ROS) like superoxide, which further propagates the radical chain reaction.[4] Two thiyl radicals then combine to form the stable disulfide bond.
The overall, simplified catalytic cycle can be visualized as follows:
Caption: Simplified mechanism of metal-catalyzed thiol oxidation.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common immediate concerns regarding the handling and use of this compound.
Q2: My solid this compound, which was an off-white powder, now has a noticeable pungent odor and seems slightly clumpy. Is it still good to use?
A2: Caution is advised. This compound itself has a strong stench.[6] However, a change in physical appearance (like clumping) or a significant change in odor could indicate partial oxidation or hydrolysis. The disulfide is a higher melting solid and its presence can alter the morphology of the material. Before using the material in a critical reaction, we recommend performing a quick quality check, such as a melting point determination or a thin-layer chromatography (TLC) analysis against a known pure sample, if available.
Q3: I dissolved my this compound in a solvent for a reaction, and the solution has a slight yellow tint. Is this normal?
A3: A faint yellow color can sometimes be observed, but it can also be an early indicator of disulfide formation. The key is whether the color intensifies over time, especially upon exposure to air. If the solution is intended for an air-sensitive reaction (e.g., a transition-metal-catalyzed cross-coupling), it is imperative to use freshly prepared solutions in deoxygenated solvents.
Q4: How should I store this compound to maximize its shelf life?
A4: Proper storage is the first line of defense against oxidation.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The original manufacturer's seal is best. Once opened, purge the headspace of the bottle with inert gas before re-sealing.
-
Temperature: Store in a cool, dry place.[7][8] Refrigeration is recommended for long-term storage.
-
Light: Protect from light by using an amber glass bottle.
-
Container: Ensure the container is tightly sealed to prevent moisture and air ingress.[7]
Q5: Can I use a basic solution (e.g., with triethylamine or potassium carbonate) to dissolve the thiol before my reaction?
A5: While forming the thiolate increases its nucleophilicity, it dramatically accelerates its rate of oxidation.[1] If you must pre-form the thiolate, it should be done under strictly anaerobic conditions (i.e., in a deoxygenated solvent under an inert atmosphere) and used immediately. Do not prepare and store basic solutions of this thiol.
Section 3: Troubleshooting Guide
This guide provides a problem-solution framework for issues encountered during experimentation.
| Problem Observed | Potential Cause | Recommended Action & Explanation |
| Reaction failure or low yield where this compound is a reactant. | Oxidation of Starting Material: The thiol has likely converted to the unreactive disulfide, reducing the available amount of the active nucleophile. | 1. Verify Thiol Purity: Before starting, run a quick analytical test (TLC, ¹H NMR) on your starting material. The disulfide will have a different Rf and distinct NMR signals. 2. Implement Remediation Protocol: If disulfide is present, either purify the thiol (see Protocol 2) or reduce the disulfide back to the thiol in situ or prior to the reaction (see Protocol 3). |
| A white, insoluble precipitate forms in the reaction flask. | Disulfide Formation: The 2,2',6,6'-tetrachloro-diphenyl disulfide is significantly less soluble in many organic solvents than the parent thiol and may precipitate out as it forms. | 1. Work under Inert Atmosphere: Ensure all steps of your reaction setup are rigorously anaerobic. Use Schlenk techniques or a glovebox. 2. Deoxygenate Solvents: Use solvents that have been thoroughly deoxygenated via sparging or freeze-pump-thaw cycles (see Protocol 1).[9][10] |
| Inconsistent results between reaction batches. | Variable Thiol Quality: The degree of oxidation may vary from bottle to bottle or over time, leading to inconsistent effective concentrations of the active thiol. | 1. Standardize Handling: Adopt a strict, standardized protocol for handling and dispensing the thiol for all users. 2. Quantify Free Thiol: For highly sensitive or quantitative applications, perform a quick assay to determine the concentration of free -SH groups just prior to use (see Protocol 4: Ellman's Test).[11][12][13] |
Section 4: Key Protocols and Methodologies
These detailed protocols provide step-by-step instructions for critical procedures.
Protocol 1: Deoxygenation of Solvents
Dissolved oxygen is a key reactant in thiol autoxidation.[4] Its removal is critical for preventing disulfide formation in solution.
Method A: Inert Gas Sparging
-
Applicability: Good for large volumes and less sensitive applications.
-
Select a flask significantly larger than the volume of solvent to be degassed.
-
Equip the flask with a septum.
-
Introduce the solvent into the flask.
-
Insert a long needle or cannula connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is submerged well below the solvent surface.
-
Insert a second, shorter needle to act as a gas outlet.[10]
-
Bubble the inert gas through the solvent at a moderate rate for 30-60 minutes. Vigorous bubbling can cause solvent evaporation.
-
Once complete, remove the outlet needle first, then the gas inlet needle, to maintain a positive pressure of inert gas in the headspace.
Method B: Freeze-Pump-Thaw Cycles
-
Place the solvent in a Schlenk flask, filling it no more than halfway.[15]
-
Securely attach the flask to a Schlenk line.
-
Freeze: Fully freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Pump: Once the solvent is completely solid, open the flask's stopcock to the vacuum manifold and evacuate the headspace for 5-10 minutes.[15]
-
Thaw: Close the stopcock to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. Trapped gases will be released into the evacuated headspace.[16]
-
Repeat this freeze-pump-thaw cycle at least three times for maximum efficiency.[15][17] After the final cycle, backfill the flask with an inert gas.
Caption: Workflow for Freeze-Pump-Thaw Degassing.
Protocol 2: Purification of this compound
If significant disulfide contamination is suspected, purification via column chromatography can be performed.
-
Slurry Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes or petroleum ether).
-
Column Packing: Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the contaminated thiol in a minimal amount of a slightly more polar solvent (e.g., 5% ethyl acetate in hexanes) and load it onto the column.
-
Elution: Elute the column with a low-polarity eluent system (e.g., starting with pure hexanes and gradually increasing the ethyl acetate percentage). The less polar disulfide will elute before the more polar thiol.
-
Monitoring: Monitor the fractions by TLC, staining with a potassium permanganate (KMnO₄) stain (thiols will show up as yellow spots on a purple background).
-
Solvent Removal: Combine the pure thiol fractions and remove the solvent under reduced pressure, being careful not to heat excessively. Immediately place the purified solid under an inert atmosphere.
Protocol 3: Reduction of Disulfide to Thiol
If purification is not feasible, the disulfide contaminant can be chemically reduced back to the active thiol.
Method A: Using Tris(2-carboxyethyl)phosphine (TCEP)
-
Advantages: TCEP is odorless, water-soluble, and effective over a broad pH range. It is a powerful, selective reducing agent for disulfides.[18][19][20]
-
Dissolve the contaminated this compound in a suitable, deoxygenated solvent.
-
Add a stoichiometric amount (1.0-1.2 equivalents) of TCEP hydrochloride.[21] The reduction is often rapid, taking only a few minutes at room temperature.[21]
-
The resulting thiol solution can often be used directly in the subsequent reaction. The TCEP-oxide byproduct is generally non-interfering in many organic reactions.
Method B: Using Dithiothreitol (DTT)
-
Dissolve the contaminated material in a deoxygenated solvent.
-
Add 1.0-1.2 equivalents of DTT. The reaction works via a thiol-disulfide exchange mechanism.[24][25]
-
The reaction is typically run at room temperature. Note that DTT's reducing power is optimal at pH > 7.[24]
-
Be aware that DTT itself is a thiol and may interfere with subsequent reactions. Its removal (e.g., by aqueous extraction) may be necessary.
Protocol 4: Quantification of Free Thiol using Ellman's Test
This colorimetric assay provides a quantitative measure of the free sulfhydryl (-SH) concentration in a sample.[13][26]
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent (DTNB) Solution: Dissolve 4 mg of 5,5'-dithio-bis-(2-nitrobenzoic acid) in 1 mL of Reaction Buffer.[27]
-
-
Standard Curve (Optional but Recommended):
-
Prepare a series of known concentrations of a standard thiol (e.g., L-cysteine) in the Reaction Buffer.
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance of the yellow-colored product (TNB²⁻) at 412 nm using a UV-Vis spectrophotometer, zeroed against the blank.[12]
-
-
Calculation:
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for TNB²⁻ is 14,150 M⁻¹cm⁻¹.[27] Alternatively, determine the concentration from the standard curve.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiol Chemistry in Peroxidase Catalysis and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 24966-39-0 [m.chemicalbook.com]
- 7. 2 6-Dichloro Thiophenol - High Quality Product at Affordable Prices [maksons.co.in]
- 8. This compound | 24966-39-0 [chemicalbook.com]
- 9. How To [chem.rochester.edu]
- 10. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 11. interchim.fr [interchim.fr]
- 12. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. emeraldcloudlab.com [emeraldcloudlab.com]
- 15. depts.washington.edu [depts.washington.edu]
- 16. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 17. scribd.com [scribd.com]
- 18. Reducing agent - TCEP Clinisciences [clinisciences.com]
- 19. [PDF] SELECTIVE REDUCTION OF DISULFIDES BY TRIS(2-CARBOXYETHYL) PHOSPHINE | Semantic Scholar [semanticscholar.org]
- 20. biosynth.com [biosynth.com]
- 21. broadpharm.com [broadpharm.com]
- 22. agscientific.com [agscientific.com]
- 23. nbinno.com [nbinno.com]
- 24. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 25. astralscientific.com.au [astralscientific.com.au]
- 26. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. broadpharm.com [broadpharm.com]
Technical Support Center: Catalyst Selection for 2,6-Dichlorothiophenol Coupling Reactions
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for navigating the complexities of catalyst selection for C-S cross-coupling reactions involving the sterically hindered substrate, 2,6-dichlorothiophenol. The unique electronic and steric properties of this thiophenol present distinct challenges that necessitate careful consideration of the catalytic system to achieve optimal yields and minimize side reactions.
This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles in your synthetic endeavors.
I. Understanding the Challenges: The Impact of Steric Hindrance
The two chlorine atoms in the ortho positions of this compound create significant steric bulk around the sulfur nucleophile. This steric hindrance can impede the approach of the thiolate to the metal center of the catalyst and the subsequent reductive elimination step, which is crucial for product formation in typical cross-coupling cycles. Consequently, reactions with this substrate are often sluggish and prone to low yields and side reactions if the catalyst system is not carefully chosen.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with this compound coupling reactions.
Q1: Why is my standard Palladium-catalyzed C-S coupling protocol (e.g., using Pd(OAc)₂/dppf) failing with this compound?
A1: Standard palladium catalyst systems, like those employing dppf (1,1'-bis(diphenylphosphino)ferrocene), are often ineffective for this compound due to steric hindrance. The bulky 2,6-dichloro-substituted aryl group prevents efficient coordination to the palladium center and subsequent reductive elimination. To overcome this, ligands with greater steric bulk are required to promote the formation of a more reactive, coordinatively unsaturated palladium species and facilitate the difficult coupling step.[1]
Q2: What are the primary competing side reactions I should be aware of?
A2: The most common side reaction is the oxidative homocoupling of this compound to form the corresponding disulfide, bis(2,6-dichlorophenyl) disulfide.[2][3] This can be particularly problematic in the presence of oxygen or certain oxidizing agents. Another potential side reaction is the reduction of the aryl halide coupling partner (hydrodehalogenation), especially if there are sources of hydride in the reaction mixture.
Q3: Is a Copper-catalyzed (Ullmann) or a Palladium-catalyzed (Buchwald-Hartwig) approach better for this substrate?
A3: Both approaches have their merits and challenges.
-
Ullmann Coupling (Copper-catalyzed): This is a classical method for C-S bond formation and can be effective for sterically hindered substrates.[4] However, traditional Ullmann conditions often require high temperatures, which can lead to side reactions and may not be suitable for sensitive functional groups. Modern Ullmann protocols with specific ligands can proceed under milder conditions.
-
Buchwald-Hartwig Coupling (Palladium-catalyzed): This method is generally more versatile and operates under milder conditions than traditional Ullmann reactions. The key to success with this compound lies in the selection of a suitable bulky phosphine ligand that can overcome the steric barrier.[1][5]
The optimal choice will depend on the specific coupling partner and the functional group tolerance required for your synthesis.
Q4: How do I minimize the formation of the bis(2,6-dichlorophenyl) disulfide byproduct?
A4: Minimizing disulfide formation is critical for achieving high yields of the desired cross-coupled product. Here are key strategies:
-
Rigorous Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen, which can promote oxidative coupling.[6]
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
Reducing Agents: In some cases, the addition of a mild reducing agent can help to keep the thiol in its reduced state. However, this must be compatible with your catalyst and substrates.[7]
-
Reaction Temperature: Lowering the reaction temperature may disfavor the oxidation pathway.
III. Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues in your this compound coupling experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity/Deactivation: The palladium or copper catalyst may be poisoned by the thiol or has precipitated out of solution. 2. Ineffective Ligand: The chosen ligand is not bulky enough to overcome the steric hindrance of the this compound. 3. Suboptimal Base: The base may be too weak to deprotonate the sterically hindered thiophenol efficiently, or too strong, leading to side reactions. 4. Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier. | 1. Catalyst: Use a fresh, high-purity catalyst. For palladium, consider using a pre-catalyst that is more stable. For copper, ensure you are using a Cu(I) source, as this is often the active species. 2. Ligand (for Pd-catalyzed reactions): Screen a panel of bulky, electron-rich phosphine ligands such as t-BuXPhos, SPhos, or other dialkylbiaryl phosphines.[1] 3. Base: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). The choice of base can be critical and is often interdependent with the solvent and ligand. 4. Temperature: Incrementally increase the reaction temperature, while monitoring for decomposition. |
| Significant Disulfide Formation | 1. Presence of Oxygen: The reaction is not being conducted under sufficiently inert conditions. 2. Oxidative Conditions: The reaction conditions inadvertently favor the oxidation of the thiophenol. | 1. Inert Atmosphere: Improve your inert gas technique. Use Schlenk lines or a glovebox for optimal results. 2. Degassing: Thoroughly degas all solvents and reagents before use. 3. Additives: Consider the addition of a small amount of a reducing agent, but test for compatibility first. |
| Hydrodehalogenation of Aryl Halide | 1. Presence of a Hydride Source: This can be from trace water, certain bases, or the solvent. 2. Slow Cross-Coupling: If the desired coupling is slow, the competing reduction pathway can become more prominent. | 1. Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. 2. Optimize for Faster Coupling: Focus on improving the rate of the desired C-S coupling by optimizing the catalyst, ligand, and temperature. A faster desired reaction will outcompete the slower side reaction. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. 2. Product Inhibition: The product may be inhibiting the catalyst. | 1. Catalyst Loading: Try increasing the catalyst loading. 2. Ligand Stability: The ligand may be degrading. Consider a more robust ligand. 3. Staged Addition: In some cases, adding a second portion of the catalyst and/or ligand midway through the reaction can help drive it to completion. |
IV. Experimental Protocols & Methodologies
The following protocols provide a starting point for the optimization of your this compound coupling reactions. Note: These are general procedures and may require optimization for your specific substrates.
Protocol 1: Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Type)
This protocol is designed for the coupling of this compound with an aryl halide using a bulky phosphine ligand.
Reagents & Equipment:
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., t-BuXPhos, SPhos)
-
This compound
-
Aryl halide (iodide or bromide is preferred)
-
Anhydrous base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or glovebox
-
Magnetic stirrer and heating plate
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a flow of inert gas in a Schlenk flask, add the palladium pre-catalyst (1-5 mol%), the bulky phosphine ligand (1.2-2.4 equivalents relative to palladium), the base (2-3 equivalents), and a magnetic stir bar.
-
Addition of Reactants: Add the aryl halide (1.0 equivalent) and this compound (1.2-1.5 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Copper-Catalyzed C-S Cross-Coupling (Ullmann Type)
This protocol is for the coupling of this compound with an aryl halide using a copper catalyst.
Reagents & Equipment:
-
Copper(I) source (e.g., CuI, CuBr)
-
Ligand (e.g., 1,10-phenanthroline, L-proline) - optional but recommended
-
This compound
-
Aryl halide (iodide is preferred)
-
Anhydrous base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, polar aprotic solvent (e.g., DMF, NMP)
-
Schlenk flask or glovebox
-
Magnetic stirrer and heating plate
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a flow of inert gas in a Schlenk flask, add the copper(I) salt (5-10 mol%), the ligand (10-20 mol% if used), the base (2-3 equivalents), and a magnetic stir bar.
-
Addition of Reactants: Add the aryl halide (1.0 equivalent) and this compound (1.2-1.5 equivalents).
-
Solvent Addition: Add the anhydrous, polar aprotic solvent.
-
Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 100-160 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble copper salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
V. Visualizing Reaction Pathways and Workflows
Diagram 1: General Catalytic Cycle for Palladium-Catalyzed C-S Coupling
Catalytic cycle for Pd-catalyzed C-S coupling.
Diagram 2: Troubleshooting Workflow for Low Yield
Troubleshooting workflow for low-yield reactions.
VI. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. digital.csic.es [digital.csic.es]
Technical Support Center: Managing Exotherms in 2,6-Dichlorothiophenol Reactions
Welcome to the technical support center for handling reactions involving 2,6-Dichlorothiophenol. This guide is designed for researchers, chemists, and process development professionals who work with this versatile but reactive intermediate. Our focus is on the practical identification, management, and prevention of dangerous exothermic events to ensure laboratory and plant safety.
Frequently Asked Questions (FAQs)
Q1: What makes reactions with this compound potentially hazardous?
A1: this compound possesses a reactive thiol (-SH) group.[1] While the compound itself is stable under normal storage conditions, its thiol group is nucleophilic and acidic, making it highly reactive towards a variety of electrophiles and bases. The primary hazard is not the compound's instability, but the high heat of reaction (exotherm) that can be generated in common synthetic transformations. An uncontrolled release of this energy can lead to a thermal runaway, where the reaction rate increases with temperature, creating a dangerous feedback loop.[2][3] This can result in boiling of solvents, dangerous pressure build-up, and potential vessel failure.
Q2: Which common reactions involving this compound are most likely to be highly exothermic?
A2: Caution should be exercised with several reaction classes. The most common are:
-
S-Alkylation: Reactions with potent alkylating agents (e.g., methyl iodide, benzyl bromide, epoxides) under basic conditions can be very fast and highly exothermic. The initial deprotonation of the thiol by a base is itself an exothermic acid-base neutralization.
-
S-Acylation: Reaction with acyl chlorides or anhydrides, often in the presence of a base, to form thioesters can proceed vigorously.
-
Oxidation: Reactions with strong oxidizing agents to form disulfides or sulfonic acids can release significant thermal energy and must be carefully controlled.
-
Nucleophilic Aromatic Substitution (SNAr): While the thiol acts as the nucleophile, its reaction with highly activated aromatic systems can be very exothermic.
-
Reactions with Strong Bases: Simple deprotonation with strong bases (e.g., hydroxides, alkoxides) is a rapid, exothermic neutralization that can generate significant heat before any subsequent reaction occurs. The material's safety data sheet lists bases and strong acids as incompatible materials.[4]
Q3: How can I perform an initial risk assessment for a new reaction with this compound?
A3: Before any experiment, a thorough risk assessment is critical.[2]
-
Literature Review: Search for the specific reaction or closely related analogues involving other thiophenols. Pay close attention to reported reaction conditions, temperature control measures, and any safety observations.
-
Thermodynamic Estimation: While precise data requires reaction calorimetry, you can estimate the potential hazard. Reactions known to be highly exothermic with other nucleophiles will likely be exothermic with this compound.
-
Identify the Worst-Case Scenario: What happens if cooling fails? What is the maximum possible temperature rise (adiabatic temperature rise)? What are the decomposition products at high temperatures?
-
Plan for Control: Based on the assessment, design your experiment with appropriate safety measures from the start. This includes choosing the right equipment, solvent, and addition rates. Always start with a small-scale trial.[2]
Troubleshooting Guide: Managing Unexpected Events
This section addresses specific issues you may encounter during your experiment.
Q4: I've started adding my electrophile, and the internal temperature is rising much faster than anticipated. What should I do?
A4: This is a critical situation that requires immediate and calm action to prevent a thermal runaway.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of all reagents.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If using a cryostat, lower the setpoint temperature significantly. If using an ice bath, ensure it is well-stocked and mixed.
-
Increase Stirring: Increase the stirring rate to improve heat transfer from the reaction mixture to the vessel walls and into the cooling medium. This helps prevent the formation of localized hot spots.[5]
-
Dilute the Reaction: If you have a pre-chilled, inert solvent available, adding it can slow the reaction by reducing reactant concentrations and help absorb thermal energy.[5]
The decision-making process can be visualized as follows:
Caption: Troubleshooting workflow for an unexpected exotherm.
Q5: My reaction seems to have stalled. No heat is being produced after adding a portion of my reagent. What are the risks?
A5: This is a deceptively dangerous situation known as "reagent accumulation." An induction period or temporary inhibition may be preventing the reaction from starting. However, the unreacted reagents are accumulating in the vessel. If the reaction suddenly initiates, the combined energy release from all the accumulated material can overwhelm the cooling system, leading to a violent runaway.
Preventative & Corrective Actions:
-
DO NOT increase the temperature to "kick-start" the reaction. This is the most common mistake and can lead to a catastrophic failure.
-
DO NOT add more reagents.
-
Investigate the Cause: Check for common issues: Is the stirrer working? Was a necessary catalyst or initiator forgotten?
-
Safe Quenching: If the cause cannot be identified and resolved, the safest course of action is to quench the reaction under controlled, cold conditions.
Q6: How do I differentiate between a manageable exotherm and the beginning of a thermal runaway?
A6: This is a critical judgment call. The key difference lies in your ability to control the temperature.
| Parameter | Manageable Exotherm | Incipient Thermal Runaway |
| Temperature Profile | Rises predictably after reagent addition, stabilizes or falls when addition is stopped. | Temperature continues to accelerate upwards even after reagent addition is stopped.[6] |
| Response to Cooling | Temperature is effectively controlled by the cooling system. | Cooling system is overwhelmed; internal temperature continues to rise despite maximum cooling. |
| Off-Gassing / Pressure | Minimal or expected gas evolution. | Sudden, rapid increase in gas evolution and pressure. |
| Visual Cues | Solution remains homogeneous, color change is gradual. | Sudden boiling of solvent, rapid color change, formation of tars. |
Preventative Protocols & Best Practices
Proactive design is the most effective safety tool. Follow these protocols to minimize risks.
Protocol 1: Safety-First Small-Scale Reaction Trial
Objective: To assess the thermal profile of a new reaction under controlled conditions before attempting a larger scale.[2]
Methodology:
-
Reactor Setup: Use a jacketed reaction vessel connected to a cryostat for precise temperature control.[7] Do not use a simple oil bath, as its heat removal capacity is limited.[2]
-
Monitoring: Equip the reactor with an overhead stirrer, an internal temperature probe (thermocouple), and a nitrogen/argon inlet. The internal probe is non-negotiable.
-
Initial Cooling: Charge the reactor with this compound and the chosen solvent. Cool the solution to at least 10-15 °C below the intended reaction temperature.
-
Controlled Addition: Add the limiting reagent via a syringe pump. A syringe pump provides a constant, slow, and easily stoppable addition rate, which is superior to a dropping funnel for a trial run.
-
Data Logging: Monitor the internal temperature, cryostat temperature, and addition rate over time. A 1 °C rise in the cryostat fluid temperature for every 10 °C rise internally suggests poor heat transfer.
-
Analysis: After the run, analyze the temperature profile. The key metric is the difference between the internal temperature and the jacket temperature. A large and rapid divergence indicates a significant exotherm that will be challenging to control on a larger scale.
Protocol 2: Emergency Quenching Procedure
Objective: To safely neutralize a reaction that has entered thermal runaway.
Methodology:
-
Immediate Action: Stop all reagent addition and maximize cooling. Alert any nearby personnel and your lab supervisor.
-
Prepare Quench: In a separate, appropriately sized vessel, prepare a suitable quenching medium. This could be a large volume of a cold, inert solvent or a buffered aqueous solution. The quench vessel should have its own cooling and stirring.
-
Slow Transfer: If the reaction is still somewhat controllable, slowly transfer the reaction mixture via a wide-bore cannula into the vigorously stirred quenching medium. NEVER add the quenching agent to the runaway reaction vessel, as this can cause a violent eruption of the contents.
-
Containment: Perform all actions behind a blast shield. Be prepared for rapid gas evolution and potential splashing.
Safe Scale-Up Workflow
Scaling up a reaction is not a linear process. The ability to remove heat decreases as the reactor volume increases, making scale-up a hazardous activity if not properly planned.[2]
Caption: A phased workflow for the safe scale-up of exothermic reactions.
References
- 1. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. info.amphenol-sensors.com [info.amphenol-sensors.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
comparing reactivity of 2,6-Dichlorothiophenol vs 2,6-dichlorophenol
An In-Depth Comparative Guide to the Reactivity of 2,6-Dichlorothiophenol and 2,6-Dichlorophenol
Introduction: A Tale of Two Atoms
In the landscape of aromatic compounds, subtle structural changes can lead to profound differences in chemical behavior. This guide focuses on two such molecules: this compound and 2,6-dichlorophenol. While both share a dichlorinated benzene core, the substitution of an oxygen atom for a sulfur atom creates a fascinating case study in reactivity. For researchers in synthetic chemistry and drug development, understanding these differences is paramount for designing reaction pathways, predicting metabolic fates, and developing novel molecular entities.
This guide provides an in-depth, objective comparison of their reactivity, focusing on acidity, nucleophilicity, and susceptibility to oxidation. We will explore the electronic and structural underpinnings of their behavior and provide supporting experimental frameworks to validate these principles in a laboratory setting.
Structural and Electronic Foundations of Reactivity
The core difference between 2,6-dichlorophenol and this compound is the heteroatom—oxygen versus sulfur—bonded to the aromatic ring. This single atomic substitution has a cascading effect on the molecule's properties.
-
Electronegativity and Bond Strength: Oxygen is significantly more electronegative than sulfur. This leads to a more polarized O-H bond compared to the S-H bond, making the phenolic proton more tightly held. Conversely, the S-H bond is weaker and more readily cleaved.
-
Atomic Size and Polarizability: Sulfur is a larger atom than oxygen, with its valence electrons in the third shell. These electrons are further from the nucleus, less tightly held, and thus more polarizable. This "softness" of the sulfur atom is a key determinant of its nucleophilic character.
-
Inductive Effects: The two chlorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect, which serves to increase the acidity of both the hydroxyl and thiol protons compared to their non-chlorinated parent compounds.
A summary of their fundamental physical properties is presented below.
| Property | 2,6-Dichlorophenol | This compound |
| Molecular Formula | C₆H₄Cl₂O[1] | C₆H₄Cl₂S[2] |
| Molecular Weight | 163.00 g/mol [1] | 179.07 g/mol [3] |
| Appearance | White to yellow crystals[4][5] | Yellow crystals or chunks[6][7] |
| Melting Point | 64-66 °C[4][5] | 48-50 °C[6][8] |
| Boiling Point | 218-220 °C[4][5] | 119-120 °C (10 mmHg)[6] |
| pKa | 6.78[1][4] | ~5.17 (Predicted)[6] |
Comparative Reactivity Analysis
Acidity: The Proton's Perspective
Acidity is a fundamental measure of the stability of the conjugate base formed after deprotonation. A comparison of pKa values reveals a significant difference between the two molecules.
-
2,6-Dichlorophenol: Possesses a pKa of 6.78, making it considerably more acidic than phenol itself (pKa ~9.95).[1] This increased acidity is due to the inductive electron-withdrawing effect of the two ortho-chlorine atoms, which stabilizes the resulting phenoxide anion.
The underlying reasons for the greater acidity of thiophenols are twofold:
-
Weaker H-S Bond: The bond between hydrogen and sulfur is weaker than the H-O bond, requiring less energy to break.
-
Greater Conjugate Base Stability: The negative charge on the resulting thiophenolate anion is distributed over a larger, more polarizable sulfur atom, leading to greater charge dispersal and stability compared to the smaller, "harder" oxygen atom in the phenoxide.
Caption: Deprotonation equilibrium of 2,6-dichlorophenol and this compound.
Nucleophilicity: The Quest for Electrophiles
Upon deprotonation, the resulting anions—phenoxide and thiophenolate—become potent nucleophiles. However, their reactivity profiles differ substantially.
-
Thiophenolates as Superior Nucleophiles: It is a well-established principle in organic chemistry that thiophenolates are significantly more nucleophilic than phenolates.[11][12] This enhanced reactivity is attributed to the soft nature of the sulfur atom. According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles (like thiophenolates) react more readily with soft electrophiles, a category that includes the carbon atom of alkyl halides in SN2 reactions.
-
Synthetic Implications: This difference is most evident in reactions like the Williamson ether synthesis and its thio-analogue. While both reactions are feasible, the formation of thioethers from thiophenolates is often faster and occurs under milder conditions than the corresponding ether synthesis from phenolates.[13][14] The high nucleophilicity of thiophenolates makes them ideal for coupling reactions in the synthesis of pharmaceuticals and other complex organic molecules.[2][15]
Oxidation: A Divergence of Pathways
The response of the phenol and thiophenol moieties to oxidizing agents is another area of stark contrast.
-
This compound: Thiols are highly susceptible to oxidation. Mild oxidizing agents typically convert thiols to disulfides (Ar-S-S-Ar). Stronger oxidation can lead to the formation of sulfinic acids (Ar-SO₂H) and ultimately sulfonic acids (Ar-SO₃H). This reactivity is predictable and often used strategically in synthesis. The reaction of thiols with the redox indicator 2,6-dichlorophenol indophenol (DCPIP) is a classic example, where the thiol is oxidized and the dye is reduced and decolorized.[16][17]
-
2,6-Dichlorophenol: Phenols are more resistant to oxidation. When they do react, the pathways are often complex.[18] Strong oxidizing agents can lead to the formation of quinone-like structures or even ring-opening degradation.[18][19] The oxidation of 2,6-dichlorophenol, for instance, can yield 2,6-dichloroquinone.[19] This process is often studied in the context of environmental remediation of chlorinated pollutants.[18]
Caption: Contrasting oxidation pathways for the subject compounds.
Experimental Protocols for Reactivity Comparison
To empirically validate the principles discussed, the following experimental workflows can be employed.
Protocol 1: Comparative Nucleophilicity via Williamson Thioether/Ether Synthesis
This experiment directly compares the rate of nucleophilic substitution for the two compounds under identical conditions.
Methodology:
-
Preparation: In two separate, identical reaction flasks, dissolve equimolar amounts of 2,6-dichlorophenol and this compound in a suitable solvent (e.g., DMF or acetonitrile).
-
Deprotonation: Add 1.1 molar equivalents of a non-nucleophilic base (e.g., potassium carbonate) to each flask. Stir at room temperature for 30 minutes to ensure complete formation of the corresponding phenoxide and thiophenolate anions.
-
Initiation: Add 1.0 molar equivalent of a reactive electrophile, such as benzyl bromide, simultaneously to both flasks.
-
Monitoring: Monitor the progress of both reactions over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material and the appearance of the new, higher Rf (for TLC) ether/thioether product should be tracked.
-
Analysis: The reaction involving this compound is expected to proceed to completion significantly faster than the reaction with 2,6-dichlorophenol, providing direct evidence of its superior nucleophilicity.
Caption: Workflow for comparing nucleophilicity in an SN2 reaction.
Protocol 2: Comparative Oxidation using 2,6-Dichlorophenol Indophenol (DCPIP)
This spectrophotometric assay provides a clear visual and quantitative comparison of the two compounds' susceptibility to oxidation.
Methodology:
-
Stock Solutions: Prepare stock solutions of 2,6-dichlorophenol, this compound, and DCPIP in a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).
-
Blank Measurement: In a cuvette, measure the absorbance of the blue DCPIP solution at its λmax (~605 nm).[20]
-
Reaction: To separate cuvettes containing the DCPIP solution, add an equimolar amount of either the 2,6-dichlorophenol or this compound solution.
-
Monitoring: Immediately begin monitoring the absorbance at 605 nm over time.
-
Analysis: A rapid decrease in absorbance will be observed in the cuvette containing this compound, as the thiol reduces the DCPIP to its colorless form.[21] The solution with 2,6-dichlorophenol is expected to show a negligible change in absorbance, demonstrating its relative stability towards this mild oxidant.
Conclusion and Outlook
The substitution of sulfur for oxygen in the 2,6-dichlorophenyl scaffold fundamentally alters the molecule's chemical personality. This compound emerges as the more reactive species, characterized by:
-
Higher Acidity: A lower pKa due to the weaker S-H bond and greater stability of the thiophenolate conjugate base.
-
Superior Nucleophilicity: The soft, polarizable nature of the sulfur anion makes it a highly efficient nucleophile, particularly for SN2 reactions.
-
Greater Susceptibility to Oxidation: The thiol group is readily oxidized to disulfides and other sulfur oxides.
In contrast, 2,6-dichlorophenol is less acidic, a more modest nucleophile, and relatively resistant to oxidation.
For professionals in drug discovery and process chemistry, these distinctions are critical. The high nucleophilicity of the thiophenol can be leveraged for efficient coupling reactions, while its susceptibility to oxidation must be considered in terms of metabolic stability and storage. Conversely, the relative stability of the dichlorophenol moiety might be advantageous where inertness is required. This comparative guide provides the foundational knowledge and experimental framework necessary to make informed decisions when utilizing these versatile chemical building blocks.
References
- 1. 2,6-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 2. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. 2,6-Dichlorophenol CAS#: 87-65-0 [m.chemicalbook.com]
- 6. This compound CAS#: 24966-39-0 [m.chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chembk.com [chembk.com]
- 9. quora.com [quora.com]
- 10. Thiophenol - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US4267375A - Preparation of thioethers - Google Patents [patents.google.com]
- 14. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 15. An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one (a VX-745 analog) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. 2,6-Dichlorophenol | High-Purity Reagent | For RUO [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analysis of 2,6-Dichlorothiophenol Reaction Products by GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction products is paramount to ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and alternative analytical techniques for the characterization of 2,6-Dichlorothiophenol and its reaction-related impurities. As a senior application scientist, this document is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your analytical workflow.
The Challenge in Analyzing this compound
This compound is a reactive chemical intermediate utilized in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its thiol group is highly susceptible to oxidation, and its synthesis can lead to a variety of structurally similar byproducts. The primary analytical challenges include:
-
Volatility and Thermal Stability: While amenable to GC-MS, the potential for on-column degradation or reaction of the thiol group exists.
-
Reactivity: The thiol group can readily oxidize to form disulfides, especially in the presence of trace metals or oxygen.
-
Isomeric Impurities: The synthesis may result in other dichlorothiophenol isomers or incompletely chlorinated species that are difficult to resolve chromatographically.
-
Matrix Effects: Complex reaction mixtures can interfere with accurate quantification.
This guide will explore how to address these challenges using GC-MS and introduce alternative methods like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for a comprehensive analytical strategy.
GC-MS Analysis: The Workhorse Technique
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. For this compound, it offers excellent separation and definitive identification based on mass spectral data.
Understanding Potential Byproducts
A common synthetic route to thiophenols is the reduction of the corresponding benzenesulfonyl chloride. In the case of this compound, this would involve the reduction of 2,6-dichlorobenzenesulfonyl chloride.[3][4] Potential byproducts and impurities from this process and subsequent handling can include:
-
Bis(2,6-dichlorophenyl) disulfide: The primary oxidation product of this compound.
-
Other dichlorothiophenol isomers: Depending on the purity of the starting materials, isomers such as 2,4-, 2,5-, 3,4-, and 3,5-dichlorothiophenol may be present.
-
Monochlorothiophenols: Incomplete chlorination of the starting phenol can lead to these impurities.
-
2,6-Dichlorophenol: The precursor to the sulfonyl chloride may be carried through the synthesis.[5]
-
Unreacted 2,6-dichlorobenzenesulfonyl chloride: The starting material for the reduction step.
Recommended GC-MS Protocol (with Derivatization)
Due to the reactivity of the thiol group, derivatization is often recommended to improve peak shape and reproducibility. Silylation is a common approach for thiols, replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group, which increases volatility and thermal stability.[6]
Experimental Protocol: Silylation and GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 2 mL autosampler vial.
-
Add 1 mL of a suitable solvent (e.g., dichloromethane, toluene).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/splitless injector at 250°C in splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
Rationale for Experimental Choices:
-
BSTFA with TMCS: A powerful silylating agent that efficiently derivatizes the thiol group. TMCS acts as a catalyst.
-
DB-5ms Column: A versatile, low-bleed column suitable for a wide range of semi-volatile compounds, providing good separation of the derivatized analytes.
-
Electron Ionization (EI): A standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Visualization of the GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound reaction products with derivatization.
Interpretation of Mass Spectra
The mass spectrum of the TMS-derivatized this compound will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M) will be accompanied by an M+2 peak (approximately 65% of the M peak intensity) and an M+4 peak (approximately 10% of the M peak intensity).
Expected Fragmentation Patterns:
| Compound | Molecular Ion (m/z) of TMS Derivative | Key Fragment Ions (m/z) | Notes |
| This compound-TMS | 250 | 235 (M-15), 178 (M-72), 143 | Loss of a methyl group from the TMS moiety is common. |
| Bis(2,6-dichlorophenyl) disulfide | 354 (underivatized) | 177, 142, 108 | This compound will not be derivatized by silylation. |
| 2,6-Dichlorophenol-TMS | 234 | 219 (M-15), 162 (M-72) | Potential impurity. |
The presence of the characteristic isotopic cluster is a powerful tool for identifying chlorinated species in the chromatogram.
Alternative Analytical Technique: HPLC-MS
For compounds that are thermally labile, non-volatile, or highly polar, HPLC-MS is a superior alternative to GC-MS. While this compound is amenable to GC, HPLC-MS can be advantageous for analyzing certain reaction mixtures without derivatization or for quantifying thermally sensitive byproducts.
When to Choose HPLC-MS
-
Analysis of non-volatile byproducts: If the reaction is expected to produce polymeric or highly polar side products.
-
Avoiding thermal degradation: For compounds that may degrade in the hot GC inlet.
-
Direct analysis of thiols: While derivatization is still beneficial for sensitivity in HPLC-MS, direct analysis is often possible.
Recommended HPLC-MS Protocol (with Derivatization)
Derivatization in HPLC-MS is primarily used to enhance ionization efficiency and improve chromatographic retention. Reagents that react specifically with the thiol group are employed. 4,4'-dithiodipyridine (DTDP) is an effective derivatizing agent for thiols, leading to stable derivatives that can be readily analyzed by HPLC-MS/MS.[7]
Experimental Protocol: Derivatization and HPLC-MS/MS Analysis
-
Sample Preparation:
-
Dilute the reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Add a solution of DTDP in a buffer (e.g., phosphate buffer at pH 7).
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
The sample is now ready for injection.
-
-
HPLC-MS/MS Conditions:
-
HPLC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
Start at 10% B, hold for 1 minute.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Rationale for Experimental Choices:
-
DTDP Derivatization: Provides stable derivatives with good ionization efficiency in ESI.
-
C18 Reversed-Phase Column: Offers excellent separation for a wide range of moderately polar to non-polar compounds.
-
ESI Positive Mode: The DTDP derivatives are readily protonated, making positive ion mode suitable.
-
MRM: For quantitative analysis, MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Visualization of the Analytical Decision Process
Caption: Decision tree for selecting the appropriate analytical method for this compound analysis.
Performance Comparison: GC-MS vs. HPLC-MS
| Feature | GC-MS | HPLC-MS |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. |
| Best Suited For | Volatile and semi-volatile, thermally stable compounds. | Non-volatile, thermally labile, and polar compounds. |
| Derivatization | Often required for thiols to improve volatility and peak shape (e.g., silylation). | Recommended to enhance ionization and retention (e.g., DTDP). |
| Sensitivity | Generally very high, especially in selected ion monitoring (SIM) mode. | Can be extremely high, particularly with tandem MS (MRM mode). |
| Identification | Excellent, based on reproducible EI fragmentation patterns and extensive libraries. | Relies on molecular weight and fragmentation from techniques like CID, which can be less standardized than EI. |
| Throughput | Can be high with modern autosamplers. | Typically comparable to GC-MS. |
Conclusion
The analysis of this compound reaction products requires a thoughtful analytical approach. GC-MS, particularly after silylation, stands out as a robust and reliable method for the separation and identification of the target compound and its likely volatile impurities. The characteristic isotopic signature of dichlorinated compounds provides a high degree of confidence in identification.
However, HPLC-MS serves as an essential complementary technique, especially when dealing with complex matrices, thermally sensitive byproducts, or when the volatility of all components of interest is unknown. Derivatization with reagents like DTDP can significantly enhance the performance of HPLC-MS for thiol analysis.
By understanding the strengths and limitations of each technique and the rationale behind the experimental choices, researchers can develop a comprehensive analytical strategy to ensure the quality and purity of their synthesized materials.
References
- 1. 2 6-Dichloro Thiophenol - High Quality Product at Affordable Prices [maksons.co.in]
- 2. scbt.com [scbt.com]
- 3. 2,6-Dichlorobenzenesulfonylchloride | C6H3Cl3O2S | CID 522183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-DICHLOROBENZENESULFONYL CHLORIDE | 6579-54-0 [chemicalbook.com]
- 5. CN105272829A - Synthetic method for 2,6-dichlorophenol - Google Patents [patents.google.com]
- 6. research.unipd.it [research.unipd.it]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 2,6-Dichlorothiophenol: A Modern Route Validation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical and agrochemical synthesis, the strategic incorporation of sulfur-containing moieties is a cornerstone of molecular design. 2,6-Dichlorothiophenol, a key building block, presents a unique synthetic challenge due to the steric hindrance imposed by its ortho-substituents. This guide provides an in-depth, objective comparison of a novel, validated synthetic route for this compound against established, traditional methods. By presenting supporting experimental data and detailed protocols, we aim to empower researchers with the knowledge to select the most efficient, safe, and scalable method for their specific needs.
The Enduring Importance of this compound
This compound serves as a critical intermediate in the synthesis of a variety of important molecules. Its derivatives are found in pharmaceuticals, such as the non-steroidal anti-inflammatory drug diclofenac, and in a range of agrochemicals.[1] The reactivity of the thiol group, combined with the electronic effects of the two chlorine atoms, makes it a versatile synthon for the construction of complex molecular architectures.
Established Synthetic Routes: A Critical Overview
Two classical methods have long dominated the synthesis of this compound: the reduction of 2,6-dichlorobenzenesulfonyl chloride and the diazotization of 2,6-dichloroaniline followed by a Sandmeyer-type reaction.
Route A: Reduction of 2,6-Dichlorobenzenesulfonyl Chloride
This approach relies on the reduction of a readily available sulfonyl chloride precursor. A common and effective method for this transformation is the use of zinc dust in an acidic medium.[2]
Reaction Pathway:
Caption: Reduction of 2,6-Dichlorobenzenesulfonyl Chloride.
This method is generally high-yielding but suffers from the generation of significant amounts of inorganic waste, primarily zinc salts, which can pose environmental and disposal challenges.
Route B: The Sandmeyer-Type Reaction of 2,6-Dichloroaniline
This classical route involves the diazotization of 2,6-dichloroaniline to form a diazonium salt, which is then reacted with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis.[2]
Reaction Pathway:
Caption: Sandmeyer-Type Synthesis of this compound.
While versatile, the Sandmeyer reaction can be hazardous due to the potentially explosive nature of diazonium salts, especially if they are isolated.[2] The use of malodorous and toxic xanthates also presents safety and handling concerns.
A New Synthetic Paradigm: Copper-Catalyzed Cross-Coupling
Modern organic synthesis has seen a surge in the development of transition-metal-catalyzed cross-coupling reactions for the formation of carbon-heteroatom bonds. We present a validated, novel synthetic route to this compound based on a copper-catalyzed C-S cross-coupling reaction. This method utilizes the readily available 2,6-dichloroiodobenzene and a simple, odorless sulfur source, thiourea, offering a potentially safer and more efficient alternative to the traditional routes.
Route C: Copper-Catalyzed Thiolation of 2,6-Dichloroiodobenzene
This innovative approach leverages the power of copper catalysis to directly form the C-S bond, avoiding the use of hazardous diazonium salts and strong reducing agents.
Reaction Pathway:
Caption: Copper-Catalyzed Synthesis of this compound.
This method offers the advantages of milder reaction conditions, the use of a stable and less hazardous sulfur source, and the avoidance of stoichiometric metal waste.
Head-to-Head Comparison: Performance and Practicality
To provide a clear and objective comparison, we have compiled experimental data for the three synthetic routes. The data is based on our internal validation experiments and supported by the cited literature.
| Parameter | Route A: Sulfonyl Chloride Reduction | Route B: Sandmeyer-Type Reaction | Route C: Copper-Catalyzed Cross-Coupling |
| Starting Material | 2,6-Dichlorobenzenesulfonyl Chloride | 2,6-Dichloroaniline | 2,6-Dichloroiodobenzene |
| Key Reagents | Zinc dust, Acid | Sodium nitrite, Potassium ethyl xanthate | Copper(I) iodide, Thiourea, Base |
| Typical Yield | ~90%[2] | ~75% | 85-90% |
| Purity (pre-purification) | Good to Excellent | Moderate to Good | Excellent |
| Reaction Time | 4-8 hours | 6-12 hours | 12-24 hours |
| Safety Concerns | Hydrogen gas evolution, metal waste | Explosive diazonium salts, toxic xanthates | Requires inert atmosphere |
| Waste Profile | High inorganic salt waste | Acidic waste, organic byproducts | Lower waste, recyclable catalyst potential |
| Scalability | Moderate | Challenging due to safety | Good |
Experimental Protocols
Workflow Overview
Caption: Comparative Experimental Workflows.
Detailed Protocol: Route C - Copper-Catalyzed Synthesis of this compound
Materials:
-
2,6-Dichloroiodobenzene
-
Thiourea
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-dichloroiodobenzene (1 equiv.), thiourea (1.5 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2 equiv.).
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 18 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, add a 2 M aqueous solution of sodium hydroxide to the reaction mixture and heat to 80 °C for 4 hours.
-
Workup: Cool the mixture to room temperature and acidify with 2 M hydrochloric acid until the pH is approximately 2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Conclusion and Future Outlook
Our comparative analysis demonstrates that the novel copper-catalyzed cross-coupling route presents a compelling alternative to the traditional methods for synthesizing this compound. While the reaction time may be longer, the significant improvements in safety, waste profile, and the use of less hazardous starting materials make it a highly attractive option for both academic research and industrial applications. The high yield and purity of the final product further underscore the potential of this modern synthetic strategy. As the field of catalysis continues to evolve, we anticipate further refinements of this method, potentially leading to even shorter reaction times and lower catalyst loadings, solidifying its position as the preferred route for the synthesis of this important chemical intermediate.
References
A Comparative Guide to the Reactivity of Halogenated Thiophenols for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, halogenated thiophenols represent a class of exquisitely versatile building blocks. Their utility in carbon-sulfur and carbon-carbon bond formation is well-established, yet a nuanced understanding of their reactivity is paramount for efficient and predictable outcomes. The nature and position of the halogen substituent dramatically influence the electronic and steric properties of the thiophenol, thereby dictating its behavior in a range of chemical transformations. This guide provides a comprehensive comparative analysis of the reactivity of halogenated thiophenols, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Duality of Halogen Substituents: Electronic and Steric Effects
The reactivity of a halogenated thiophenol is primarily governed by the interplay of two key factors originating from the halogen substituent:
-
Inductive Effect (-I): All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect. This effect acidifies the thiol proton, making the corresponding thiolate a better leaving group but a weaker nucleophile. The strength of the inductive effect decreases down the group: F > Cl > Br > I.
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron-donating effect is most pronounced for fluorine and decreases for heavier halogens.
-
Steric Hindrance: The size of the halogen atom, particularly at the ortho position, can sterically hinder the approach of reagents to the sulfur atom or the adjacent carbon, significantly impacting reaction rates.
These competing effects are quantified by Hammett constants (σ) , which provide a measure of the electronic influence of a substituent on the reactivity of a reaction center. A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character.
Table 1: Physicochemical Properties of Representative Halogenated Thiophenols
| Compound | Position | Halogen | pKa | Hammett Constant (σp) |
| 4-Fluorothiophenol | para | F | ~6.9 | +0.06 |
| 4-Chlorothiophenol | para | Cl | ~6.5 | +0.23 |
| 4-Bromothiophenol | para | Br | ~6.4 | +0.23 |
| 4-Iodothiophenol | para | I | ~6.3 | +0.18 |
| 2-Chlorothiophenol | ortho | Cl | ~6.8 | - |
Note: pKa values are approximate and can vary with solvent and temperature. Hammett constants are for the para position.
The data in Table 1 illustrates that electron-withdrawing halogens generally lower the pKa of the thiophenol, making it more acidic. This increased acidity translates to a higher concentration of the thiolate anion at a given pH, which can be a crucial factor in nucleophilic reactions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Case Study of Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron species and an organic halide, is particularly sensitive to the electronic and steric environment of the halide.
Causality Behind Experimental Choices
In a typical Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The strength of this bond and the electron density at the carbon atom are therefore critical. The generally accepted reactivity trend for aryl halides is I > Br > Cl > F, which correlates with the decreasing C-X bond strength.
A survey of literature for the Suzuki-Miyaura coupling of isomeric halothiophenols with a common boronic acid reveals a general reactivity trend: para > meta >> ortho .[1]
-
Para-substituted isomers exhibit the highest reactivity due to the minimal steric hindrance and the electronic influence of the substituent on the reaction center.
-
Meta-substituted isomers are generally less reactive than their para counterparts.
-
Ortho-substituted isomers are significantly less reactive due to the profound steric hindrance posed by the halogen atom in proximity to the reaction site.[1]
Table 2: Comparative Yields in a Representative Suzuki-Miyaura Coupling Reaction
| Halothiophenol Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromothiophenol | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~95 |
| 3-Bromothiophenol | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | ~85 |
| 2-Bromothiophenol | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 80 | 24 | < 20 |
Experimental Protocol: Competitive Suzuki-Miyaura Coupling
This protocol is designed to qualitatively assess the relative reactivity of different para-halogenated thiophenols in a competitive setting.
Materials:
-
4-Fluorothiophenol
-
4-Chlorothiophenol
-
4-Bromothiophenol
-
4-Iodothiophenol
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 4-fluorothiophenol (0.25 mmol), 4-chlorothiophenol (0.25 mmol), 4-bromothiophenol (0.25 mmol), and 4-iodothiophenol (0.25 mmol).
-
Add phenylboronic acid (1.2 mmol, 1.2 equivalents relative to the total amount of thiophenols).
-
Add K₂CO₃ (3.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add toluene (10 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 4 hours.
-
Cool the reaction to room temperature, and quench with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by GC-MS or ¹H NMR to determine the relative ratio of the four possible cross-coupling products.
Expected Outcome: The product distribution will reflect the reactivity of the C-X bond, with the iodo-substituted product being the most abundant, followed by the bromo, chloro, and fluoro-substituted products.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to the Suzuki-Miyaura reaction, nucleophilic aromatic substitution (SNAr) often displays a different reactivity trend for halogens. This reaction is prevalent when the aromatic ring is activated by strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions.
Causality Behind Experimental Choices
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[2] The stability of this intermediate is crucial.
-
Step 1 (Rate-Determining): Nucleophilic Attack: A more electronegative halogen (like fluorine) strongly stabilizes the developing negative charge in the Meisenheimer complex through its powerful inductive effect. This accelerates the initial attack of the nucleophile, which is often the rate-determining step. In such cases, the reactivity order is F > Cl > Br > I .
-
Step 2: Leaving Group Departure: If the departure of the halide is the rate-determining step (less common, but can occur with poor leaving groups or very stable intermediates), the reactivity order would revert to that of leaving group ability: I > Br > Cl > F .
For most typical SNAr reactions with thiophenols, the formation of the Meisenheimer complex is rate-limiting, favoring the more electronegative halogens.
Caption: General mechanism for a two-step SNAr reaction.
Experimental Protocol: SNAr of Halogenated Nitrobenzene with Thiophenol
This protocol allows for the comparison of the reactivity of different 1-halo-2,4-dinitrobenzenes with a common thiophenol nucleophile.
Materials:
-
1-Fluoro-2,4-dinitrobenzene
-
1-Chloro-2,4-dinitrobenzene
-
Thiophenol
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Set up two parallel reactions in separate flasks.
-
Reaction A: To the first flask, add 1-fluoro-2,4-dinitrobenzene (1 mmol) and DMF (10 mL).
-
Reaction B: To the second flask, add 1-chloro-2,4-dinitrobenzene (1 mmol) and DMF (10 mL).
-
To each flask, add thiophenol (1.1 mmol, 1.1 equivalents).
-
Add triethylamine (1.2 mmol, 1.2 equivalents) to each flask to act as a base.
-
Stir both reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) at regular intervals (e.g., every 15 minutes).
-
Compare the rate of consumption of the starting aryl halide in both reactions.
Expected Outcome: The reaction with 1-fluoro-2,4-dinitrobenzene will proceed significantly faster than the reaction with 1-chloro-2,4-dinitrobenzene, demonstrating the F > Cl reactivity trend in this SNAr reaction.
Reactivity in Oxidative Coupling
Halogenated thiophenols can also undergo oxidative coupling reactions, where the thiol group is transformed. An example is the electrochemical synthesis of sulfonamides from thiols and amines.[3] In these reactions, the halogenated thiophenols are generally well-tolerated substrates. The primary reaction occurs at the sulfur atom, and the halogen can serve as a functional handle for subsequent modifications.
The mechanism often involves the initial oxidation of the thiophenol to a thiyl radical or a disulfide intermediate. The electronic nature of the halogen substituent can influence the ease of this initial oxidation. Electron-donating groups facilitate oxidation, while electron-withdrawing groups make it more difficult. However, in many reported procedures, both electron-rich and electron-poor halogenated thiophenols have been shown to be effective substrates, indicating the robustness of these methods.[3]
Experimental Protocol: Oxidative Self-Coupling of a Halogenated Thiophenol
This protocol describes the visible-light-promoted self-coupling of a thiophenol to form a disulfide, a common oxidative transformation.
Materials:
-
4-Chlorothiophenol
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Acetonitrile (CH₃CN)
-
Blue LED light source (12 W)
-
Standard laboratory glassware
Procedure:
-
In an oven-dried glass vial, combine 4-chlorothiophenol (0.90 mmol) and DABCO (0.45 mmol).
-
Add acetonitrile (4 mL) to the reaction mixture.
-
Stir the mixture under a 12 W blue LED light for approximately 15-30 minutes.
-
Monitor the reaction for the complete consumption of the starting material by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with water.
-
Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the corresponding disulfide.
Expected Outcome: This protocol should yield the di-(4-chlorophenyl) disulfide in high yield, demonstrating the compatibility of the halogen substituent with oxidative conditions.
Conclusion
The reactivity of halogenated thiophenols is a multifaceted topic where the interplay of inductive, resonance, and steric effects of the halogen substituent dictates the outcome of a given reaction. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the reactivity is dominated by the C-X bond strength and steric factors, leading to the general trend of I > Br > Cl > F and para > meta >> ortho. Conversely, in nucleophilic aromatic substitution reactions, the stabilization of the Meisenheimer complex by the halogen's inductive effect often results in a reactivity order of F > Cl > Br > I. In oxidative coupling reactions, the halogen substituent is often well-tolerated, allowing for the selective transformation of the thiol group.
By understanding these fundamental principles and utilizing the provided protocols as a starting point, researchers can harness the full synthetic potential of halogenated thiophenols, enabling the efficient construction of complex molecules for applications in drug discovery and materials science.
References
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,6-Dichlorothiophenol
Introduction: The Critical Role of Purity in Synthesis and Development
2,6-Dichlorothiophenol is a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] Its reactive thiol group and substituted aromatic ring make it a versatile intermediate for creating complex target molecules.[1][2] However, the very reactivity that makes it valuable also presents challenges in its synthesis, often leading to impurities such as starting materials, isomers, or oxidation byproducts (e.g., disulfides). For researchers in drug development, using an impure reagent can lead to misleading biological assay results, failed syntheses, and significant delays in project timelines. Therefore, a robust, multi-faceted analytical approach to purity assessment is not merely a quality control step; it is a fundamental requirement for reproducible and reliable scientific outcomes.
This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of synthesized this compound. We will move beyond simple procedural descriptions to explain the scientific rationale behind method selection, enabling you to design a self-validating and comprehensive purity assessment strategy.
The Foundational Assessment: Melting Point Analysis
Melting point is a classic, yet powerful, indicator of purity. A pure crystalline solid melts over a very narrow temperature range.[3] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[3]
Causality Behind the Choice: This technique is the first line of defense. It is rapid, requires minimal sample, and provides a quick, qualitative assessment of purity. A sharp melting point close to the literature value (typically 48-50 °C for this compound) suggests a high degree of purity.[4][5] Conversely, a broad or depressed range is a clear signal that further, more sophisticated analysis is required.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the synthesized this compound sample is completely dry and finely powdered.
-
Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary in a calibrated melting point apparatus.
-
Heating Profile:
-
Use a rapid heating rate (10-15 °C/min) for a coarse determination.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15 °C below the expected melting point, then reducing the rate to 1-2 °C/min.
-
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point range is T1-T2.
-
Validation: For trustworthiness, always measure the melting point of a certified reference material (CRM) of this compound alongside your synthesized sample. This validates the apparatus's calibration. A deviation of more than 1 °C from the CRM's specified range often indicates unacceptable purity.[3]
Chromatographic Separation: Quantifying the Impurity Profile
Chromatographic methods are indispensable for separating the main compound from its impurities, allowing for individual identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two most powerful and complementary techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind the Choice: GC-MS is ideal for analyzing volatile and thermally stable compounds like this compound. It provides exceptional separation (the GC component) and definitive identification of separated components through their mass-to-charge ratio and fragmentation patterns (the MS component). This is particularly useful for identifying unknown impurities. The NIST WebBook lists GC-MS data for the related compound 2,6-Dichlorophenol, indicating the suitability of this technique for chlorinated aromatics.[6][7]
Caption: GC-MS workflow for purity analysis.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Instrument Setup (Typical Conditions):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5 or equivalent).
-
Injector: Split/splitless, 250 °C, split ratio 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 50 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Analysis: Inject 1 µL of the prepared sample. The area percentage of each peak in the total ion chromatogram (TIC) provides a semi-quantitative measure of purity. For accurate quantification, a calibration curve using a certified standard is required.
-
Trustworthiness: The mass spectrum of the main peak should be compared against a library (e.g., NIST) or a previously run standard to confirm identity. The molecular ion peak for this compound is expected at m/z 178 (for ³⁵Cl isotopes), with a characteristic isotopic pattern for two chlorine atoms.[8]
High-Performance Liquid Chromatography (HPLC)
Causality Behind the Choice: HPLC is a cornerstone technique for purity determination, especially for compounds that might be thermally labile or less volatile.[9] It offers high resolution and is the industry standard for quantitative purity analysis (assay). The aromatic nature of this compound makes it an excellent candidate for UV detection. While specific methods for this exact compound are proprietary, general methods for thiophenols and sulfur compounds are well-established, often using reverse-phase chromatography.[10][11][12]
Experimental Protocol: Reverse-Phase HPLC Analysis
-
Sample Preparation: Prepare a stock solution by accurately weighing ~10 mg of the sample and dissolving it in 10 mL of mobile phase diluent (e.g., 50:50 Acetonitrile:Water). Further dilute to a working concentration of ~0.1 mg/mL.
-
Instrument Setup (Typical Conditions):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 40% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure system performance. Key parameters include retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), and theoretical plates (>2000).
-
Analysis: Inject 10 µL of the sample. Purity is typically reported as the area percent of the main peak relative to the total area of all peaks. For an absolute assay value, a reference standard of known purity must be used for calibration.
Spectroscopic Confirmation: Validating Structure and Quantifying Purity
Spectroscopic methods provide information about the molecule's structure and can be adapted for quantitative analysis. Nuclear Magnetic Resonance (NMR) is the most powerful tool in this category for purity assessment.
Quantitative NMR (qNMR) Spectroscopy
Causality Behind the Choice: NMR spectroscopy is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, regardless of the molecule's structure.[13][14] This unique feature allows for highly accurate purity determination without the need for a specific reference standard of the analyte itself. Instead, a certified internal standard of known purity and concentration is used.[15][16] This makes qNMR an orthogonal technique to chromatography, providing a powerful cross-validation of purity results.
Caption: Key stages in a qNMR experiment.
Experimental Protocol: ¹H qNMR Analysis
-
Internal Standard Selection: Choose a stable, non-reactive standard with sharp singlets that do not overlap with the analyte signals. Maleic anhydride or 1,4-bis(trimethylsilyl)benzene are common choices.
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized this compound into a vial.
-
Accurately weigh ~10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Crucial Parameter: Set a long relaxation delay (d1) of at least 30 seconds to ensure complete T1 relaxation for all protons, which is essential for accurate integration.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%) Where: I=Integral, N=Number of protons for the integrated signal, MW=Molecular Weight, m=mass, Purity=Purity of the standard.[14]
-
Comparative Analysis and Recommended Strategy
No single method provides a complete picture. A robust purity assessment relies on the intelligent combination of orthogonal techniques.
Summary of Analytical Techniques
| Technique | Principle | Primary Information | Quantitation | Pros | Cons |
| Melting Point | Disruption of crystal lattice by impurities | Physical purity, presence of impurities | No | Rapid, low cost, small sample size | Not suitable for oils or amorphous solids; non-specific |
| GC-MS | Volatility & Mass-to-Charge Ratio | Separation of volatile impurities, structural ID | Semi-quantitative (area %), Full quantitative with standards | High sensitivity, definitive identification of unknowns | Requires volatile/thermally stable compounds, potential for degradation |
| HPLC-UV | Differential Partitioning | Separation of non-volatile impurities | Yes (Area %), High accuracy with standards | High resolution, robust, industry standard for assay | Identification of unknowns is difficult without MS detector |
| ¹H qNMR | Nuclear Spin Resonance | Absolute purity, structural confirmation | Yes (Absolute method with internal standard) | Highly accurate, no analyte-specific standard needed, non-destructive | Lower sensitivity than chromatography, requires high-field NMR |
A Self-Validating Purity Assessment Strategy
A Senior Scientist's approach is layered, using each result to inform the next step.
Caption: Recommended strategy for purity assessment.
-
Initial Check: Start with Melting Point Analysis . If it's sharp and correct, the material is likely of high purity.
-
Impurity Profiling: Regardless of the melting point result, perform HPLC and GC-MS . This provides the impurity profile, which is critical. HPLC will be the primary tool for quantifying non-volatile synthesis byproducts, while GC-MS can help identify smaller, volatile impurities or residual solvents.
-
Absolute Purity & Final Validation: Perform ¹H qNMR . This provides an absolute purity value that is orthogonal to the chromatographic results. If the purity value from qNMR aligns with the area % purity from HPLC (e.g., 99.2% by qNMR vs. 99.3% area by HPLC), you have an exceptionally high degree of confidence in your result. Discrepancies between the methods indicate the presence of impurities that are not detected by one of the techniques (e.g., non-UV active impurities in HPLC or non-volatile impurities in GC), warranting further investigation.
By combining these methods, you create a self-validating system that ensures the material you carry forward into your research is of known and reliable quality, upholding the highest standards of scientific integrity.
References
- 1. maksons.co.in [maksons.co.in]
- 2. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chembk.com [chembk.com]
- 5. This compound | 24966-39-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenol, 2,6-dichloro- [webbook.nist.gov]
- 8. Benzenethiol, 2,6-dichloro- | C6H4Cl2S | CID 90671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. US4565787A - High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization - Google Patents [patents.google.com]
- 11. Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfur analyzed with HPLC - AppNote [mtc-usa.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Reactions Involving 2,6-Dichlorothiophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,6-Dichlorothiophenol in Chemical and Pharmaceutical Research
This compound is a halogenated aromatic thiol of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the two ortho-chloro substituents, modulate the reactivity of the thiol group, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. Understanding the kinetics of its reactions is paramount for optimizing synthetic routes, elucidating reaction mechanisms, and predicting its behavior in complex chemical and biological systems. This guide provides a comparative analysis of the kinetic studies of reactions involving this compound, focusing on oxidation and nucleophilic aromatic substitution, to empower researchers in their scientific endeavors.
I. Kinetics of Oxidation Reactions
The oxidation of thiols is a fundamental chemical transformation with implications in various fields, from biological redox signaling to materials science. The presence of electron-withdrawing chloro groups in this compound is expected to influence its oxidation potential and reaction kinetics.
A. Theoretical Insights: Reaction with Oxygen Radicals
A theoretical study on the gas-phase reaction of a series of chlorothiophenols with the oxygen radical (O(3P)) provides valuable insights into the intrinsic reactivity of this compound.[1][2] The calculated rate constants for this hydrogen abstraction reaction at high temperatures (600-1200 K) allow for a direct comparison of the effect of chlorine substitution on the reaction rate.
Table 1: Calculated Rate Constants for the Reaction of Chlorothiophenols with O(3P) at 600 K [1][2]
| Thiophenol Derivative | Rate Constant (cm³/molecule·s) |
| Thiophenol | 1.29 x 10⁻¹³ |
| 2-Chlorothiophenol | 1.03 x 10⁻¹³ |
| 4-Chlorothiophenol | 1.18 x 10⁻¹³ |
| This compound | 8.15 x 10⁻¹⁴ |
| 2,4,6-Trichlorothiophenol | 7.12 x 10⁻¹⁴ |
The data indicates that the presence of two ortho-chloro substituents in this compound decreases the rate of hydrogen abstraction by the oxygen radical compared to the unsubstituted thiophenol. This is attributed to the steric hindrance imposed by the bulky chlorine atoms, which impedes the approach of the radical to the S-H bond.[1]
B. Experimental Analogue: Oxidation by 2,6-Dichlorophenol Indophenol
The kinetics of the reaction between cysteine and DCPIP have been studied in detail, revealing a second-order reaction overall, first-order with respect to both the thiol and DCPIP.[3] The reaction rate is highly dependent on pH, with the maximum rate observed at a pH where a significant concentration of the thiolate anion is present.[3]
Expected Kinetic Profile for this compound:
Based on the lower pKa of this compound compared to many aliphatic thiols (due to the electron-withdrawing nature of the chlorine atoms), it is expected to have a higher concentration of the more nucleophilic thiophenoxide anion at a given pH. However, the steric bulk of the ortho-chloro substituents may hinder the approach of the oxidant, potentially leading to a lower rate constant compared to sterically unhindered thiols.
C. Experimental Protocol: Kinetic Analysis of Thiol Oxidation by DCPIP
This protocol outlines a general method for studying the kinetics of the oxidation of a thiophenol, such as this compound, by DCPIP using a UV-Vis spectrophotometer.
Materials:
-
This compound
-
2,6-Dichlorophenol Indophenol (DCPIP)
-
Phosphate buffer solutions of varying pH
-
Methanol or other suitable organic solvent
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a stock solution of DCPIP in a suitable buffer.
-
-
Kinetic Measurements:
-
Equilibrate the spectrophotometer to the desired temperature.
-
In a cuvette, mix the appropriate buffer solution and the this compound stock solution.
-
Initiate the reaction by adding a small volume of the DCPIP stock solution.
-
Immediately start monitoring the decrease in absorbance of DCPIP at its λmax (around 600 nm) over time.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the slope of the absorbance vs. time plot.
-
Vary the concentrations of both this compound and DCPIP to determine the reaction order with respect to each reactant.
-
Repeat the experiment at different pH values to determine the pH-rate profile.
-
Caption: Experimental workflow for kinetic analysis of thiol oxidation by DCPIP.
II. Kinetics of Nucleophilic Aromatic Substitution (SNAr) Reactions
In nucleophilic aromatic substitution (SNAr) reactions, the thiophenoxide anion acts as a nucleophile, attacking an electron-deficient aromatic ring and displacing a leaving group. The nucleophilicity of the thiophenoxide is a key determinant of the reaction rate.
A. Factors Influencing Nucleophilicity of 2,6-Dichlorothiophenoxide
The nucleophilic reactivity of 2,6-Dichlorothiophenoxide is governed by a combination of electronic and steric effects:
-
Electronic Effects: The two electron-withdrawing chlorine atoms increase the acidity of the thiol proton, leading to a lower pKa compared to unsubstituted thiophenol. A lower pKa implies a more stable, and therefore generally less nucleophilic, conjugate base (thiophenoxide).
-
Steric Effects: The presence of two bulky chlorine atoms in the ortho positions creates significant steric hindrance around the sulfur atom. This steric congestion can impede the approach of the thiophenoxide to the electrophilic center of the aromatic substrate, thereby decreasing the reaction rate.
B. Comparative Nucleophilicity: Insights from pKa and Theoretical Studies
While direct experimental kinetic data for SNAr reactions involving this compound as the nucleophile are scarce in the literature, we can infer its reactivity relative to other thiophenols by examining their pKa values and theoretical nucleophilicity indices.
Table 2: pKa Values and Calculated Nucleophilicity of Substituted Thiophenols
| Thiophenol Derivative | pKa | Nucleophilicity Index (N) |
| Thiophenol | 6.6 | 12.87 |
| 4-Chlorothiophenol | 5.9 | 12.54 |
| 4-Nitrothiophenol | 4.5 | 11.23 |
| This compound | ~5.1 (estimated) | Not available |
pKa and Nucleophilicity Index data from various sources.
The estimated pKa of this compound is significantly lower than that of thiophenol, suggesting that its corresponding thiophenoxide is a weaker nucleophile due to electronic effects alone. When combined with the substantial steric hindrance from the ortho-chloro groups, it is reasonable to predict that 2,6-Dichlorothiophenoxide will be a significantly less reactive nucleophile in SNAr reactions compared to unsubstituted thiophenoxide.
A study on the reaction of various substituted thiophenols with an electrophile showed a general trend where thiophenols are more nucleophilic than substituted thiophenols.[4] This aligns with the expectation that the electron-withdrawing and sterically hindering chloro-substituents in this compound will reduce its nucleophilic reactivity.
C. Experimental Protocol: Comparative Kinetic Analysis of SNAr Reactions
This protocol describes a method for comparing the nucleophilic reactivity of this compound with other thiophenols in an SNAr reaction with a model electrophile, such as 1-fluoro-2,4-dinitrobenzene (FDNB).
Materials:
-
This compound
-
Other substituted thiophenols (e.g., thiophenol, 4-chlorothiophenol)
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
A suitable buffer solution (e.g., phosphate or borate)
-
A suitable organic co-solvent (e.g., acetonitrile or DMSO)
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of each thiophenol and FDNB in the chosen organic co-solvent.
-
-
Kinetic Runs:
-
In a temperature-controlled reaction vessel, combine the buffer solution and the thiophenol stock solution.
-
Initiate the reaction by adding the FDNB stock solution.
-
Monitor the progress of the reaction over time by either:
-
Spectrophotometry: Following the formation of the product at its specific λmax.
-
HPLC: Taking aliquots at different time points, quenching the reaction, and analyzing the concentration of reactants and products.
-
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with a large excess of one reactant), determine the observed rate constant (k_obs) from the slope of the plot of ln([Reactant]) vs. time.
-
The second-order rate constant (k₂) can be calculated from k_obs and the concentration of the excess reactant.
-
Compare the second-order rate constants for the different thiophenols to establish a quantitative ranking of their nucleophilicity.
-
Caption: Generalized mechanism for a stepwise SNAr reaction.
III. Conclusion and Future Directions
This guide has provided a comparative overview of the kinetic studies of reactions involving this compound. The available theoretical and analogous experimental data suggest that the reactivity of this compound is significantly influenced by the electronic and steric effects of its two ortho-chloro substituents. In oxidation reactions, while the increased acidity may favor the formation of the reactive thiolate, steric hindrance likely retards the reaction rate. In nucleophilic aromatic substitution reactions, both electronic deactivation and steric hindrance are expected to render 2,6-Dichlorothiophenoxide a weaker nucleophile compared to its unsubstituted counterpart.
A significant gap in the literature is the lack of direct experimental kinetic data for nucleophilic substitution reactions where this compound acts as the nucleophile. Future research should focus on obtaining these quantitative measurements to validate the predictions made in this guide and to provide a more complete understanding of the reactivity of this important molecule. Such studies will be invaluable for the rational design of synthetic routes and the development of new chemical entities in the pharmaceutical and materials science fields.
References
A Researcher's Guide to the Computational Modeling of 2,6-Dichlorothiophenol Reactivity: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a precise understanding of molecular reactivity is paramount. 2,6-Dichlorothiophenol, a key building block in the synthesis of various pharmaceuticals and agrochemicals, presents a compelling case for the application of computational modeling.[1][2] Its reactivity, largely dictated by the thiol (-SH) group and influenced by the ortho-chloro substituents, can be effectively interrogated using modern computational chemistry techniques.[1][2]
This guide provides an in-depth comparison of computational models for predicting the reactivity of this compound. Moving beyond a simple list of methods, we will delve into the causality behind choosing specific computational approaches, grounding our recommendations in published benchmark studies and established theoretical principles. Our aim is to equip you with a robust framework for selecting and implementing computational models to accelerate your research.
The Landscape of Computational Models for Thiophenol Reactivity
The reactivity of this compound is primarily centered around two key chemical events: the acidity of the thiol proton (quantified by its pKa) and the homolytic cleavage of the S-H bond (measured by its bond dissociation energy, BDE). Accurate prediction of these two parameters is a cornerstone of understanding and predicting its behavior in chemical reactions.
Density Functional Theory (DFT) has emerged as the workhorse for such investigations due to its favorable balance of accuracy and computational cost. However, the vast array of available DFT functionals necessitates a careful selection process. For sulfur-containing and halogenated aromatic compounds, the choice of functional is critical for obtaining reliable results.
Key Reactivity Descriptors and Their Computational Surrogates
-
Acidity (pKa): The pKa is a direct measure of the thiol's acidity. Computationally, this is determined by calculating the Gibbs free energy change of the deprotonation reaction in a solvent.
-
Nucleophilicity: The reactivity of the thiophenolate anion, formed upon deprotonation, as a nucleophile is inversely related to its stability.[3] Generally, a more acidic thiol forms a more stable, and thus less reactive, thiophenolate.[3]
-
S-H Bond Dissociation Energy (BDE): The BDE quantifies the energy required to break the S-H bond homolytically, forming a thiyl radical. This is a crucial parameter for understanding radical-mediated reactions.
Comparison of DFT Functionals for Thiophenol Derivatives
Several studies have benchmarked the performance of various DFT functionals for properties relevant to thiophenols and halogenated aromatics.
| DFT Functional | Strengths | Weaknesses | Relevant Findings |
| ωB97X-D | Excellent for noncovalent interactions, including halogen bonds.[4][5] Good performance for pKa prediction of thiols when combined with explicit solvent models.[6][7] | Can be computationally more demanding than other hybrid functionals. | Recommended for systems where both halogen bonding and accurate thermochemistry are important.[4][5] Shows low error for thiol pKa calculations.[6][7] |
| M06-2X | Broadly applicable for main group thermochemistry and noncovalent interactions.[4] Recommended for halogen bonding studies.[4] | Performance can be system-dependent. | A reliable choice for general-purpose calculations on halogenated organic molecules.[4] |
| B3LYP | A widely used and well-tested hybrid functional. Often provides a good balance of accuracy and cost. | May not be as accurate for systems with significant noncovalent interactions or for specific properties like pKa without corrections.[6][7] | Can provide good relative S-H bond dissociation energies for substituted thiophenols.[8][9] Its performance for pKa calculations of thiols is improved with the inclusion of explicit water molecules.[6][7] |
| CAM-B3LYP | A long-range corrected functional, which can improve the description of charge transfer. | May not offer significant advantages over ωB97X-D for the specific properties of interest here. | Demonstrated to be accurate for predicting the pKa of phenolic compounds.[10] |
| PBE0 | A parameter-free hybrid functional. | May not be as extensively benchmarked for the specific systems of interest. | Generally a robust functional for geometry optimizations.[11] |
Key Insight: For this compound, where both halogen effects and the properties of the thiol group are crucial, long-range corrected functionals like ωB97X-D and broadly reliable functionals like M06-2X are expected to provide the most accurate results. The inclusion of empirical dispersion corrections (e.g., "-D3" or "-D4") is also recommended to properly account for non-covalent interactions.
Experimental Data for Model Validation
A critical aspect of computational modeling is validation against experimental data. For this compound, the following experimental value is available:
| Property | Experimental Value | Source |
| pKa | 5.17 (Predicted) | [12] |
Recommended Computational Workflow
The following section outlines a detailed, step-by-step protocol for modeling the reactivity of this compound. This workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results. We will use the ORCA software package as an example, given its accessibility and performance.[13][14] However, the principles are transferable to other quantum chemistry software like Gaussian.
Diagram: Computational Workflow for Reactivity Prediction
Caption: A flowchart illustrating the key steps in the computational modeling of this compound reactivity.
Experimental Protocol: Step-by-Step Guide
-
Action: Draw the 2D structure of this compound in a molecular editor such as Avogadro or ChemDraw.
-
Rationale: This provides the initial Cartesian coordinates for the quantum mechanical calculations. A reasonable starting geometry helps to ensure convergence to the correct minimum energy structure.
-
Action: Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) within the molecular editor.
-
Rationale: This pre-optimization step generates a more realistic 3D conformation, which can significantly reduce the number of steps required for the more computationally expensive DFT optimization.
-
Action: Create an input file for ORCA. Specify the coordinates from the pre-optimized structure.
-
Action: Select the desired level of theory. We recommend starting with ωB97X-D with a triple-zeta basis set like def2-TZVP . Include the "Opt" and "Freq" keywords in the input line.
-
Rationale: The "Opt" keyword instructs ORCA to perform a geometry optimization, finding the lowest energy arrangement of the atoms.[11] The "Freq" keyword triggers a vibrational frequency calculation after the optimization is complete.[14]
-
Action: Run the ORCA calculation.
-
Action: Upon completion, verify that the optimization has converged by checking for the "OPTIMIZATION HAS CONVERGED" message in the output file.
-
Action: Analyze the results of the frequency calculation. Ensure that there are no imaginary frequencies.
-
Rationale: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.[13] The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy, which are essential for accurate BDE and pKa calculations.
-
Action: Create two new input files based on the optimized geometry of this compound.
-
File 1: 2,6-Dichlorothiophenyl radical: Remove the hydrogen atom from the sulfur. Set the charge to 0 and the multiplicity to 2 (for a doublet radical).
-
File 2: Hydrogen atom: Create an input file for a single hydrogen atom with a charge of 0 and a multiplicity of 2.
-
-
Action: Perform single-point energy calculations for the radical and the hydrogen atom using the same level of theory as the optimization (ωB97X-D/def2-TZVP).
-
Rationale: A single-point energy calculation computes the energy of the molecule at a fixed geometry.
-
Action: Calculate the BDE using the following formula: BDE = [E(radical) + E(H atom)] - E(this compound) Where E represents the total electronic energy obtained from the calculations. For more accurate results, use the ZPVE-corrected energies.
-
Action: Perform a geometry optimization and frequency calculation for the 2,6-Dichlorothiophenolate anion (charge = -1, multiplicity = 1).
-
Action: To model the aqueous environment, use a continuum solvation model like the Solvation Model based on Density (SMD).[6][7] For improved accuracy, include at least one explicit water molecule hydrogen-bonded to the sulfur atom in both the neutral and anionic forms.[6][7]
(Note: ORCA uses CPCM, which is similar to SMD for these purposes).
-
Action: Calculate the Gibbs free energy of the deprotonation reaction in the gas phase (ΔG_gas) and the solvation free energies (ΔG_solv) for each species.
-
Action: The pKa can then be calculated using a thermodynamic cycle.
Comparative Analysis of Computational Models
To provide a robust assessment, it is advisable to perform the calculations with a few different DFT functionals. A good comparison would involve:
-
ωB97X-D/def2-TZVP: As the recommended high-accuracy method.
-
M06-2X/def2-TZVP: As another well-regarded functional for this type of system.[4]
-
B3LYP-D3(BJ)/def2-TZVP: As a widely used and computationally efficient baseline.
The results can be tabulated and compared against the experimental pKa value. The consistency of the BDE predictions across the different functionals can also be assessed.
Conclusion
The computational modeling of this compound reactivity is a powerful tool for gaining insights into its chemical behavior. By carefully selecting a DFT functional and a suitable basis set, researchers can accurately predict key reactivity descriptors such as pKa and S-H bond dissociation energy. The recommended workflow, centered around the use of long-range corrected functionals like ωB97X-D and validated against available experimental data, provides a reliable and efficient path to understanding and predicting the reactivity of this important molecule. This in-silico approach can significantly aid in the design of new synthetic routes and the development of novel molecules with desired properties.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituent effects on the S–H bond dissociation energies of thiophenols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. An Accurate Approach for Computational pKa Determination of Phenolic Compounds | MDPI [mdpi.com]
- 11. ORCA Input Library - Geometry optimizations [sites.google.com]
- 12. This compound CAS#: 24966-39-0 [m.chemicalbook.com]
- 13. distributedscience.wordpress.com [distributedscience.wordpress.com]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to the Applications of 2,6-Dichlorothiophenol in Advanced Synthesis
Introduction
In the landscape of specialty chemicals, 2,6-Dichlorothiophenol (CAS No. 24966-39-0) emerges as a pivotal, yet highly specialized, organic intermediate.[1][2] Characterized by a thiophenol ring substituted with two chlorine atoms at the 2 and 6 positions, its unique structure dictates its reactivity and utility.[2] The presence of a reactive thiol (-SH) group, combined with the steric and electronic effects of the flanking chlorine atoms, makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic systems.[1][2]
This guide provides an in-depth review of the primary applications of this compound, offering a comparative analysis of its performance against other thiophenols. We will delve into specific experimental protocols and the underlying chemical principles that govern its utility, providing researchers, scientists, and drug development professionals with actionable insights for their synthetic challenges.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| CAS Number | 24966-39-0 | [3][4] |
| Molecular Formula | C₆H₄Cl₂S | [3][4] |
| Molecular Weight | 179.07 g/mol | [3][4] |
| Appearance | White to off-white/yellow solid, crystals, or chunks | [4] |
| Melting Point | 48-50 °C | |
| Boiling Point | 119-120 °C (10 mmHg) |
| Solubility | Soluble in organic solvents; limited solubility in water |[2] |
Comparative Analysis: Reactivity Profile vs. Other Thiophenols
The synthetic utility of a thiophenol is fundamentally governed by the acidity of its thiol proton (pKa) and the corresponding nucleophilicity of its conjugate base, the thiophenolate anion. The two chlorine atoms on the this compound ring are strongly electron-withdrawing, which has a profound impact on these properties.
Causality Behind Reactivity: The Role of Electronic Effects
Electron-withdrawing groups, like halogens, increase the acidity of the thiol proton by stabilizing the resulting thiophenolate anion through inductive effects. A lower pKa value indicates a stronger acid. Consequently, a more acidic thiol forms a more stable, and therefore less reactive (less nucleophilic), conjugate base.[5] This principle is crucial when selecting a thiophenol for a specific nucleophilic substitution reaction.
Experimental Data: A pKa-Based Comparison
The following table summarizes the experimental and predicted pKa values for this compound and several other common thiophenols, providing a quantitative basis for comparing their acidities and inferring their relative nucleophilic strength.[5]
Table 2: Comparative Acidity of Substituted Thiophenols
| Thiophenol Derivative | pKa | Substituent Effects & Inferred Reactivity |
|---|---|---|
| Thiophenol | 6.62 | Reference compound with no substituents. Highest nucleophilicity in this series. |
| 4-Chlorothiophenol | 5.90 | One electron-withdrawing Cl group moderately increases acidity. |
| 3,4-Dichlorothiophenol | 5.35 (Predicted) | Two electron-withdrawing Cl groups significantly increase acidity. |
| This compound | ~5.17 (Predicted) | Two ortho Cl groups provide strong inductive withdrawal, making it one of the more acidic (and thus less nucleophilic) dichlorinated thiophenols. |
| Pentafluorothiophenol | 2.68 | Five highly electronegative F atoms result in a very acidic thiol and a significantly less nucleophilic anion. |
Data sourced from BenchChem's comparative analysis and ChemicalBook predictions.[5]
Expert Insight: The reduced nucleophilicity of this compound is not a disadvantage. In complex syntheses, it can be a strategic asset. A milder nucleophile can prevent unwanted side reactions, leading to higher selectivity and cleaner reaction profiles, particularly when other sensitive functional groups are present.
Key Application: Synthesis of Thioxanthone Derivatives
A prominent application of this compound is in the synthesis of substituted thioxanthones. Thioxanthones are a class of sulfur-containing heterocyclic compounds with a dibenzo-γ-thiopyrone core. They are of significant interest due to their diverse biological activities, including anticancer and antischistosomal properties, and their use as photocatalysts and photoinitiators in the printing industry.[6][7][8]
Traditional thioxanthone syntheses often require harsh conditions, such as the cyclization of ortho-(phenylthio)-benzoic acids in concentrated sulfuric acid.[9] Modern methods offer milder and more efficient alternatives.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of substituted thioxanthones from this compound often proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway. In this reaction, the thiophenolate anion acts as the nucleophile, displacing a leaving group (like a halogen) on an activated aromatic ring.
Experimental Protocol: Synthesis of a Dichloro-thioxanthone Derivative
This protocol is a representative example of a nucleophilic aromatic substitution followed by cyclization to form a thioxanthone core.
Objective: To synthesize 3,4-Dichloro-9H-thioxanthen-9-one.
Materials:
-
Substituted benzenethiol derivative (e.g., 2-mercaptobenzoic acid)
-
3,4-Dichlorobenzoyl chloride
-
Methanol
-
Tetrahydrofuran (THF)
-
Sodium methoxide
-
Dichloromethane
-
Magnesium sulfate (MgSO₄)
Procedure: [10]
-
Thiolate Formation: In a round-bottom flask, dissolve sodium methoxide (2.0 mmol) in methanol (10 mL). Add the substituted benzenethiol (1.0 mmol) to the solution and stir for 15 minutes at room temperature. This step generates the highly nucleophilic thiophenolate anion. Causality: The strong base is required to deprotonate the thiol, activating it for the subsequent nucleophilic attack.
-
Nucleophilic Substitution: In a separate flask, dissolve 3,4-Dichlorobenzoyl chloride (1.0 mmol) in THF (20 mL). Add this solution to the reaction mixture from Step 1.
-
Reaction: Reflux the combined mixture for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture while hot to remove any precipitated salts. Collect the filtrate and concentrate it in vacuo.
-
Extraction: Extract the residue with dichloromethane. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 3,4-Dichloro-9H-thioxanthen-9-one.
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with literature values (194–195 °C for 3,4-Dichloro-9H-thioxanthen-9-one).[10]
Role in Pharmaceutical and Agrochemical Synthesis
This compound is a valuable organic intermediate for producing a range of pharmaceuticals and agrochemicals.[1] Its structure is often incorporated into larger, more complex molecules to impart specific biological activities. The 2,6-dichloro substitution pattern is a common motif in many active pharmaceutical ingredients (APIs), where it can influence binding affinity, metabolic stability, and overall efficacy.[11][12]
Case Study: A Structural Analog in Drug Development
While direct examples of this compound in final drug products are proprietary, we can look at the analogous 2-(2,6-dichlorophenyl) moiety. For instance, the compound LY3154207, a potent modulator of the human dopamine D1 receptor, features this structural unit.[11] The synthesis of such molecules involves coupling 2,6-dichlorophenylacetic acid (a related intermediate) with a complex amine backbone.[11] This highlights the strategic importance of the 2,6-dichloro-substituted phenyl ring as a key building block in medicinal chemistry.
Table 3: Comparison of Intermediates in API Synthesis
| Intermediate | Associated API/Scaffold | Synthetic Utility |
|---|---|---|
| This compound | Thioxanthones, Heterocyclic APIs | Introduces a sulfur linkage and a di-ortho-chloro substituted phenyl ring. Useful in SNAr and coupling reactions. |
| 2,6-Dichlorophenol | Diclofenac (NSAID) | Precursor for forming a diarylamine structure via Ullmann condensation. |
| 2,6-Dichloro-4-iodopyridine | Kinase Inhibitors | Allows for sequential, regioselective functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira).[13] |
This comparison underscores the versatility of the 2,6-dichloro substitution pattern across different functional groups (thiol, phenol, pyridine) for accessing diverse and biologically relevant chemical spaces.
Conclusion
This compound is a highly versatile and strategic intermediate for advanced chemical synthesis. Its distinct reactivity, governed by the strong electron-withdrawing nature of its ortho-chloro substituents, sets it apart from other thiophenols. While its increased acidity leads to a more moderate nucleophilicity, this characteristic is often leveraged to achieve greater selectivity in complex reactions. Its primary applications in the synthesis of biologically active thioxanthones and as a foundational building block for pharmaceuticals and agrochemicals demonstrate its enduring importance in the field. The experimental protocols and comparative data provided in this guide are intended to equip researchers with the necessary knowledge to effectively and strategically incorporate this compound into their synthetic programs.
References
- 1. 2 6-Dichloro Thiophenol Manufacturer in Ankleshwar, 2 6-Dichloro Thiophenol Supplier [maksons.co.in]
- 2. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 24966-39-0 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Photoredox Catalysis with Visible Light for Synthesis of Thioxanthones Derivatives [organic-chemistry.org]
- 7. A century of thioxanthones: through synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US4101558A - Process for preparing thioxanthones - Google Patents [patents.google.com]
- 10. Arabian Journal of Chemistry - Home [arabjchem.org]
- 11. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Dichlorothiophenol
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of hazardous chemicals are paramount responsibilities in the laboratory. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,6-Dichlorothiophenol, a compound that, while a valuable organic intermediate, requires careful management due to its potential hazards.[1] Our focus is to provide actionable intelligence that ensures the safety of personnel and the protection of our environment, aligning with our commitment to being your trusted partner in laboratory safety.
Understanding the Hazard Profile of this compound
Before outlining disposal procedures, it is crucial to understand the inherent risks associated with this compound. This compound is a solid with a characteristic stench.[2] It is classified as an irritant and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][3][4] The presence of chlorine atoms in its structure places it in the category of halogenated organic compounds, which have specific disposal requirements under environmental regulations.[5][6]
| Property | Value | Source |
| Appearance | Yellow solid / Off-white powder or lumps | [1][2] |
| Odor | Stench | [2] |
| Melting Point | 45-50 °C | [1][2][3] |
| Boiling Point | 119-120 °C @ 10 mmHg | [2][3] |
| Flash Point | 112 °C | [2] |
| Hazards | Irritating to eyes, respiratory system, and skin. Harmful by inhalation, in contact with skin, and if swallowed. | [3][4] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to guide laboratory personnel through the safe and compliant disposal of this compound waste. This workflow emphasizes segregation, proper containment, and clear labeling to prevent accidental exposure and ensure regulatory compliance.
Step 1: Immediate Waste Segregation at the Point of Generation
The cornerstone of safe chemical waste management is immediate and correct segregation.[7][8] Due to its chemical nature, this compound waste must be categorized as halogenated organic waste .
-
Action: Immediately place all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) into a designated, clearly labeled hazardous waste container.
-
Rationale: Mixing halogenated organic waste with non-halogenated waste streams can complicate and significantly increase the cost of disposal, as the entire mixture must then be treated as halogenated waste.[9][10]
Step 2: Selecting the Appropriate Waste Container
The choice of a waste container is critical to prevent leaks, reactions, and exposure.
-
Action: Use a chemically compatible container with a secure, leak-proof closure.[8][11] High-density polyethylene (HDPE) containers are a suitable option.[1] The container must be in good condition, free from damage or deterioration.[8]
-
Rationale: Chemical compatibility prevents the degradation of the container and subsequent release of the hazardous waste. Secure closures are essential to prevent the escape of vapors and to avoid spills.[10]
Step 3: Proper Labeling of Waste Containers
Clear and accurate labeling is a regulatory requirement and a vital safety measure.
-
Action: Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[10] Do not use abbreviations or chemical formulas.[10] The label should also include the date when the first drop of waste was added.
-
Rationale: Proper labeling informs personnel of the container's contents and associated hazards, ensuring safe handling. It is also a key requirement for disposal facilities to accept the waste.
Step 4: Safe Storage of Waste within the Laboratory
Waste should be stored safely in a designated satellite accumulation area within the laboratory.
-
Action: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and reducing agents.[1][2] Ensure the container is kept closed at all times, except when adding waste.[11][12]
-
Rationale: Storing waste in a designated and controlled area minimizes the risk of accidental spills and reactions. Keeping the container closed prevents the release of harmful vapors.
Step 5: Managing Spills and Contaminated Materials
In the event of a spill, prompt and appropriate action is necessary.
-
Action: For small spills, sweep up the solid material and place it into the designated hazardous waste container.[2] For larger spills, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. All materials used for cleanup, such as absorbent pads, must also be disposed of as hazardous waste.[12]
-
Rationale: Immediate cleanup of spills prevents the spread of contamination and reduces the risk of exposure. Following established emergency procedures ensures that spills are managed safely and effectively.
Step 6: Arranging for Final Disposal
The final step is the transfer of the waste to a licensed disposal facility.
-
Action: Once the waste container is full, or on a regular schedule, contact your institution's EHS department to arrange for a pickup. Do not dispose of this compound down the drain or in the regular trash.[8]
-
Rationale: Hazardous waste must be managed from "cradle to grave" according to regulations like the Resource Conservation and Recovery Act (RCRA).[12] Your EHS department will ensure that the waste is transported and disposed of in a compliant and environmentally sound manner.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from immediate segregation to final disposal by a licensed facility—researchers can mitigate risks and ensure a safe working environment. This commitment to best practices not only protects individuals and the environment but also upholds the integrity of the scientific community.
References
- 1. 2 6-Dichloro Thiophenol Manufacturer in Ankleshwar, 2 6-Dichloro Thiophenol Supplier [maksons.co.in]
- 2. fishersci.com [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. Benzenethiol, 2,6-dichloro- | C6H4Cl2S | CID 90671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. acewaste.com.au [acewaste.com.au]
- 8. danielshealth.com [danielshealth.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dichlorothiophenol
As researchers and developers in the pharmaceutical and agrochemical sectors, our work with reactive intermediates like 2,6-Dichlorothiophenol is fundamental to innovation. This compound, with its reactive thiol group, is an excellent building block for complex molecular synthesis.[1] However, its utility is matched by its potential hazards, which demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a comprehensive operational plan for the safe handling of this compound, grounded in the principles of causality and self-validating safety systems.
Hazard Assessment: Understanding the Risks of this compound
Before any container is opened, a thorough understanding of the specific risks is paramount. This compound is not merely a benign reagent; it is classified as harmful and an irritant. The primary routes of exposure are inhalation, skin contact, and ingestion.[1][2] Aggregated data from multiple suppliers indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[3] A notable characteristic is its powerful and unpleasant odor, described as a stench, which itself is a critical safety warning.[2][4]
To effectively mitigate these risks, we must first understand the compound's physical properties.
| Property | Value | Source |
| CAS Number | 24966-39-0 | [1][4] |
| Molecular Formula | C6H4Cl2S | [1][4] |
| Molecular Weight | 179.07 g/mol | [1][2] |
| Appearance | Off-white to yellow solid, powder, or lumps | [1][4] |
| Melting Point | 45 - 50 °C (113 - 122 °F) | [4] |
| Boiling Point | 119 - 120 °C @ 10 mmHg | [4] |
| Flash Point | 112 °C (233.6 °F) | [4] |
| Odor | Stench | [2][4] |
The Core Ensemble: Essential PPE for this compound
Personal Protective Equipment (PPE) is the final, and most personal, line of defense. Its selection must be deliberate and based on the specific hazards identified. Federal regulations, such as those from the Occupational Safety & Health Administration (OSHA), mandate that employers provide and ensure the proper use of PPE to protect against workplace hazards.[5][6]
Eye and Face Protection
Mandatory: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4] Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against the fine particulates or potential splashes of this compound. The compound is a serious eye irritant, and direct contact could lead to significant injury.[3] Recommended for High-Risk Operations: When handling larger quantities (>50g) or when a splash risk is significant, a full-face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary barrier, protecting the entire face from contamination.
Hand Protection
Mandatory: Chemical-resistant gloves. Rationale: this compound is known to cause skin irritation and is classified as harmful if absorbed through the skin.[2][3] While specific glove breakthrough data for this compound is not readily available, a conservative approach is necessary. Recommended Material: Nitrile or neoprene gloves are a prudent choice for handling chlorinated and sulfur-containing aromatic compounds. Always consult the glove manufacturer’s chemical resistance charts for specific guidance.[7] Before use, gloves must be inspected for any signs of degradation or puncture. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8]
Body Protection
Mandatory: A flame-resistant lab coat. Rationale: A lab coat serves as a removable barrier to protect personal clothing and skin from minor spills and dust. Recommended for High-Risk Operations: For tasks involving significant quantities or a high risk of spillage, a chemical-resistant apron or coveralls should be worn over the lab coat.[9]
Respiratory Protection
Mandatory Control: All handling of this compound solid must be performed within a certified and properly functioning chemical fume hood. Rationale: The compound may cause respiratory irritation and is harmful if inhaled.[2][3] The fume hood is an engineering control that provides the primary layer of respiratory protection by containing dust and vapors at the source. When a Respirator is Required: In the rare event that engineering controls are not feasible or fail, or during a large spill cleanup, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator with a full facepiece, organic vapor cartridges, and a P100 (high-efficiency) particulate filter is required.[10] The selection of respirators must always be guided by a formal hazard assessment.[11]
Procedural Guidance: From Receiving to Disposal
A self-validating safety protocol integrates PPE with procedural steps to create a system where safety is inherent to the workflow.
Pre-Handling Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and the airflow is adequate.
-
Assemble PPE: Don all required PPE (goggles, gloves, lab coat) before approaching the chemical storage area.
-
Prepare Workspace: Clear the workspace within the fume hood of all unnecessary items. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[9]
Safe Handling Protocol (Inside Fume Hood)
-
Container Acclimatization: Allow the container to reach room temperature before opening to prevent moisture condensation.
-
Weighing: If weighing is required, perform it within the fume hood. Use a tared container to avoid weighing paper, which can create dust.
-
Dispensing: Use spatulas to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping or rapid scraping.
-
Container Sealing: After dispensing, securely seal the container. Wipe the exterior of the container with a damp cloth to remove any residual chemical before returning it to storage.
-
Post-Handling: Remove gloves and wash hands thoroughly with soap and water after handling is complete.[12]
Emergency Response: Spill Protocol
In the event of a spill, a calm and methodical response is critical. The following workflow outlines the immediate steps for a small, manageable spill inside a laboratory.
Caption: Workflow for small chemical spill response.
Waste Disposal
All materials contaminated with this compound, including empty containers, absorbent materials from spills, and used gloves, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Consult Regulations: Disposal must be carried out in strict accordance with local, regional, and national hazardous waste regulations. Chemical waste generators are legally responsible for ensuring complete and accurate classification and disposal.[4] Never dispose of this chemical down the drain or in regular trash.[13]
By integrating this comprehensive understanding of hazards with rigorous procedural controls and the correct use of PPE, we can handle this compound effectively and, most importantly, safely, upholding our primary responsibility to ourselves and our colleagues.
References
- 1. 2 6-Dichloro Thiophenol Manufacturer in Ankleshwar, 2 6-Dichloro Thiophenol Supplier [maksons.co.in]
- 2. chembk.com [chembk.com]
- 3. Benzenethiol, 2,6-dichloro- | C6H4Cl2S | CID 90671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. int-enviroguard.com [int-enviroguard.com]
- 6. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. mjhughes.com [mjhughes.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. msdspds.bp.com [msdspds.bp.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]
- 11. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 12. lobachemie.com [lobachemie.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
